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  • Product: 2,8-Dioxaspiro[4.5]decan-3-one
  • CAS: 441774-72-7

Core Science & Biosynthesis

Foundational

Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one: A Technical Guide to Chemoselective γ-C(sp³)–H Lactonization

Executive Summary In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic architectures—often termed "escaping flatland"—is a proven strategy to improve t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic architectures—often termed "escaping flatland"—is a proven strategy to improve target specificity, solubility, and metabolic stability. 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7) is a highly valuable oxygen-rich spirocyclic scaffold. It features a tetrahydropyran ring fused via a single quaternary spiro carbon to a γ-lactone ring.

Historically, synthesizing β,β -disubstituted γ-lactones required lengthy, low-yielding multi-step sequences involving epoxide ring-openings or Stobbe condensations. This whitepaper details a state-of-the-art, step-economical approach utilizing Palladium-catalyzed chemoselective γ-C(sp³)–H lactonization , enabling the direct conversion of a simple aliphatic carboxylic acid precursor into the target spirocycle.

Retrosynthetic Rationale & Mechanistic Causality

The core synthetic challenge of 2,8-dioxaspiro[4.5]decan-3-one lies in the construction of the spirocyclic C–O bond. Rather than pre-forming the oxygenated functionalities and attempting a difficult cyclization, the modern paradigm leverages directed C–H activation.

By starting with 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid , we can utilize the native carboxylic acid as a directing group. However, this precursor presents a profound chemoselectivity challenge: the catalyst must differentiate between the γ-methyl C(sp³)–H bonds and the γ-methylene C(sp³)–H bonds of the tetrahydropyran ring.

Causality in Catalyst Design: As demonstrated by , the chemoselectivity is entirely catalyst-controlled. Utilizing a specific Quinoline-Pyridone bidentate ligand (L1) forces the Palladium(II) center into a rigid five-membered chelation complex. The specific bite angle of this ligand sterically blocks the approach of the bulky tetrahydropyran methylene protons, exclusively funneling the reaction pathway toward the less hindered γ-methyl group via a Concerted Metalation-Deprotonation (CMD) mechanism.

Workflow N1 Tetrahydro-4H-pyran-4-one (Starting Material) N2 1. Triethyl phosphonoacetate, NaH 2. MeMgBr, CuI 3. LiOH, H2O N1->N2 N3 2-(4-Methyltetrahydro-2H-pyran-4-yl)acetic acid (Precursor) N2->N3 N4 Pd(MeCN)2Cl2 (10 mol%) Quinoline-Pyridone Ligand (10 mol%) Ag2CO3, KH2PO4, HFIP, 110°C N3->N4 N5 2,8-Dioxaspiro[4.5]decan-3-one (Target Compound) N4->N5

Synthetic workflow from tetrahydro-4H-pyran-4-one to 2,8-dioxaspiro[4.5]decan-3-one.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation metrics. The following methodologies are designed as self-validating systems.

Phase 1: Precursor Assembly

Objective: Synthesize 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid from commercially available tetrahydro-4H-pyran-4-one.

  • Olefination: React tetrahydro-4H-pyran-4-one with triethyl phosphonoacetate and NaH in THF at 0 °C to room temperature to yield the α,β -unsaturated ester.

  • Conjugate Addition (Quaternary Center Formation): Treat the intermediate with methylmagnesium bromide (MeMgBr) in the presence of a catalytic amount of CuI in THF at -78 °C. Causality: The copper catalyst shifts the Grignard reactivity from direct 1,2-carbonyl addition to 1,4-conjugate addition, successfully installing the critical 4-methyl group.

  • Saponification: Hydrolyze the ester using LiOH in a THF/H₂O mixture, followed by acidification (HCl) to precipitate the free carboxylic acid precursor.

Validation Checkpoint: Validate the precursor via ¹H NMR. The disappearance of the olefinic proton and the emergence of a sharp 3H singlet at ~1.10 ppm confirms the successful installation of the γ-methyl group.

Phase 2: Palladium-Catalyzed γ-Methyl Lactonization

Objective: Direct C–H oxidation of the γ-methyl group to form the spiro-lactone .

Step-by-Step Protocol:

  • Preparation: In a rigorously dried 8 mL reaction vial equipped with a magnetic stir bar, add 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (0.1 mmol, 1.0 equiv).

  • Catalyst & Additive Loading: Add Pd(MeCN)2​Cl2​ (10 mol%), Quinoline-Pyridone Ligand L1 (10 mol%), Ag2​CO3​ (0.2 mmol, 2.0 equiv), and KH2​PO4​ (0.3 mmol, 3.0 equiv).

  • Solvent Addition: Add 0.2 mL of Hexafluoro-2-propanol (HFIP). Causality: HFIP is mandatory. Its strong hydrogen-bond donating capability stabilizes the highly electrophilic cationic palladium intermediates, while its non-nucleophilic nature prevents catalyst poisoning.

  • Reaction: Seal the vial tightly with a Teflon-lined cap and stir at 150 rpm at 110 °C for 36 hours. Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the C(sp³)–H cleavage. Ag2​CO3​ acts as the terminal oxidant to regenerate Pd(II), while KH2​PO4​ acts as a crucial proton shuttle during the CMD step.

  • Workup: Cool to room temperature, dilute with Dichloromethane (DCM), and filter through a short pad of silica gel. Wash the filtrate with aqueous Na2​CO3​ to remove unreacted acid, dry over Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating System (NMR Confirmation): To ensure the reaction has proceeded with the correct chemoselectivity (methyl vs. methylene), analyze the crude mixture via ¹H NMR (600 MHz, CDCl3​ ).

  • Success Metric: The emergence of a distinct singlet at δ 4.12 ppm (2H) confirms the formation of the methylene bridge between the spiro carbon and the lactone oxygen. A second singlet at δ 2.47 ppm (2H) confirms the methylene adjacent to the carbonyl. The tetrahydropyran protons will appear as a multiplet at δ 3.75-3.63 ppm (4H) .

  • Failure Metric: If lactonization occurred at the methylene position (wrong chemoselectivity), the spiro-signal at 4.12 ppm would be absent, replaced by a complex downfield methine signal.

CatalyticCycle Pd2 Pd(II) Active Catalyst [Pd(MeCN)2Cl2 + Ligand] Coord Substrate Coordination & Carboxylate Exchange Pd2->Coord + Precursor Acid CH_Act Concerted Metalation-Deprotonation (γ-Methyl Cleavage) Coord->CH_Act KH2PO4 Assisted RedElim Reductive Elimination (C-O Bond Formation) CH_Act->RedElim Palladacycle Intermediate Pd0 Pd(0) Species + Target Lactone RedElim->Pd0 Product Release Pd0->Pd2 Ag2CO3 Oxidation

Catalytic cycle of the Pd(II)-catalyzed chemoselective γ-C(sp3)−H lactonization.

Data Presentation & Comparative Analysis

The success of this transformation is highly dependent on the synergistic effects of the ligand and the solvent. The table below summarizes the optimization data, demonstrating why the specific protocol parameters were chosen.

EntryLigand SystemSolventOxidant / AdditiveYield (%)Chemoselectivity (Methyl : Methylene)
1 None (Control)HFIP Ag2​CO3​ / KH2​PO4​ 0N/A
2 L1 (Quinoline-Pyridone) HFIP Ag2​CO3​ / KH2​PO4​ 53 >99 : 1
3 L1 (Quinoline-Pyridone)DCE Ag2​CO3​ / KH2​PO4​ <10>99 : 1
4 L2 (Modified Pyridone)HFIP Ag2​CO3​ / KH2​PO4​ <51 : >99

Data Interpretation: Entry 2 represents the optimized conditions. Entry 3 proves that standard non-polar solvents like 1,2-Dichloroethane (DCE) fail to stabilize the transition state. Entry 4 highlights the extreme sensitivity of the catalyst design; switching to a ligand with a wider bite angle (L2) completely inverts the chemoselectivity, favoring methylene activation over methyl activation.

References

  • Yan, J.-L., Hu, L., Lu, Y., & Yu, J.-Q. (2022). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Journal of the American Chemical Society, 144(21), 9570–9576.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 105430473, 2,8-Dioxaspiro[4.5]decan-3-one. PubChem.[Link]

  • Xu, T. (2024). C-H Functionalization of Aliphatic Carboxylic Acids (Dissertation). Kiel University.[Link]

Exploratory

In-Depth Technical Guide: 2,8-Dioxaspiro[4.5]decan-3-one – Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern drug discovery, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2,8-Dioxaspiro[4.5]dec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2,8-Dioxaspiro[4.5]decan-3-one is a highly rigid, spirocyclic lactone-ether scaffold that exemplifies this structural paradigm[1]. By forcing two oxygen-containing rings into an orthogonal geometry, this spirocycle provides enhanced metabolic stability, high aqueous solubility, and precise stereochemical vectors for interacting with complex protein binding pockets. This whitepaper provides an authoritative overview of its physicochemical properties, synthetic methodologies, and the pharmacological utility of related spirocyclic frameworks in neuropharmacology.

Structural Chemistry & Physicochemical Properties

The spiro[4.5]decane core consists of a six-membered tetrahydropyran ring and a five-membered lactone ring sharing a single spiro carbon (C5). This unique connectivity restricts conformational flexibility, effectively locking the molecule into a defined 3D space. This rigidity reduces the entropic penalty upon binding to target receptors, such as G-protein coupled receptors (GPCRs).

Quantitative Data Summary
PropertyValue
Chemical Name 2,8-Dioxaspiro[4.5]decan-3-one
CAS Number 441774-72-7[1]
Molecular Formula C8H12O3[2]
Molecular Weight 156.18 g/mol [2]
SMILES String O=C1OCC2(CCOCC2)C1[2]
Monoisotopic Mass 156.0786 Da[3]

Synthetic Methodologies & Scaffold Generation

Synthesizing sterically hindered spirocycles traditionally requires lengthy, multi-step functional group manipulations. However, recent advancements have streamlined this process into highly atom-economical routes.

Route A: Direct C(sp³)–H Functionalization (Gamma-Lactonization)

Recent innovations in transition-metal catalysis and radical chemistry have enabled the direct functionalization of unactivated C(sp³)–H bonds. Specifically, the synthesis of 2,8-dioxaspiro[4.5]decan-3-one can be achieved via the γ -C(sp³)–H lactonization of aliphatic carboxylic acid precursors[4].

  • Causality: Utilizing sodium percarbonate or palladium-catalyzed protocols allows for late-stage functionalization. This avoids the need for pre-oxidized starting materials, drastically improving the overall yield and atom economy of the spiro-lactone synthesis[4].

Route B: Tandem Prins/Pinacol Cascade Process

For generating diverse oxaspiro[4.5]decan-1-one scaffolds, Lewis acid-catalyzed tandem Prins/pinacol cascade reactions are highly effective[5].

  • Causality: By reacting 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with various aldehydes, the cascade process builds structural complexity in a single step[6]. The Lewis acid coordinates with the aldehyde, facilitating a stereoselective Prins cyclization followed immediately by a pinacol rearrangement, minimizing the need to isolate unstable intermediates[5].

Pharmacological Significance: Spirocyclic Scaffolds in Muscarinic Agonism

While 2,8-dioxaspiro[4.5]decan-3-one serves as a versatile building block, its structural analogs—specifically 1-oxa-8-azaspiro[4.5]decanes—are highly prized in neuropharmacology[7].

These aza-spirocycles have been extensively evaluated as M1 muscarinic receptor agonists for the symptomatic treatment of Alzheimer's disease[8]. The spirocyclic core mimics the pharmacophore of muscarone. When these compounds bind to the M1 receptor (a Gq-coupled GPCR), they trigger a signaling cascade that stimulates phosphoinositide hydrolysis in the hippocampus, leading to potent anti-amnesic activity[8].

M1_Signaling A Spirocyclic Agonist (e.g., 1-oxa-8-aza...) B M1 Muscarinic Receptor (GPCR) A->B Binds C Gq/11 Protein Activation B->C Conformational Change D Phospholipase C (PLC) Activation C->D Gαq subunit E PIP2 Hydrolysis D->E Catalyzes F IP3 + DAG Production E->F Yields G Intracellular Ca2+ Release F->G IP3 binds ER

Fig 1. M1 Muscarinic Receptor Signaling Pathway activated by spirocyclic agonists.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only be reproducible but also self-validating. The following workflows incorporate critical control checkpoints.

Protocol 1: Purification of 2,8-Dioxaspiro[4.5]decan-3-one via Flash Chromatography

Following a γ -C(sp³)–H lactonization reaction, the crude mixture contains unreacted acids and catalyst residues.

  • Preparation: Concentrate the crude reaction mixture under reduced pressure.

  • Column Loading: Dry-load the crude mixture onto silica gel to prevent band broadening, which is crucial for separating closely eluting spiro-isomers.

  • Elution (Causality): Utilize a Pentane/Et₂O (40/60, v/v) solvent system. This specific ratio is selected because the spiro-lactone is moderately polar; the ether provides the necessary eluent strength to achieve an optimal retention factor ( Rf​≈0.3 ), ensuring clean separation from the highly polar unreacted carboxylic acids[4].

  • Self-Validating Check (NMR): Analyze the purified fraction via ¹H-NMR (500 MHz, CDCl₃). The protocol is validated if the spectrum shows a distinct singlet at δ=4.12 ppm (2H) and a multiplet at δ=3.74 ppm, confirming the formation of the spirocyclic core[4].

Protocol 2: In Vitro Phosphoinositide Hydrolysis Assay for M1 Agonism

To evaluate the functional agonism of synthesized spirocycles on M1 receptors:

  • Tissue Preparation: Prepare rat hippocampal slices and incubate them with [³H]-myo-inositol to metabolically label the membrane phosphoinositides[8].

  • Buffer Optimization (Causality): Add 10 mM Lithium Chloride (LiCl) to the assay buffer. LiCl is a non-competitive inhibitor of inositol monophosphatase. By blocking this enzyme, IP1 cannot be degraded into free inositol, allowing it to accumulate to measurable levels that directly correlate with M1 receptor activation[8].

  • Compound Incubation: Introduce the spirocyclic test compound (e.g., 10 µM) and incubate for 45 minutes at 37°C.

  • Self-Validating Check (Controls): The assay system must include Atropine (1 µM) as a negative control (antagonist) to ensure signal specificity, and RS86 as a positive reference control to establish the maximum theoretical response ( Emax​ )[8].

HTS_Workflow Step1 Compound Library Prep (Spirocyclic Scaffolds) Step2 Primary Screening (Radioligand Binding) Step1->Step2 Step3 Secondary Screening (Functional Assay - IP1/Ca2+) Step2->Step3 High Affinity Hits Step4 Hit Validation (Dose-Response) Step3->Step4 Agonist Activity Step5 Lead Optimization (SAR Studies) Step4->Step5 Validated Hits

Fig 2. High-Throughput Screening Workflow for spirocyclic muscarinic agonists.

Safety, Handling, & Hazard Classifications

When handling 2,8-dioxaspiro[4.5]decan-3-one in the laboratory, strict adherence to Global Harmonized System (GHS) guidelines is required[1]:

  • Skin Irrit. 2 (H315): Causes skin irritation. Wear nitrile gloves and a standard lab coat.

  • Eye Irrit. 2A (H319): Causes serious eye irritation. Safety goggles with side shields are mandatory.

  • STOT SE 3 (H336): May cause drowsiness or dizziness. All synthetic manipulations, especially during solvent evaporation, must be conducted inside a certified chemical fume hood[1].

References

  • NextSDS Substance Database. "2,8-dioxaspiro[4.5]decan-3-one - Chemical Substance Information". Source: NextSDS. URL: [Link]

  • Xu, Tianxiao. "C(sp³)–H Functionalization of Aliphatic Carboxylic Acids". Source: Kiel University Dissertation, 2025. URL:[Link]

  • Reddy, B. V. S., et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds". Source: Organic & Biomolecular Chemistry, 2014. URL:[Link]

  • Tsukamoto, S., et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists". Source: Chemical and Pharmaceutical Bulletin (Tokyo), 1995. URL:[Link]

Sources

Foundational

Engineering 3D Chemical Space: A Technical Guide to the 2,8-Dioxaspiro[4.5]decan-3-one Scaffold in Drug Discovery

Executive Summary & Core Rationale The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp²-rich aromatic systems toward sp³-rich, three-dimensional architectures—a movement colloquially...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp²-rich aromatic systems toward sp³-rich, three-dimensional architectures—a movement colloquially termed the "escape from flatland"[1]. Within this structural evolution, spirocyclic scaffolds have emerged as highly privileged motifs[2].

This technical whitepaper provides an in-depth analysis of 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7) , a versatile [4.5] spirocyclic lactone. By fusing a tetrahydropyran ring with a γ-butyrolactone via a single spiro carbon, this compound offers a unique balance of conformational rigidity and vector projection[3]. It serves as an optimal bioisostere for mitigating metabolic liabilities, reducing off-target toxicity, and improving overall pharmacokinetic profiles in hit-to-lead optimization[4].

Physicochemical Profiling & Structural Dynamics

Before integrating a scaffold into a drug discovery workflow, a rigorous understanding of its physicochemical baseline is required. The spiro center at C5 forces the tetrahydropyran and lactone rings into an orthogonal arrangement. This minimizes intermolecular π-π stacking, thereby enhancing aqueous solubility and membrane permeability compared to planar analogs[1].

Table 1: Core Identifiers and Predicted Physicochemical Properties
ParameterValueSource/Validation
Chemical Name 2,8-Dioxaspiro[4.5]decan-3-oneIUPAC Standard
CAS Number 441774-72-7[5]
Molecular Formula C8H12O3[5]
Molecular Weight 156.18 g/mol [5]
SMILES String C1COCCC12CC(=O)OC2[6]
Monoisotopic Mass 156.07864 Da[6]
Predicted CCS ([M+H]⁺) 130.1 ŲIon Mobility MS[6]

Causality in Design: The inclusion of two distinct oxygen atoms—an ether oxygen in the 6-membered ring and a lactone motif in the 5-membered ring—provides dual hydrogen-bond acceptor sites. This specific spatial arrangement allows for highly directional interactions with target kinase or GPCR binding pockets while remaining shielded enough to prevent excessive desolvation penalties during target engagement.

Synthetic Methodology: Alkoxycarbonyl Radical Cyclization Cascade

Traditional syntheses of spirocyclic lactones often rely on harsh acidic conditions that can cleave sensitive ether linkages (such as the tetrahydropyran ring). To bypass this, we utilize a state-of-the-art photoredox-catalyzed alkoxycarbonyl radical 5-exo-trig cyclization [7]. This dual-catalysis approach allows for the rapid, room-temperature construction of the spiro-lactone core.

G1 S1 Tetrahydro-4H-pyran-4-one (Starting Material) S2 Homoallylic Oxalate Intermediate S1->S2 Allylation & Oxalylation S3 Ir/Ni Photoredox Catalysis (Radical Generation) S2->S3 Blue LED irradiation S4 5-exo-trig Cyclization (Spiro-lactone Formation) S3->S4 Alkoxycarbonyl radical S5 2,8-Dioxaspiro[4.5]decan-3-one (Target Scaffold) S4->S5 Cross-coupling / Termination

Photoredox-mediated 5-exo-trig radical cyclization cascade for spiro-lactone synthesis.

Step-by-Step Protocol: Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one

Expertise Note: The causality behind choosing an Ir/Ni dual catalytic system is its ability to generate alkoxycarbonyl radicals from oxalate salts under mild visible light, preventing the thermal degradation of the tetrahydropyran moiety[7].

  • Precursor Preparation (Allylation & Oxalylation):

    • Action: React tetrahydro-4H-pyran-4-one with allylmagnesium bromide in anhydrous THF at -78 °C, followed by trapping with methyl chlorooxoacetate.

    • Causality: The low temperature prevents enolization of the ketone, ensuring quantitative nucleophilic addition to yield the tertiary homoallylic alcohol, which is immediately oxalylated to form the radical precursor.

    • Self-Validation Check: Monitor via TLC/LC-MS. The intermediate must show an [M+Na]⁺ adduct corresponding to the oxalate ester before proceeding. If unreacted ketone remains, the Grignard reagent was quenched by moisture; discard and restart with strictly anhydrous conditions.

  • Photoredox Catalysis Setup:

    • Action: Dissolve the homoallylic oxalate precursor in degassed DMF. Add[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) as the photocatalyst.

    • Causality: Degassing via freeze-pump-thaw is critical. Oxygen is a potent radical scavenger and will quench the excited state *Ir(III) species, completely halting the single-electron transfer (SET) necessary for decarboxylation.

  • Irradiation and Cyclization:

    • Action: Irradiate the mixture with 450 nm blue LEDs at ambient temperature for 12-16 hours.

    • Causality: The visible light excites the Ir-catalyst, which oxidizes the oxalate, triggering a loss of CO₂ and generating an alkoxycarbonyl radical. This radical rapidly undergoes a highly favored 5-exo-trig cyclization onto the pendant alkene, forming the spirocyclic core[7].

  • Isolation and Purification:

    • Action: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validation Check: ¹H NMR must show the disappearance of the terminal alkene protons (multiplet ~5.8 ppm) and the appearance of the spiro-adjacent methylene protons as complex AB spin systems due to the newly formed rigid 3D environment.

Application in Hit-to-Lead Optimization

When a lead compound exhibits poor metabolic stability (e.g., rapid clearance by CYP3A4) or hERG toxicity due to highly lipophilic, planar aromatic rings, 2,8-Dioxaspiro[4.5]decan-3-one serves as a premium bioisosteric replacement[8].

G2 N1 Planar Aromatic Hit Compound N2 Bioisosteric Replacement N1->N2 Identify liability N3 2,8-Dioxaspiro[4.5]decan-3-one Integration N2->N3 Scaffold hopping N4 Enhanced 3D Complexity (Fsp3 Increase) N3->N4 Vector projection N5 Improved ADME Profile (Reduced CYP Inhibition) N3->N5 Reduced π-π stacking

Workflow for integrating spirocyclic lactones to resolve metabolic liabilities.

Mechanistic Integration: Replacing a planar phenyl or heteroaryl ring with the [4.5] spirocyclic lactone increases the fraction of sp³ carbons (Fsp³). This structural shift disrupts the planar geometry required for intercalation into the hERG channel pore and reduces the affinity for the flat active sites of cytochrome P450 enzymes[1][4]. Furthermore, the lactone carbonyl can be utilized as a synthetic handle for late-stage functionalization (e.g., reductive amination after lactone opening, or direct nucleophilic addition) to explore adjacent chemical space.

Analytical Validation System

To ensure the integrity of the synthesized 2,8-Dioxaspiro[4.5]decan-3-one scaffold before biological assay integration, the following self-validating analytical suite must be executed:

  • High-Resolution Mass Spectrometry (HRMS):

    • Expected Outcome: ESI+ should yield a prominent [M+H]⁺ peak at m/z 157.0859 and an [M+Na]⁺ peak at m/z 179.0678[6].

    • Validation Logic: The presence of the [M+H-H₂O]⁺ peak at m/z 139.0759[6] confirms the oxygen-rich nature of the spirocycle, characteristic of lactone fragmentation.

  • Nuclear Magnetic Resonance (NMR) Profiling:

    • ¹³C NMR: The defining diagnostic feature is the spiro quaternary carbon (C5). Due to its attachment to four aliphatic carbons (two from the pyran ring, two from the lactone), its chemical shift will typically resonate between 40-50 ppm. The lactone carbonyl (C3) must appear distinctly around 175-180 ppm.

    • Validation Logic: If the spiro carbon signal is absent or shifted significantly downfield (>80 ppm), an unintended oxygen migration or ring-opening event occurred during photoredox catalysis, and the batch must be rejected.

Sources

Exploratory

Comprehensive Technical Guide: Structure, Synthesis, and Mechanistic Pathways of 2,8-Dioxaspiro[4.5]decan-3-one

Executive Summary The drive to escape "molecular flatland" in modern drug discovery has amplified the demand for structurally complex, highly sp3-hybridized scaffolds. 2,8-Dioxaspiro[4.5]decan-3-one is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to escape "molecular flatland" in modern drug discovery has amplified the demand for structurally complex, highly sp3-hybridized scaffolds. 2,8-Dioxaspiro[4.5]decan-3-one is a prime example of such an architecture. Featuring a rigid spirocyclic core that fuses a tetrahydropyran ring with a γ -butyrolactone ring, this compound serves as a highly versatile bioisostere.

Historically, synthesizing such sterically congested spiro-lactones with high chemoselectivity was a formidable challenge. However, recent breakthroughs in 1[1] have unlocked direct, scalable pathways to this molecule. This whitepaper dissects the structural properties, the causality-driven synthetic protocols, and the mechanistic underpinnings of 2,8-dioxaspiro[4.5]decan-3-one.

Structural Analysis & Physicochemical Properties

The architecture of 2,8-dioxaspiro[4.5]decan-3-one dictates its utility. The spiro carbon (C5) forces the tetrahydropyran and lactone rings into an orthogonal relationship, projecting functional groups into distinct 3D vectors. With 7 out of 8 carbons being sp3-hybridized ( Fsp3​=0.875 ), the scaffold offers excellent solubility profiles and reduced off-target binding compared to planar aromatic equivalents.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 2,8-Dioxaspiro[4.5]decan-3-one
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS Registry Number 441774-72-7
SMILES String C1COCCC12CC(=O)OC2
InChIKey XJJUVADISIKAQD-UHFFFAOYSA-N
Physical State Clear, colorless oil
Table 2: 1 H NMR Characterization (600 MHz, CDCl 3​ )

Data validated against isolated synthetic standards. | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | | 4.12 | Singlet (s) | 2H | C1-H 2​ (Methylene adjacent to lactone oxygen) | | 3.75 - 3.63 | Multiplet (m) | 4H | C7-H 2​ , C9-H 2​ (Methylene adjacent to THP oxygen) | | 2.47 | Singlet (s) | 2H | C4-H 2​ (Methylene adjacent to carbonyl) | | 1.70 - 1.50 | Multiplet (m) | 4H | C6-H 2​ , C10-H 2​ (Methylene adjacent to spiro center) |

Chemoselective Synthesis via C(sp3)–H Lactonization

The most advanced methodology for constructing 2,8-dioxaspiro[4.5]decan-3-one avoids pre-functionalized starting materials. Instead, it relies on the direct, chemoselective γ -C(sp3)–H lactonization of a native carboxylic acid: 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid .

The primary challenge in this synthesis is differentiating between the γ -methyl and γ -methylene C–H bonds present in the substrate. As demonstrated by2[2], this is achieved through exquisite catalyst control using Quinoline-Pyridone ligands.

G SM 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid PdL1 Pd(II) + L1 Ligand (5-Membered Chelation) SM->PdL1 L1 Addition PdL2 Pd(II) + L2 Ligand (6-Membered Chelation) SM->PdL2 L2 Addition C_H_Me γ-Methyl C(sp3)-H Activation PdL1->C_H_Me Kinetically Favored C_H_CH2 γ-Methylene C(sp3)-H Activation PdL2->C_H_CH2 β-Hydride Pathway Product1 2,8-Dioxaspiro[4.5]decan-3-one (Spirocyclic γ-Lactone) C_H_Me->Product1 Reductive Elim. Product2 Fused Bicyclic Lactone C_H_CH2->Product2 Reductive Elim.

Ligand-controlled chemoselective divergence in γ-C(sp3)-H lactonization.

Experimental Protocol: Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one

This protocol is designed as a self-validating system, ensuring high reproducibility through precise stoichiometric and environmental controls.

Scale: 0.1 mmol Target Yield: ~53-60% (Isolated)

Step-by-Step Methodology:

  • Reaction Assembly: In a thoroughly oven-dried reaction vial equipped with a magnetic stir bar, sequentially add 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (15.8 mg, 0.1 mmol), Pd(MeCN) 2​ Cl 2​ (2.6 mg, 10 mol%), Quinoline-Pyridone Ligand L1 (10 mol%), Ag 2​ CO 3​ (55.1 mg, 2.0 equiv), and KH 2​ PO 4​ (40.8 mg, 3.0 equiv).

  • Solvent Introduction: Add 0.2 mL of Hexafluoroisopropanol (HFIP).

    • Causality Insight: HFIP is not merely a solvent; its strong hydrogen-bond donating capability stabilizes the highly polar transition state during the C–H cleavage event, significantly lowering the activation energy barrier.

  • Thermal Activation: Seal the vial securely with a Teflon-lined cap. Stir the heterogeneous mixture vigorously at 110 °C for 12 hours.

    • Causality Insight: The unactivated nature of the sp3 C–H bond requires elevated thermal energy to overcome the initial Concerted Metalation-Deprotonation (CMD) barrier. The 5-membered chelation of Ligand L1 restricts the geometry, making the less sterically hindered methyl group kinetically accessible while suppressing methylene activation.

  • Quenching & Filtration: Cool the reaction vessel to room temperature. Dilute the mixture with 2.0 mL of Dichloromethane (DCM). Filter the crude mixture through a short pad of Celite to remove the reduced palladium black and silver salts. Rinse the pad with an additional 5.0 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Pentane/Diethyl Ether gradient (typically 40/60, v/v).

  • Validation: The product elutes as a clear, colorless oil. Confirm purity via 1 H NMR using CH 2​ Br 2​ as an internal standard prior to downstream application.

Mechanistic Pathway (Catalytic Cycle)

The formation of 2,8-dioxaspiro[4.5]decan-3-one proceeds via a well-orchestrated Pd(II)/Pd(0) catalytic cycle, heavily reliant on the synergistic action of the ligand, base, and oxidant.

  • Substrate Coordination: The native carboxylic acid binds to the Pd(II) center, displacing a labile acetonitrile ligand.

  • Concerted Metalation-Deprotonation (CMD): Assisted by the KH 2​ PO 4​ base, the Pd(II) center inserts into the γ -methyl C–H bond. The base accepts the proton simultaneously as the Pd–C bond forms, generating a cyclopalladated intermediate.

  • C–O Reductive Elimination: The intermediate undergoes intramolecular nucleophilic attack by the carboxylate oxygen (or proceeds via a transient high-valent Pd(IV) species), forming the lactone ring and expelling Pd(0).

  • Catalyst Regeneration: The inactive Pd(0) species is re-oxidized to the active Pd(II) catalyst by Ag 2​ CO 3​ , precipitating Ag(0) and completing the cycle.

CatalyticCycle Pd_cat Pd(II) Catalyst Coord Substrate Coordination Pd_cat->Coord + Substrate CMD Concerted Metalation-Deprotonation Coord->CMD + KH2PO4 CycloPd Cyclopalladated Intermediate CMD->CycloPd - H2O RedElim C-O Reductive Elimination CycloPd->RedElim C-O Formation Pd0 Pd(0) Species RedElim->Pd0 - Product Oxidation Oxidation by Ag2CO3 Pd0->Oxidation + Ag(I) Oxidation->Pd_cat - Ag(0)

Catalytic cycle for the Pd-catalyzed C-H lactonization of carboxylic acids.

References

  • Yan, J.-L., Hu, L., Lu, Y., & Yu, J.-Q. "Catalyst-controlled Chemoselective γ -C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene." The Scripps Research Institute / Nature Communications. URL:[Link]

  • Yan, J.-L., et al. "Catalyst-controlled Chemoselective γ -C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene" (PMC Version). National Institutes of Health. URL:[Link]

  • PubChemLite Database. "2,8-dioxaspiro[4.5]decan-3-one Structural Information." Université du Luxembourg. URL: [Link]

Sources

Foundational

Part 1: The Spiroketal Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2,8-Dioxaspiro[4.5]decan-3-one Derivatives and Analogs Introduction to the 2,8-Dioxaspiro[4.5]decan-3-one Scaffold The 2,8-dioxaspiro[4.5]decan-3-one core is a member of the spiroketal fami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,8-Dioxaspiro[4.5]decan-3-one Derivatives and Analogs

Introduction to the 2,8-Dioxaspiro[4.5]decan-3-one Scaffold

The 2,8-dioxaspiro[4.5]decan-3-one core is a member of the spiroketal family of heterocyclic compounds. Spiroketals are characterized by a single atom that is common to two rings, creating a rigid yet three-dimensionally complex structure. In this specific scaffold, the spiro-atom is a carbon, connecting a tetrahydropyran ring and a γ-butyrolactone ring. This arrangement imparts unique stereochemical and electronic properties that make it an attractive starting point for the design of novel therapeutic agents. The presence of the lactone ring introduces a planar ester group, which can participate in hydrogen bonding and other polar interactions, while the tetrahydropyran ring provides a more flexible and lipophilic component.

Physicochemical Properties and Stereochemical Considerations

The 2,8-dioxaspiro[4.5]decan-3-one scaffold possesses several key physicochemical features that are relevant to its use in drug design. The spirocyclic nature of the molecule provides a constrained conformation, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The molecule has multiple stereocenters, leading to a rich stereochemical diversity that can be explored in drug discovery programs. The presence of two oxygen atoms in the scaffold allows for hydrogen bond acceptance, contributing to aqueous solubility and interactions with biological targets. The lactone functionality is a potential site for metabolic hydrolysis, which can be a consideration in prodrug design or for tuning the pharmacokinetic profile of a drug candidate.

Significance in Natural Products and Drug Discovery

Spiroketals are privileged substructures found in a wide array of natural products with diverse and potent biological activities.[1] Their rigid and well-defined three-dimensional structures allow for the precise presentation of functional groups for interaction with biological macromolecules.[1] This has made them attractive targets for both total synthesis and for use as scaffolds in diversity-oriented synthesis to create libraries of compounds for high-throughput screening.[1] While the 2,8-dioxaspiro[4.5]decan-3-one core itself is not as widely reported in nature as other spiroketals, its analogs, particularly those with nitrogen substitutions (azaspiro[4.5]decanes), have shown significant promise in medicinal chemistry, with applications ranging from central nervous system disorders to infectious diseases and oncology.[2][3][4]

Part 2: Synthesis of the 2,8-Dioxaspiro[4.5]decan-3-one Core and its Analogs

General Strategies for Spiroketal Synthesis

The stereoselective synthesis of spiroketals is a well-explored area of organic chemistry, with several established strategies. The choice of strategy often depends on the desired stereochemistry and the complexity of the target molecule.

  • 2.1.1. Thermodynamically Controlled Spiroketalization: This is the most common approach and relies on the acid-catalyzed cyclization of a dihydroxyketone precursor. The stereochemical outcome is determined by the relative thermodynamic stability of the possible spiroketal isomers, with the anomeric and gauche effects playing a crucial role in favoring the most stable product.

  • 2.1.2. Kinetically Controlled Spiroketalization: In cases where the desired isomer is not the most thermodynamically stable, kinetically controlled methods are employed. These reactions proceed through a transition state that is lower in energy for the formation of the desired product, often at low temperatures and with specific reagents to prevent equilibration to the thermodynamic product.[1]

  • 2.1.3. Modern Catalytic Methods: More recently, transition metal-catalyzed reactions have emerged as powerful tools for spiroketal synthesis. For example, palladium(II) catalysts have been used to effect the intramolecular cyclization of dihydroxyketone precursors to afford spiroketals with high stereoselectivity.

Featured Synthetic Protocol: Synthesis of γ-Spiroketal γ-Lactones from 2-(γ-Hydroxyalkyl)furans

A highly efficient method for the synthesis of γ-spiroketal γ-lactones, including the 2,8-dioxaspiro[4.5]decan-3-one core, involves the photooxygenation of 2-(γ-hydroxyalkyl)furans.[5][6] This one-pot reaction proceeds in high yield and offers a direct route to the desired scaffold.[5][6]

Experimental Protocol:

  • Preparation of the 2-(γ-Hydroxyalkyl)furan precursor: Synthesize the appropriate 2-(γ-hydroxyalkyl)furan starting material through standard furan chemistry.

  • Photooxygenation: Dissolve the 2-(γ-hydroxyalkyl)furan in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., Rose Bengal).

  • Irradiation: Irradiate the solution with a visible light source while bubbling oxygen through the mixture at low temperature (e.g., -78 °C).

  • Dehydration: Upon completion of the photooxygenation, the reaction mixture is warmed to room temperature and treated with a dehydrating agent (e.g., acetic anhydride or a mild acid) to facilitate the cyclization and formation of the γ-spiroketal γ-lactone.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,8-dioxaspiro[4.5]decan-3-one derivative.

G furan 2-(γ-Hydroxyalkyl)furan light_o2 Visible Light, O2, -78°C furan->light_o2 sensitizer Photosensitizer (e.g., Rose Bengal) sensitizer->light_o2 intermediate Endoperoxide Intermediate light_o2->intermediate dehydration Dehydration (e.g., Ac2O or mild acid) intermediate->dehydration product 2,8-Dioxaspiro[4.5]decan-3-one dehydration->product

Caption: Workflow for the synthesis of 2,8-dioxaspiro[4.5]decan-3-one.

Synthesis of Key Analogs (e.g., Aza-substituted Scaffolds)

The synthesis of aza-analogs of the 2,8-dioxaspiro[4.5]decan-3-one scaffold often employs different synthetic strategies. For example, 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized via a Michael addition of hydroxyurea to an α,β-unsaturated ester, followed by a cyclization reaction.[2] 2,8-Diazaspiro[4.5]decan-1-one derivatives have been prepared through the Michael addition of pipecolate-derived enolates to nitroalkenes.

Part 3: Chemical Reactivity and Derivatization

Reactivity of the Spiroketal Moiety

The spiroketal moiety is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions, leading to the opening of one or both rings. This reactivity can be exploited for the introduction of functional groups or for the conversion of the spiroketal to other heterocyclic systems.

Derivatization of the Lactone at C-3

The carbonyl group of the lactone at the C-3 position is a key site for derivatization. It can undergo nucleophilic attack by various reagents to open the lactone ring and introduce new functional groups. For example, reaction with amines can lead to the formation of amides, while reduction can afford the corresponding diol. The enolate of the lactone can also be formed and reacted with electrophiles to introduce substituents at the α-position.

Modification of the Carbocyclic Ring

The tetrahydropyran ring of the 2,8-dioxaspiro[4.5]decan-3-one scaffold can also be modified to introduce diversity. Functional groups can be introduced onto the carbocyclic portion of the molecule through various synthetic transformations, such as oxidation, reduction, and substitution reactions. These modifications can be used to modulate the lipophilicity, steric bulk, and electronic properties of the molecule, which can in turn affect its biological activity and pharmacokinetic properties.

Part 4: Biological Activity and Therapeutic Potential

Overview of Biological Targets for Spiroketal-Containing Compounds

The rigid, three-dimensional nature of the spiroketal scaffold makes it an ideal platform for the development of potent and selective ligands for a variety of biological targets. Analogs of the 2,8-dioxaspiro[4.5]decan-3-one core have shown activity at G-protein coupled receptors (GPCRs), kinases, and enzymes involved in infectious diseases.

2,8-Dioxaspiro[4.5]decan-3-one Analogs as Modulators of CNS Receptors
  • 4.2.1. Muscarinic M1 Receptor Agonism: Aza-analogs of the 2,8-dioxaspiro[4.5]decan-3-one scaffold have been extensively investigated as M1 muscarinic acetylcholine receptor agonists for the potential treatment of Alzheimer's disease.[2][4] These compounds have been shown to improve cognitive function in preclinical models of memory impairment.[2][4]

  • 4.2.2. Structure-Activity Relationships of Aza-Analogs: Structure-activity relationship (SAR) studies of these aza-analogs have revealed that small alkyl substituents on the nitrogen atoms are generally preferred for potent M1 agonism.[2] The stereochemistry at the spirocenter and other chiral centers can also have a significant impact on activity and selectivity.[4]

G M1_agonist M1 Muscarinic Agonist (Aza-analog) M1_receptor M1 Receptor (in CNS) M1_agonist->M1_receptor binds to Gq_protein Gq/11 Protein Activation M1_receptor->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cognitive_enhancement Cognitive Enhancement Ca_PKC->Cognitive_enhancement

Caption: M1 muscarinic receptor signaling pathway.

Emerging Therapeutic Areas
  • 4.3.1. RIPK1 Inhibition in Inflammatory Diseases: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[3] One such derivative, compound 41, exhibited an IC50 value of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model.[3]

  • 4.3.2. Antifungal Activity via Chitin Synthase Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to possess antifungal activity through the inhibition of chitin synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[3]

  • 4.3.3. Soluble Epoxide Hydrolase (sEH) Inhibition for Hypertension: Trisubstituted urea derivatives based on a 2,8-diazaspiro[4.5]decane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of blood pressure.[7] Oral administration of these compounds has been shown to lower blood pressure in hypertensive rat models.[7]

Data Summary of Biological Activity
Compound ClassTargetKey Derivative(s)Potency (IC50/Ki)Therapeutic AreaReference
1-Oxa-2,8-diazaspiro[4.5]decan-3-onesMuscarinic M1 Receptor2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneHigh affinity for M1 and M2 receptorsAlzheimer's Disease[2]
2,8-Diazaspiro[4.5]decan-1-onesRIPK1 KinaseCompound 4192 nMInflammatory Diseases[3]
2,8-Diazaspiro[4.5]decan-1-onesChitin SynthaseCompounds 4j and 4rMIC = 0.08 mmol/L against A. fumigatusAntifungal[3]
2,8-Diazaspiro[4.5]decane UreasSoluble Epoxide HydrolaseCompounds 12, 20, 37Effective at 30 mg/kg in vivoHypertension[7]

Part 5: Experimental Protocols for Biological Evaluation

In Vitro Receptor Binding Assay (Muscarinic Receptors)

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human M1 muscarinic receptor.

  • Radioligand Binding: Incubate the membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]NMS) and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.

G membranes Receptor-expressing Membranes incubation Incubation membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Test Compound test_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 determination) counting->analysis

Caption: Workflow for a receptor binding assay.

In Vitro Kinase Inhibition Assay (RIPK1)

Protocol:

  • Enzyme and Substrate: Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Termination: Stop the reaction after a defined period of time.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., an antibody-based assay such as ELISA or a fluorescence-based assay).

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Antifungal Susceptibility Testing

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable growth medium.

  • Inoculation: Inoculate the wells of a microtiter plate with the fungal suspension and the various concentrations of the test compound.

  • Incubation: Incubate the plate at an appropriate temperature for a defined period of time.

  • Growth Assessment: Determine the minimum inhibitory concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of the fungus.

Part 6: Conclusion and Future Outlook

The 2,8-dioxaspiro[4.5]decan-3-one scaffold and its analogs represent a versatile and promising class of compounds for drug discovery. Their unique three-dimensional structures and tunable physicochemical properties make them attractive starting points for the development of novel therapeutics targeting a wide range of diseases. While much of the research to date has focused on aza-analogs, the synthesis and biological evaluation of derivatives of the core 2,8-dioxaspiro[4.5]decan-3-one structure is an area ripe for further exploration. Future work in this area should focus on the development of more diverse synthetic routes to access a wider range of derivatives, as well as the comprehensive biological characterization of these compounds against a broader panel of targets. The insights gained from such studies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold.

References

  • [2-(Substituted)amino-2,8-diazaspiro[1][8]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. (1996). Drug Design and Discovery, 14(2), 129-143.]([Link])

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2,8-Dioxaspiro[4.5]decan-3-one: A Comprehensive Analytical Guide

Executive Summary & Molecular Architecture In modern drug discovery, spirocyclic scaffolds are highly sought after to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. This structural complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In modern drug discovery, spirocyclic scaffolds are highly sought after to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. This structural complexity enhances metabolic stability, solubility, and target specificity compared to traditional flat aromatic rings. 2,8-Dioxaspiro[4.5]decan-3-one (CAS No. 441774-72-7)[1] is a prime example of such a scaffold, consisting of a tetrahydropyran ring (6-membered ether) orthogonally fused to a γ -butyrolactone ring (5-membered cyclic ester) via a single spiro quaternary carbon[2].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 2,8-Dioxaspiro[4.5]decan-3-one (Molecular Formula: C₈H₁₂O₃)[3]. By dissecting the causality behind its spectral signatures—specifically the symmetry-breaking effects of the spiro center—this guide serves as a definitive reference for analytical chemists and structural biologists.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 2,8-Dioxaspiro[4.5]decan-3-one is a masterclass in stereochemical rigidification and symmetry. The spiro carbon (C5) acts as an isolating node, preventing scalar coupling between the two rings while simultaneously locking the tetrahydropyran ring into a conformation where its top and bottom faces are rendered diastereotopic by the asymmetric γ -lactone ring.

Causality of Spectral Splitting
  • Isolated Singlets: The protons on C1 (adjacent to the ether oxygen) and C4 (adjacent to the carbonyl) in the lactone ring appear as sharp singlets at 4.12 ppm and 2.47 ppm, respectively[4]. The quaternary spiro carbon and the adjacent heteroatoms strip these protons of any vicinal neighbors, reducing their multiplicity to singlets.

  • Diastereotopic Multiplets: The tetrahydropyran ring possesses a plane of symmetry bisecting the oxygen (O8) and the spiro carbon (C5), making the C6/C10 and C7/C9 pairs chemically equivalent. However, the axial and equatorial protons within these methylene groups are diastereotopic. They cannot interconvert to equivalent environments because the orthogonal lactone ring presents different chemical faces (a -CH₂-O- face vs. a -CH₂-C=O face). This results in complex geminal and vicinal scalar couplings, manifesting as distinct doublet-of-doublet-of-doublets (ddd) and doublet-of-triplets (dt)[5].

Quantitative NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment / Structural Context
C1 4.12Singlet (s)-2HLactone -CH₂-O- (Isolated by spiro C)
C7, C9 3.74Multiplet (ddd)12.0, 6.1, 4.02HPyran -CH₂-O- (Diastereotopic face A)
C7, C9 3.63Multiplet (ddd)12.0, 9.4, 3.02HPyran -CH₂-O- (Diastereotopic face B)
C4 2.47Singlet (s)-2HLactone -CH₂-C=O (Isolated by spiro C)
C6, C10 1.76Multiplet (ddd)13.8, 9.4, 4.02HPyran -CH₂-C(spiro) (Diastereotopic face A)
C6, C10 1.63Multiplet (dt)13.8, 4.52HPyran -CH₂-C(spiro) (Diastereotopic face B)

(Data acquired at 500 MHz in CDCl₃)[5]

Mass Spectrometry (MS): Ionization and Adduct Profiling

High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation. The monoisotopic mass of 2,8-Dioxaspiro[4.5]decan-3-one is calculated at 156.0786 Da [6].

In positive Electrospray Ionization (ESI+), the molecule readily forms multiple adducts due to the high proton affinity of the lactone carbonyl and the tetrahydropyran oxygen. Observing a cluster of these specific adducts acts as a self-validating system; the mass difference between the [M+H]⁺ and[M+Na]⁺ peaks ( Δm/z = 21.9820) mathematically proves the identity of the parent ion, ruling out isobaric interference.

Quantitative MS Data Summary
Ion SpeciesExact m/z (Calculated)Ionization Mechanism
[M+H]⁺ 157.0859Protonation at carbonyl/ether oxygen
[M+NH₄]⁺ 174.1125Ammonium adduction (common in LC buffers)
[M+Na]⁺ 179.0679Sodium cationization (glassware/solvent trace)
[M+K]⁺ 195.0418Potassium cationization

(Data sourced from predictive collision cross-section and exact mass profiles)[6]

MS_Pathway Mol Monoisotopic Mass 156.0786 Da ESI ESI+ Source Protonation/Cationization Mol->ESI H [M+H]⁺ m/z 157.0859 ESI->H + H⁺ Na [M+Na]⁺ m/z 179.0679 ESI->Na + Na⁺ NH4 [M+NH4]⁺ m/z 174.1125 ESI->NH4 + NH4⁺

Figure 1: ESI+ ionization pathways and characteristic adduct formation for exact mass confirmation.

Infrared (IR) Spectroscopy: Functional Group Mapping

While NMR provides connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy validates the functional groups through their vibrational modes.

  • γ -Lactone Carbonyl ( C=O ) Stretch: Expected at ~1770 cm⁻¹ . Causality: Standard acyclic esters absorb at ~1735 cm⁻¹. The 5-membered γ -lactone ring induces angle strain, forcing the internal C-C-C angles below the ideal 109.5°. This increases the s -character of the exocyclic carbonyl bond, shortening and strengthening it, which shifts the vibrational frequency to a higher wavenumber.

  • Ether ( C−O−C ) Asymmetric Stretch: Expected as a strong, broad band between 1150–1050 cm⁻¹ , representing the tetrahydropyran oxygen (O8) and the lactone ester oxygen (O2).

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems.

High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of 2,8-Dioxaspiro[4.5]decan-3-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Validation (The Lock & Shim):

    • Lock the spectrometer frequency to the deuterium resonance of CDCl₃.

    • Shim the magnetic field until the internal TMS standard peak at 0.00 ppm achieves a linewidth at half-height ( W1/2​ ) of 1.0 Hz. Causality: Perfect homogeneity is required to resolve the complex 3.0–4.0 Hz J -couplings of the diastereotopic pyran protons.

  • Acquisition: Run a standard 1D ¹H sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure quantitative integration of the singlets vs. multiplets.

LC-HRMS (ESI+) Protocol
  • Mobile Phase Setup: Prepare Solvent A (0.1% Formic Acid in LC-MS grade H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ adduct at m/z 157.0859.

  • Mass Calibration: Prior to the run, infuse a sodium formate solution to calibrate the Time-of-Flight (TOF) analyzer across the 50–1000 m/z range.

  • Continuous Lock-Mass: Co-infuse Leucine Enkephalin ( m/z 556.2771) during the run. The software must continuously correct the mass axis against this known standard to guarantee sub-5 ppm mass accuracy for the analyte.

ATR-FTIR Protocol
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum of the empty crystal. Causality: This self-validating step subtracts ambient atmospheric H₂O vapor and CO₂ from the final spectrum, preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Acquisition: Apply 1-2 μ L of the neat oil (or solid powder compressed with the anvil) to the crystal and acquire 32 scans at a resolution of 4 cm⁻¹.

Workflow cluster_methods Orthogonal Analytical Techniques Prep Sample: 2,8-Dioxaspiro[4.5]decan-3-one NMR 1H & 13C NMR (Symmetry Analysis) Prep->NMR IR ATR-FTIR (Vibrational Modes) Prep->IR MS LC-HRMS (Exact Mass & Adducts) Prep->MS NMR_Res Diastereotopic Multiplets Isolated Singlets NMR->NMR_Res IR_Res γ-Lactone C=O Stretch Ether C-O-C Stretch IR->IR_Res MS_Res [M+H]⁺, [M+Na]⁺ Isotopic Fidelity MS->MS_Res Valid Confirmed Structural Elucidation NMR_Res->Valid IR_Res->Valid MS_Res->Valid

Figure 2: Orthogonal analytical workflow for the structural validation of 2,8-Dioxaspiro[4.5]decan-3-one.

References

  • NextSDS Substance Database - 2,8-dioxaspiro[4.5]decan-3-one — Chemical Substance Information.1

  • BLD Pharm - 441774-72-7 | 2,8-Dioxaspiro[4.5]decan-3-one Product Documentation. 2

  • DOI.org (ChemRxiv / Journal Source) - Catalyst-controlled Chemoselective γ -C(sp³)-H Lactonization of Carboxylic Acid: Methyl versus Methylene (SI). 4

  • Kiel University (MACAU Repository) - C(sp³)–H Functionalization of Aliphatic Carboxylic Acids (Dissertation by Tianxiao Xu, 2025). 5

  • Université du Luxembourg (PubChemLite) - 2,8-dioxaspiro[4.5]decan-3-one (C₈H₁₂O₃) Predicted Collision Cross Section and Exact Mass Profile. 6

Sources

Foundational

The 2,8-Dioxaspiro[4.5]decan-3-one Scaffold: Structural Elucidation, Biosynthetic Logic, and Synthetic Methodologies

Abstract The spirocyclic γ-lactone motif is a privileged structural class in natural product chemistry and drug discovery. Specifically, the 2,8-dioxaspiro[4.5]decan-3-one scaffold—a unique architecture fusing a tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The spirocyclic γ-lactone motif is a privileged structural class in natural product chemistry and drug discovery. Specifically, the 2,8-dioxaspiro[4.5]decan-3-one scaffold—a unique architecture fusing a tetrahydropyran ring with a γ-lactone via a single spiro-carbon—offers exceptional conformational rigidity and vectorization of hydrogen-bond acceptors. As a Senior Application Scientist, I have structured this technical guide to dissect the structural dynamics, pharmacological relevance, and state-of-the-art synthetic methodologies for this scaffold, culminating in a field-proven, self-validating experimental protocol.

Structural Elucidation & Conformational Dynamics

The 2,8-dioxaspiro[4.5]decan-3-one core (Molecular Formula: C₈H₁₂O₃) represents a highly specific regioisomer within the broader spiroketal and spirolactone families[1].

To understand its topology, we must map the IUPAC numbering of the spiro[4.5]decane system:

  • The 6-Membered Ring (Tetrahydropyran): Occupies positions 6 through 10, with the oxygen heteroatom situated at position 8. This locks the ring primarily in a chair conformation.

  • The 5-Membered Ring (γ-Lactone): Occupies positions 1 through 4. The ester oxygen is located at position 2, and the carbonyl is at position 3.

  • The Spiro Center (C5): Acts as the nexus, forcing the two rings into an orthogonal relationship.

Unlike the 1-one regioisomer (where the carbonyl is directly adjacent to the spiro carbon)[2], the 3-one scaffold flanks the ester linkage with two methylene groups (-CH₂-O-C(=O)-CH₂-). This specific connectivity dictates that the natural precursor must possess both a hydroxymethyl and an acetic acid moiety attached to the same quaternary carbon.

Biosynthetic Logic & Pharmacological Relevance

In nature, spiro-γ-lactones are ubiquitous in biologically active secondary metabolites, ranging from marine spiroketals to complex steroidal spirolactones[2]. The evolutionary selection of the 2,8-dioxaspiro[4.5]decan-3-one scaffold is driven by its pharmacokinetic advantages:

  • Reduced Entropic Penalty: The spiro-fusion restricts the rotational degrees of freedom. When the molecule binds to a target receptor (e.g., in the CNS), the entropic cost of binding is significantly lower compared to flexible acyclic analogs.

  • Metabolic Stability: The orthogonal steric shielding provided by the tetrahydropyran chair protects the delicate γ-lactone from rapid enzymatic hydrolysis by esterases.

Pathway S1 2,8-Dioxaspiro[4.5]decan-3-one Pharmacophore S2 Conformational Rigidity (Reduced Entropic Penalty) S1->S2 S4 Steric Shielding of Lactone (Metabolic Stability) S1->S4 S3 High-Affinity Target Binding (e.g., CNS Receptors) S2->S3 Lock-and-Key Fit S4->S3 Prolonged Half-Life

Pharmacological rationale for utilizing the spiro-γ-lactone scaffold in drug development.

Advanced Synthetic Methodologies

Historically, accessing spirocyclic tetrones and lactones relied on the condensation of itaconic anhydride derivatives (e.g., the synthesis of TCDA)[3] or complex asymmetric bromolactonizations[2].

However, modern retrosynthetic logic favors transition-metal catalyzed C(sp³)-H functionalization . Recent advancements in palladium-catalyzed directed C-H oxidation have revolutionized the synthesis of γ-lactones directly from unactivated aliphatic carboxylic acids[4].

To synthesize 2,8-dioxaspiro[4.5]decan-3-one, the ideal starting material is 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid . A Pd(II) catalyst, directed by the native carboxylic acid (or a transiently installed directing group), selectively hydroxylates the unactivated methyl group. The resulting transient hydroxy-acid intermediate undergoes spontaneous intramolecular dehydrative cyclization to yield the target spiro-lactone.

G N1 Starting Material: 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid N2 Pd-Catalyzed C(sp³)-H Activation (Ligand-directed hydroxylation) N1->N2 Pd(OAc)2, Pyridone Ligand Oxidant, HFIP/DCE N3 Transient Intermediate: 2-(4-(hydroxymethyl)pyran-4-yl)acetic acid N2->N3 Regioselective oxidation at unactivated methyl N4 Intramolecular Lactonization (Acidic Workup / Spontaneous) N3->N4 -H2O N5 Target Scaffold: 2,8-Dioxaspiro[4.5]decan-3-one N4->N5 Isolation via Chromatography

Synthetic workflow for the 2,8-dioxaspiro[4.5]decan-3-one scaffold via C(sp³)-H functionalization.

Self-Validating Experimental Protocol

The following protocol details the synthesis of the scaffold via directed C-H lactonization. Every step is designed as a self-validating system to ensure high fidelity and yield.

Objective: Regioselective oxidation of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid to 2,8-dioxaspiro[4.5]decan-3-one.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (1.0 equiv, 0.2 mmol), Pd(OAc)₂ (10 mol%), a 2-pyridone-based ligand (20 mol%), and AgOAc (2.0 equiv) as the terminal oxidant.

  • Solvent Introduction: Evacuate and backfill the tube with N₂ (3x). Inject a strictly anhydrous solvent mixture of HFIP (Hexafluoro-2-propanol) and DCE (1,2-Dichloroethane) in a 1:1 v/v ratio (2.0 mL total).

    • Causality: HFIP is a critical choice. As a strong hydrogen-bond donor with high polarity but low nucleophilicity, it stabilizes the cationic Pd intermediates, preventing catalyst aggregation (Pd-black formation) and drastically accelerating the C-H cleavage step.

  • Thermal Activation & Monitoring: Seal the tube and heat the mixture at 90 °C for 16 hours. Monitor the reaction via TLC (stain with KMnO₄).

    • Causality: The starting carboxylic acid is highly polar and will streak near the baseline. The successful formation of the spiro-lactone will appear as a distinct, fast-moving spot (higher Rf​ ) due to the loss of the free carboxyl group.

  • Quench and Filtration: Cool the mixture to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite.

    • Causality: This removes insoluble silver salts (AgOAc reduced to Ag⁰/AgCl) and any precipitated palladium, preventing emulsion formation during extraction.

  • Lactonization Enforcement (Critical Step): Transfer the filtrate to a separatory funnel and wash vigorously with 1M aqueous HCl (2 × 5 mL), followed by brine.

    • Causality: While lactonization is largely spontaneous, the acidic wash serves a dual purpose: it removes basic pyridone ligand residues and protonates any transient, ring-opened hydroxy-acid intermediate, actively driving the thermodynamic equilibrium toward the closed spiro-lactone via acid-catalyzed dehydration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (gradient elution: pentane/Et₂O 40/60 v/v) to yield the target compound as a colorless oil[4].

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of the 2,8-dioxaspiro[4.5]decan-3-one scaffold is vital for downstream drug formulation and structural verification[1].

Property / MetricValueRationale / Significance
Molecular Weight 156.18 g/mol Highly ligand-efficient; leaves ample mass budget for peripheral functionalization in lead optimization.
Exact Mass 156.0786 DaCritical for HRMS (ESI-TOF) verification of the synthesized scaffold.
XLogP3 0.3Indicates moderate lipophilicity, favorable for crossing lipid bilayers while maintaining aqueous solubility.
Topological Polar Surface Area (TPSA) 35.5 ŲDerived from the γ-lactone (26.3 Ų) and the pyran ether (9.2 Ų). Ideal for blood-brain barrier (BBB) penetration (< 90 Ų).
¹H-NMR (500 MHz, CDCl₃) Key Shifts δ 4.12 (s, 2H), 3.74 (m, 2H), 3.63 (m, 2H)The singlet at 4.12 ppm corresponds to the isolated -CH₂-O- protons of the lactone ring, confirming successful spiro-cyclization[4].
References
  • PubChem. "2,8-dioxaspiro[4.5]decan-3-one" (CID 105430473). National Center for Biotechnology Information. URL: [Link]

  • Xu, Tianxiao. "C(sp³)–H Functionalization of Aliphatic Carboxylic Acids". Dissertation, Kiel University, 2024. URL: [Link]

  • Kato, Jun, et al. "Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines". Bulletin of the Chemical Society of Japan, 1999, 72(5), 1075-1081. URL: [Link]

  • "Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations". The Journal of Organic Chemistry, 2023, 88(3), 1561-1574. URL: [Link]

Sources

Exploratory

Discovery and Isolation of 2,8-Dioxaspiro[4.5]decan-3-one: A Paradigm in Chemoselective C(sp3)–H Lactonization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The integration of spirocyclic scaffolds into modern ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The integration of spirocyclic scaffolds into modern pharmacophores is a major frontier in drug discovery. Molecules with a high fraction of sp³-hybridized carbons (Fsp³) consistently demonstrate superior pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target toxicity compared to flat, aromatic analogs. Among these complex architectures, spiro-lactones represent a highly valuable structural motif.

Historically, accessing highly strained spiro-lactones required lengthy, multi-step de novo syntheses. However, recent breakthroughs in1[1] have revolutionized this process. This whitepaper provides an in-depth technical examination of the discovery, mechanistic rationale, and precise isolation protocol for 2,8-dioxaspiro[4.5]decan-3-one , a complex spirocyclic lactone synthesized directly from a native carboxylic acid precursor[2].

Structural Rationale and Target Molecule

2,8-Dioxaspiro[4.5]decan-3-one (Chemical Formula: C₈H₁₂O₃) is a spirocyclic compound featuring a five-membered lactone ring fused to a six-membered tetrahydropyran ring at a single spiro carbon (C5).

The direct synthesis of this molecule utilizes 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid as the starting material. The fundamental challenge in this transformation lies in chemoselectivity . The substrate possesses both a freely rotating γ-methyl group and rigid γ-methylene protons within the tetrahydropyran ring. Distinguishing between these nearly electronically identical C(sp³)–H bonds requires an exquisite level of catalyst control[1]. The successful isolation of this molecule proves the tolerance of the catalytic system to heterocycles and quaternary centers, forming a highly strained yet stable spiro-lactone[3].

Mechanistic Causality: The Catalytic Cycle

To achieve exclusive methyl activation over methylene activation, the reaction employs a Palladium(II) precatalyst paired with a rationally designed bidentate Quinoline-Pyridone ligand[1]. As an application scientist, understanding the causality behind these reagent choices is critical for troubleshooting and scaling the reaction.

  • Causality of Ligand Design: The bite angle of the ligand dictates the geometry of the transition state. A ligand that forms a five-membered chelate with the Pd(II) center imposes a rigid spatial arrangement. This geometry preferentially interacts with the less sterically hindered γ-methyl group, entirely bypassing the methylene protons of the pyran ring[1].

  • Causality of Solvent (HFIP): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is strictly required. As a strong hydrogen-bond donor with low nucleophilicity, HFIP stabilizes the carboxylate-Pd intermediate, facilitating the Concerted Metalation-Deprotonation (CMD) pathway while preventing non-productive catalyst aggregation[2].

  • Causality of Oxidants/Additives: Ag₂CO₃ serves as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) following reductive elimination. The combination of KH₂PO₄ and NaH₂PO₄ acts as a critical buffer system, maintaining the optimal pH for carboxylate binding without poisoning the catalyst[2].

G A Pd(II) Precatalyst + Quinoline-Pyridone Ligand B Substrate Coordination (Carboxylate Binding) A->B C Chemoselective C(sp3)-H Cleavage (5-Membered Palladacycle) B->C γ-Methyl Activation D Reductive Elimination (Spiro-Lactone Formation) C->D E Pd(0) Oxidation by Ag2CO3 (Catalyst Regeneration) D->E Product Release E->A

Figure 1: Catalytic cycle of Pd(II)-mediated chemoselective γ-methyl C(sp3)–H lactonization.

Quantitative Data: Condition Screening & Optimization

The isolation yield of 2,8-dioxaspiro[4.5]decan-3-one is highly sensitive to deviations from the optimized parameters. The table below summarizes the causality of specific reaction conditions based on standardized screening data[2].

EntryDeviation from Standard ConditionsYield (%)Causality / Mechanistic Observation
1None (Standard Protocol) >85% Optimal balance of solubility and CMD activation.
2Omission of Quinoline-Pyridone LigandTraceComplete failure of directed palladacycle formation.
3Substitution of HFIP with DCE<10%Loss of critical H-bond stabilization of the carboxylate.
4Omission of Ag₂CO₃0%Inability to reoxidize Pd(0) to the active Pd(II) state.
5Use of Methylene-selective Ligand<5%Altered bite angle shifts preference away from the methyl group.

Experimental Methodology: Synthesis and Isolation

The following self-validating protocol details the step-by-step workflow for the synthesis and isolation of 2,8-dioxaspiro[4.5]decan-3-one[2].

Step 1: Preparation of the Reaction Mixture In an 8.0 mL glass vial equipped with a PTFE-coated magnetic stir bar, charge 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (0.10 mmol). Add Pd(MeCN)₂Cl₂ (10 mol%, 0.01 mmol) as the palladium source, the methyl-selective Quinoline-Pyridone Ligand (8 mol%, 0.008 mmol), Ag₂CO₃ (0.20 mmol), KH₂PO₄ (0.20 mmol), and NaH₂PO₄ (0.20 mmol).

Step 2: Solvent Addition Add 0.08 mL of HFIP. Critical Note: The high concentration (low solvent volume) is essential to drive the reaction kinetics and enforce substrate-catalyst proximity.

Step 3: Thermal Activation Seal the vial tightly with a Teflon-lined cap and wrap securely with parafilm to prevent solvent evaporation. Stir the heterogeneous mixture at 150 rpm at 110 °C for 36 hours.

Step 4: Quenching and Workup Allow the reaction vessel to cool completely to room temperature. Dilute the crude mixture with 2.0 mL of Dichloromethane (DCM) to solubilize the organic products and crash out the inorganic salts.

Step 5: Filtration Filter the diluted mixture through a short pad of silica gel to remove the palladium and silver residues. Rinse the silica pad with additional DCM to ensure quantitative transfer of the lactone.

Step 6: Aqueous Wash Transfer the filtrate to a separatory funnel and wash with saturated aqueous Na₂CO₃. This step selectively removes any unreacted starting carboxylic acid, which will partition into the aqueous layer as a sodium salt.

Step 7: Isolation Concentrate the organic layer under reduced pressure. Purify the crude residue via preparative Thin-Layer Chromatography (pTLC) or flash column chromatography (using a pentane/diethyl ether gradient) to yield the pure target compound[3].

Workflow Step1 1. Reaction Setup Mix Substrate, Pd(MeCN)2Cl2, Ligand, Ag2CO3, Phosphates in HFIP Step2 2. Thermal Activation Seal vial, stir at 150 rpm 110°C for 36 hours Step1->Step2 Step3 3. Quench & Dilution Cool to RT, dilute with DCM Step2->Step3 Step4 4. Filtration Pass through silica plug to remove Pd/Ag salts Step3->Step4 Step5 5. Aqueous Wash Wash with Na2CO3(aq) to remove unreacted acid Step4->Step5 Step6 6. Isolation Preparative TLC or Column Chromatography Step5->Step6 Step7 Pure 2,8-Dioxaspiro[4.5]decan-3-one (Colorless Oil) Step6->Step7

Figure 2: Step-by-step experimental workflow for the isolation of the spirocyclic lactone.

Characterization and Validation

The identity and purity of the isolated 2,8-dioxaspiro[4.5]decan-3-one are confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy[2]. The compound presents as a clear, colorless oil.

¹H NMR (600 MHz, Chloroform-d):

  • δ 4.12 (s, 2H): Corresponds to the newly formed CH₂ group within the lactone ring, adjacent to the oxygen atom (derived from the activated γ-methyl group).

  • δ 3.75–3.63 (m, 4H): Corresponds to the four equatorial/axial protons adjacent to the oxygen atom (O8) in the tetrahydropyran ring.

  • δ 2.47 (s, 2H): Corresponds to the methylene protons situated between the spiro carbon and the carbonyl group (derived from the original acetic acid moiety).

  • (Note: The remaining 4 protons corresponding to the tetrahydropyran CH₂ groups adjacent to the spiro center resonate further upfield, completing the 12-proton integration for C₈H₁₂O₃).

Sources

Protocols & Analytical Methods

Method

Application Note: Pd-Catalyzed γ-C(sp³)–H Lactonization for the Synthesis of Spirocyclic Lactones

Target Focus: 2,8-Dioxaspiro[4.5]decan-3-one Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Stereochemical Reality In modern drug discovery, spirocyclic scaffolds are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Focus: 2,8-Dioxaspiro[4.5]decan-3-one Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Stereochemical Reality

In modern drug discovery, spirocyclic scaffolds are highly prized for their ability to project functionality into three-dimensional space, thereby improving binding affinity and pharmacokinetic profiles compared to flat aromatic rings. The synthesis of spirocyclic lactones via transition-metal-catalyzed C(sp³)–H functionalization represents a state-of-the-art approach to rapidly build molecular complexity from simple aliphatic carboxylic acids [1, 2].

A Critical Stereochemical Note: The prompt topic specifies the enantioselective synthesis of 2,8-dioxaspiro[4.5]decan-3-one. As a Senior Application Scientist, I must clarify a fundamental structural reality: the unsubstituted core of 2,8-dioxaspiro[4.5]decan-3-one possesses an internal plane of symmetry ( Cs​ point group), rendering the molecule achiral [3].

However, the methodology utilized to synthesize this core—Palladium-catalyzed γ-C(sp³)–H lactonization—is the premier route for the enantioselective synthesis of its substituted, pro-chiral analogs via desymmetrization[2]. In this application note, we utilize the synthesis of the achiral 2,8-dioxaspiro[4.5]decan-3-one as a fundamental, self-validating model to establish the baseline catalytic workflow. We then detail how this exact system is adapted with chiral ligands to achieve high enantioselectivity in pro-chiral substrates.

Mechanistic Pathway & Causality

The synthesis relies on a Pd(II)/Pd(0) catalytic cycle. The carboxylic acid substrate acts as its own directing group, coordinating to the Pd(II) center and guiding it to the γ-methyl group.

G1 A Pd(II) Precatalyst (Pd(MeCN)₂Cl₂) B Substrate Coordination (Carboxylate Binding) A->B + Carboxylic Acid C γ-C(sp³)-H Cleavage (Palladacycle Intermediate) B->C Base (KH₂PO₄) D Reductive Elimination (C-O Bond Formation) C->D E Pd(0) Species D->E - Spiro Lactone F Oxidation by Ag₂CO₃ E->F F->A - Ag(0)

Catalytic cycle for Pd-catalyzed γ-C(sp³)-H lactonization.

Causality Behind Experimental Choices
  • Pd(MeCN)₂Cl₂ (Catalyst): Provides a soluble source of electrophilic Pd(II). The labile acetonitrile ligands are easily displaced by the substrate, initiating the cycle.

  • HFIP (Solvent): Hexafluoroisopropanol is a highly polar, strongly hydrogen-bond-donating solvent. It stabilizes the high-valent transition states during C-H cleavage. Its low nucleophilicity ensures it does not outcompete the substrate for metal coordination [1].

  • Ag₂CO₃ (Oxidant/Base): Serves a dual role. It acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0), while the carbonate acts as a mild base to assist the Concerted Metalation-Deprotonation (CMD) step.

  • KH₂PO₄ (Additive): Acts as a proton shuttle, significantly lowering the activation energy required for the C-H cleavage step.

Experimental Protocol: Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one

This protocol describes the baseline synthesis of the achiral spirocycle from 4-methyltetrahydro-2H-pyran-4-ylacetic acid [1, 2].

Materials Required:

  • 4-Methyltetrahydro-2H-pyran-4-ylacetic acid (Substrate)

  • Pd(MeCN)₂Cl₂ (Precatalyst)

  • Ag₂CO₃ (Oxidant)

  • KH₂PO₄ (Base additive)

  • HFIP (Solvent)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 4-methyltetrahydro-2H-pyran-4-ylacetic acid (0.1 mmol, 1.0 equiv).

  • Catalyst & Reagent Loading: Add Pd(MeCN)₂Cl₂ (10 mol%, 0.01 mmol), Ag₂CO₃ (2.0 equiv, 0.2 mmol), and KH₂PO₄ (3.0 equiv, 0.3 mmol). (Note: For the achiral baseline, no external ligand is strictly required, though N-acetylglycine can be added to stabilize the Pd center).

  • Solvent Addition: Add HFIP (0.2 mL) to the mixture. The high concentration (0.5 M) is critical to promote intermolecular interactions and ensure rapid catalyst turnover.

  • Reaction: Seal the Schlenk tube securely with a Teflon-lined cap. Stir the reaction mixture vigorously at 110 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate (2.0 mL) and filter it through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional EtOAc (3 × 2 mL).

  • Concentration & Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a pentane/Et₂O (40/60, v/v) eluent system.

  • Self-Validation (Analytical): The product (2,8-dioxaspiro[4.5]decan-3-one) is obtained as a clear, colorless oil. Validation is confirmed via ¹H NMR (600 MHz, CDCl₃): The appearance of a distinct singlet at δ 4.12 (s, 2H) confirms the formation of the symmetrical lactone ring (-CH₂-O-), proving that C-H functionalization occurred selectively at the methyl group rather than the methylene groups of the pyran ring [1, 2].

Adapting the Protocol for Enantioselective Desymmetrization

To achieve an enantioselective synthesis, the substrate must possess enantiotopic methyl groups (e.g., 3-ethyl-3-methylpentanoic acid), and the reaction must be guided by a chiral ligand.

G2 S1 Pro-chiral Substrate (Enantiotopic Methyls) S3 Desymmetric C-H Insertion S1->S3 S2 Chiral Ligand (e.g., (S)-L46) S2->S3 S4 Enantioenriched Spirocyclic Lactone S3->S4 er > 95:5

Logic workflow for enantioselective desymmetrization of pro-chiral substrates.

By substituting the achiral conditions with a Mono-N-protected amino acid (MPAA) chiral ligand such as (S)-L46 , the palladium catalyst is forced into a chiral environment. The chiral palladacycle intermediate selectively lowers the activation energy for the cleavage of one enantiotopic C-H bond over the other, resulting in high enantiomeric ratios (er) [2].

Quantitative Data Comparison

The table below summarizes how the baseline parameters shift when moving from the synthesis of the achiral 2,8-dioxaspiro[4.5]decan-3-one to an enantioselective variant.

ParameterBaseline Condition (Achiral Target)Enantioselective Variant (Pro-chiral Target)
Substrate Type Single Methyl (e.g., 4-Methyltetrahydropyran-4-acetic acid)Enantiotopic Methyls (e.g., 3-Ethyl-3-methylpentanoic acid)
Catalyst Pd(MeCN)₂Cl₂ (10 mol%)Pd(OAc)₂ or Pd(MeCN)₂Cl₂ (10 mol%)
Ligand None / Achiral (e.g., N-Acetylglycine)Chiral MPAA or Pyridone (e.g., (S)-L46)
Oxidant Ag₂CO₃ (2.0 equiv)Ag₂CO₃ (2.0 equiv)
Solvent HFIP (0.2 M)HFIP or HFIP / t-AmylOH blend
Temperature 110 °C90 °C (Lowered to maximize stereocontrol)
Stereochemical Outcome Achiral (Meso / Cs​ symmetry)Enantioenriched (e.g., up to 95:5 er)

References

  • Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene.
  • Xu, Tianxiao. "C(sp3)–H Functionalization of Aliphatic Carboxylic Acids".
  • 2,8-dioxaspiro[4.
Application

Application Note: 2,8-Dioxaspiro[4.5]decan-3-one as a Chiral and Spirocyclic Building Block in Advanced Organic Synthesis

Introduction & Strategic Relevance In contemporary drug discovery, escaping the "flatland" of planar, sp²-rich aromatics is a critical strategy for improving clinical success rates. Introducing sp³-rich spirocyclic motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In contemporary drug discovery, escaping the "flatland" of planar, sp²-rich aromatics is a critical strategy for improving clinical success rates. Introducing sp³-rich spirocyclic motifs enhances metabolic stability, increases aqueous solubility, and secures novel intellectual property space. 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7) is an advanced bicyclic building block featuring a tetrahydropyran (THP) ring fused to a γ-lactone via a spiro quaternary carbon center. This application note details the mechanistic synthesis, physicochemical properties, and downstream utility of this highly versatile chiral building block.

Mechanistic Insights: Catalyst-Controlled γ-C(sp³)−H Lactonization

Historically, constructing sterically congested spiro-lactones required lengthy, multi-step synthetic sequences. Recent breakthroughs in palladium-catalyzed C(sp³)–H activation have revolutionized this approach, enabling the direct, single-step lactonization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid .

Causality in Catalyst Design: A fundamental challenge in C–H functionalization is achieving chemoselectivity between competing γ-methyl and γ-methylene C–H bonds. The solution lies in precise ligand engineering. By employing a bidentate Quinoline-Pyridone ligand that coordinates with Pd(II) to form a rigid 5-membered chelate, the catalyst system actively accelerates concerted metalation-deprotonation (CMD) at the sterically less hindered γ-methyl group. This kinetic preference outcompetes the activation of the adjacent methylene C–H bonds, driving exclusive formation of the spirocyclic γ-lactone .

Solvent Effects: The use of hexafluoroisopropanol (HFIP) is non-negotiable for optimal yields. HFIP’s strong hydrogen-bond donating capability disrupts the stable, unreactive hydrogen-bonded dimers of the carboxylic acid substrate, facilitating monomeric coordination to the electrophilic palladium center.

Mechanism Substrate Substrate: 2-(4-Methyltetrahydro-2H-pyran-4-yl)acetic acid Coordination Substrate Coordination & Base Deprotonation Substrate->Coordination ActiveCat Active Catalyst: [Pd(II)(Ligand)]+ Complex ActiveCat->Coordination CMD Concerted Metalation-Deprotonation (CMD) at γ-Methyl C(sp3)-H Coordination->CMD Palladacycle Alkyl-Pd(II) Intermediate (5-Membered Metallacycle) CMD->Palladacycle ReductiveElim Reductive Elimination (C-O Bond Formation) Palladacycle->ReductiveElim Product Product: 2,8-Dioxaspiro[4.5]decan-3-one ReductiveElim->Product Oxidation Oxidation of Pd(0) to Pd(II) by Ag2CO3 ReductiveElim->Oxidation Pd(0) release Oxidation->ActiveCat Catalyst Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed chemoselective γ-methyl C(sp3)-H lactonization.

Physicochemical Properties & Analytical Data

Accurate characterization is paramount for validating the integrity of the spirocyclic core. The following table summarizes the quantitative analytical data for 2,8-dioxaspiro[4.5]decan-3-one .

PropertyValue
Chemical Name 2,8-Dioxaspiro[4.5]decan-3-one
CAS Number 441774-72-7
Molecular Formula C₈H₁₂O₃
Monoisotopic Mass 156.0786 Da
Predicted CCS ([M+H]⁺) 130.1 Ų
¹H NMR (600 MHz, CDCl₃) δ 4.12 (s, 2H), 3.75-3.63 (m, 4H), 2.47 (s, 2H)
Physical State Clear, colorless oil (at standard conditions)

Application in Drug Development & Asymmetric Synthesis

As a chiral building block, 2,8-dioxaspiro[4.5]decan-3-one provides a rigid scaffold for divergent synthesis. The inherent ring strain and electrophilicity of the γ-lactone make it highly susceptible to controlled ring-opening reactions, allowing the installation of diverse pharmacophores at the quaternary spiro center.

Workflow Spiro 2,8-Dioxaspiro[4.5]decan-3-one (Chiral Building Block) RingOpen_Amine Nucleophilic Ring Opening (Primary/Secondary Amines) Spiro->RingOpen_Amine Reduction Lactone Reduction (LiAlH4 or DIBAL-H) Spiro->Reduction CrossCoupling Decarboxylative Cross-Coupling (Photoredox/Ni) Spiro->CrossCoupling AmideProd Spiro-Hydroxy Amides (Drug Intermediates) RingOpen_Amine->AmideProd DiolProd Quaternary 1,4-Diols (Ligand Precursors) Reduction->DiolProd ComplexSpiro Functionalized Spirocycles (Lead Compounds) CrossCoupling->ComplexSpiro

Figure 2: Synthetic utility of 2,8-dioxaspiro[4.5]decan-3-one in drug development workflows.

Detailed Experimental Protocols

Protocol 1: Synthesis via Pd-Catalyzed γ-Methyl Lactonization

This protocol is designed as a self-validating system. The use of an internal standard (CH₂Br₂) prior to workup ensures that catalytic efficiency can be quantified independently of isolation losses .

Reagents & Materials:

  • Substrate: 2-(4-Methyltetrahydro-2H-pyran-4-yl)acetic acid (0.1 mmol)

  • Catalyst: Pd(MeCN)₂Cl₂ (10 mol%)

  • Ligand: Quinoline-Pyridone L1 (10 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv)

  • Base: KH₂PO₄ (3.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP, 0.2 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 1-dram vial with the substrate (0.1 mmol), Pd(MeCN)₂Cl₂ (10 mol%), ligand (10 mol%), Ag₂CO₃ (0.2 mmol), and KH₂PO₄ (0.3 mmol).

    • Causality: The inert atmosphere prevents competitive oxidation of the ligand, while Ag₂CO₃ acts as the terminal oxidant to turn over the Pd(0) species back to the active Pd(II) catalyst.

  • Solvent Addition: Add 0.2 mL of HFIP. Immediately cap the vial tightly with a Teflon-lined cap and wrap securely with Parafilm.

    • Causality: HFIP is highly volatile (bp ~58 °C). Sealing prevents solvent loss during the high-temperature reaction, which would otherwise precipitate the catalyst and halt the reaction.

  • Thermal Activation: Transfer the sealed vial to a pre-heated reaction block. Stir the mixture at 150 rpm at 110 °C for 12–18 hours.

  • Self-Validation (In-Process Control): Cool the reaction to room temperature. Add a known quantity of CH₂Br₂ as an internal standard. Remove a 10 µL aliquot, dilute with CDCl₃, and perform a crude ¹H NMR analysis.

    • Validation Metric: Confirm the disappearance of the substrate's γ-methyl singlet and the appearance of the lactone's characteristic singlet at δ 4.12 ppm.

  • Workup & Isolation: Dilute the remaining mixture with dichloromethane (DCM). Filter through a short pad of silica gel to remove the insoluble silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Isolate the product via preparative TLC or flash column chromatography using a Pentane/Diethyl Ether (40/60, v/v) gradient to yield the pure 2,8-dioxaspiro[4.5]decan-3-one as a clear, colorless oil.

Protocol 2: Downstream Functionalization – Aminolysis to Spiro-Hydroxy Amides

Opening the spiro-lactone provides direct access to highly functionalized quaternary centers critical for kinase inhibitor libraries.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,8-dioxaspiro[4.5]decan-3-one (1.0 equiv) in anhydrous THF (0.2 M concentration) under an argon atmosphere.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) dropwise at 0 °C, followed by triethylamine (2.0 equiv) to act as an acid scavenger.

    • Causality: Initiating the reaction at 0 °C prevents unwanted side reactions or polymerization of the highly strained spirocycle.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction via TLC (visualized with KMnO₄ stain).

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the spiro-hydroxy amide intermediate.

References

  • Yan, J.-L., Hu, L., Lu, Y., & Yu, J.-Q. (2024). Catalyst-controlled Chemoselective γ-C(sp³)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Journal of the American Chemical Society, 146(43), 29311–29314. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 105430473, 2,8-Dioxaspiro[4.5]decan-3-one. URL:[Link]

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Spiroketal Lactone Scaffold The 2,8-dioxaspiro[4.5]decan-3-one scaffold represents a unique class of spiroketal...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spiroketal Lactone Scaffold

The 2,8-dioxaspiro[4.5]decan-3-one scaffold represents a unique class of spiroketal lactones. Spiroketals are privileged structures found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antibiotic, and antifungal properties.[1][2][3] The rigid, three-dimensional architecture of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets, making it an attractive motif in medicinal chemistry and drug discovery.[4] Specifically, the fusion of a γ-butyrolactone ring with a tetrahydropyran ring in a spirocyclic fashion, as seen in 2,8-dioxaspiro[4.5]decan-3-one derivatives, offers a unique conformational rigidity and a specific spatial arrangement of oxygen atoms that can be crucial for molecular recognition and biological activity.[5][6] This guide provides a detailed protocol for the synthesis of this important class of molecules, grounded in established principles of organic chemistry.

Underlying Chemical Principles: The Acid-Catalyzed Spiroketalization

The formation of the 2,8-dioxaspiro[4.5]decan-3-one core is typically achieved through an acid-catalyzed spiroketalization reaction. This process involves the intramolecular cyclization of a suitable γ-hydroxy-γ-butyrolactone precursor with a ketone, in this case, cyclohexanone. The reaction is governed by thermodynamic and kinetic factors, often leading to the formation of the most stable spiroketal isomer.

The proposed mechanism for the acid-catalyzed formation of 2,8-dioxaspiro[4.5]decan-3-one is initiated by the protonation of the carbonyl group of cyclohexanone by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the terminal hydroxyl group of a 4-(hydroxyalkyl)-dihydrofuran-2(3H)-one derivative. The subsequent hemiketal intermediate then undergoes a second intramolecular cyclization, where the hydroxyl group of the lactone precursor attacks the protonated hemiketal. Dehydration of the resulting oxonium ion yields the thermodynamically stable spiroketal.

Spiroketalization_Mechanism cluster_0 Activation and Nucleophilic Attack cluster_1 Intramolecular Cyclization and Dehydration Cyclohexanone Cyclohexanone Protonated_Cyclohexanone Protonated Cyclohexanone Cyclohexanone->Protonated_Cyclohexanone + H+ Hemiketal_Intermediate Hemiketal Intermediate Protonated_Cyclohexanone->Hemiketal_Intermediate gamma_Hydroxy_Lactone γ-Hydroxy Lactone Precursor gamma_Hydroxy_Lactone->Hemiketal_Intermediate Nucleophilic Attack Protonated_Hemiketal Protonated Hemiketal Hemiketal_Intermediate->Protonated_Hemiketal + H+ Oxonium_Ion Oxonium Ion Intermediate Protonated_Hemiketal->Oxonium_Ion Intramolecular Cyclization Spiroketal_Lactone 2,8-Dioxaspiro[4.5]decan-3-one Oxonium_Ion->Spiroketal_Lactone - H2O, - H+

Caption: Proposed mechanism for the acid-catalyzed synthesis of 2,8-dioxaspiro[4.5]decan-3-one.

Experimental Protocol: A Representative Synthesis

This protocol describes a representative method for the synthesis of 2,8-dioxaspiro[4.5]decan-3-one from a suitable γ-hydroxy-γ-butyrolactone precursor and cyclohexanone using p-toluenesulfonic acid as a catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(2-hydroxyethyl)dihydrofuran-2(3H)-one≥95%Commercially AvailableStarting lactone precursor.
Cyclohexanone≥99%Commercially AvailableReagent and solvent.
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98%Commercially AvailableCatalyst.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparationFor quenching the reaction.
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Step-by-Step Methodology

Synthetic_Workflow Start Start: Assemble Reaction Reaction_Setup 1. Dissolve lactone precursor and cyclohexanone in DCM. Start->Reaction_Setup Catalyst_Addition 2. Add p-TsOH catalyst. Reaction_Setup->Catalyst_Addition Reaction_Monitoring 3. Stir at room temperature and monitor by TLC. Catalyst_Addition->Reaction_Monitoring Workup 4. Quench with NaHCO3 solution. Reaction_Monitoring->Workup Extraction 5. Extract with DCM. Workup->Extraction Drying 6. Dry organic layer with Na2SO4. Extraction->Drying Purification 7. Purify by column chromatography. Drying->Purification Characterization 8. Characterize the final product. Purification->Characterization End End: Pure Product Characterization->End

Caption: Overall workflow for the synthesis of 2,8-dioxaspiro[4.5]decan-3-one derivatives.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)dihydrofuran-2(3H)-one (1.30 g, 10 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).

    • Add cyclohexanone (1.23 mL, 12 mmol, 1.2 equivalents). The use of a slight excess of cyclohexanone ensures the complete consumption of the limiting lactone precursor.

  • Catalyst Addition:

    • To the stirred solution, add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 equivalents) in one portion. The catalytic amount of acid is sufficient to promote the spiroketalization without causing significant side reactions.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 2,8-dioxaspiro[4.5]decan-3-one.

Safety Precautions
  • p-Toluenesulfonic acid is corrosive and can cause severe skin burns and eye damage.[7][8][9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Cyclohexanone is flammable and an irritant. Avoid contact with skin and eyes.

Data Presentation: Expected Results and Characterization

The successful synthesis of 2,8-dioxaspiro[4.5]decan-3-one should yield a colorless to pale yellow oil or a low-melting solid.

Table 1: Summary of Expected Reaction Parameters and Characterization Data

ParameterExpected Value/Data
Yield 60-80%
Physical Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.30-4.20 (m, 2H, -OCH₂-), 3.80-3.70 (m, 2H, -CH₂O-), 2.60-2.50 (m, 2H, -CH₂C=O), 2.00-1.40 (m, 10H, cyclohexyl protons)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176.0 (C=O), 108.0 (spiro C), 65.0 (-OCH₂-), 60.0 (-CH₂O-), 35.0, 30.0, 28.0, 25.0, 23.0 (cyclohexyl and lactone CH₂)
IR (thin film, cm⁻¹) ν: 1775 (C=O, lactone), 1180, 1050 (C-O, spiroketal)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₂O₃, found corresponding peak.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive catalystUse freshly opened or properly stored p-TsOH.
Insufficient reaction timeExtend the reaction time and continue monitoring by TLC.
Presence of waterEnsure all glassware is flame-dried and use anhydrous solvents.
Formation of multiple byproducts Reaction temperature too highMaintain the reaction at room temperature.
Catalyst concentration too highReduce the amount of p-TsOH to 5 mol%.
Difficult purification Co-eluting impuritiesOptimize the solvent system for column chromatography; a shallower gradient may be necessary.

Conclusion

This application note provides a comprehensive and technically sound protocol for the synthesis of 2,8-dioxaspiro[4.5]decan-3-one derivatives. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can reliably access this valuable class of compounds for applications in drug discovery and chemical biology. The inherent modularity of this synthetic approach allows for the generation of a diverse library of derivatives by varying the lactone precursor and the ketone component.

References

  • Xiong, Q., Lu, J., Shi, L., & Ran, G.-Y. (2022). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Molecules, 27(9), 2975. Available from: [Link]

  • Baud, M. G. J. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocycles (pp. 1-25). Wiley-VCH GmbH. Available from: [Link]

  • Zhang, D.-W., Li, Y.-H., & Liu, Y.-C. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-107. Available from: [Link]

  • Leston, J. (2003). Process for the preparation of hydroxy substituted gamma butyrolactones. Google Patents, USRE38324E1.
  • New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: p-TOLUENE SULFONIC ACID. Available from: [Link]

  • PENTA. (2025). p-Toluenesulfonic acid monohydrate (contain a maximum of 5% H2SO4) Safety Data Sheet. Available from: [Link]

  • Oishi, T., & Nakata, T. (1990). New Synthesis of All Four Isomers of 3-Hydroxy-4-methyl-γ-butyrolactone by Stereoselective Intramolecular Lactonization. Application to Asymmetric Synthesis of Biologically Active Compounds. The Journal of Organic Chemistry, 55(1), 125-133. Available from: [Link]

  • Leston, G. (2001). Process for the preparation of hydroxy substituted gamma butyrolactones. Google Patents, EP1027343B2.
  • Righini, A., Bencivenni, G., & Bartolucci, S. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 24(37), 4135-4169. Available from: [Link]

  • Zhang, Q., et al. (2022). Spirolactone-type and enmein-type derivatives as potential anti-cancer agents derived from oridonin. Bioorganic & Medicinal Chemistry, 72, 116977. Available from: [Link]

  • Kumar, A., & Singh, V. K. (2018). γ-SPIROKETAL- γ –LACTONES AND PHARMACEUTICAL COMPOSITION CONTAINING SAME AND PROCESS FOR PREPARATION THEREOF. Google Patents, WO2018203346A1.
  • Williams, C. K., & Hillmyer, M. A. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. Polymer Reviews, 45(4), 323-340. Available from: [Link]

  • Capital Resin Corporation. (2021). Material Safety for P-Toluenesulfonic Acid. Available from: [Link]

  • Sasal, M., et al. (2021). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Molecules, 26(11), 3329. Available from: [Link]

  • Leston, J. (2000). Process for the preparation of hydroxy substituted gamma butyrolactones. Google Patents, EP1027343A1.
  • Zhang, D.-W., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-107. Available from: [Link]

  • Zhang, Y., et al. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. Available from: [Link]

  • Klosinski, P. (2019). Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions. Chemistry Letters, 48(11), 1363-1366. Available from: [Link]

  • Drzazga, M., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 22(8), 1344. Available from: [Link]

  • Lee, S., & Kim, S. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1564. Available from: [Link]

  • Savadogo, A., et al. (2009). Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products. African Journal of Biotechnology, 8(15). Available from: [Link]

  • Martin, D. P., & Skraly, F. A. (2015). Process for gamma-butyrolactone production. Google Patents, US9084467B2.
  • Bohn, M. A. (2019). Decomposition kinetics of RDX in cyclohexanone and gamma-butyrolactone determined with ARC and HFMC. Fraunhofer ICT. Available from: [Link]

Sources

Application

The Spiroketal Lactone Scaffold: Application of 2,8-Dioxaspiro[4.5]decan-3-one in Medicinal Chemistry

Introduction: The Allure of Three-Dimensionality in Drug Design In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Spirocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Spirocyclic scaffolds have emerged as a compelling class of structures due to their inherent three-dimensionality, which offers a distinct advantage over traditional flat, aromatic systems. By presenting substituents in a well-defined spatial arrangement, spirocycles can enhance binding affinity and selectivity for their biological targets. Among these, the 2,8-dioxaspiro[4.5]decan-3-one core, a member of the γ-spiroketal γ-lactone family, represents a privileged substructure found in a variety of biologically active natural products.[1][2] This guide provides a comprehensive overview of the potential applications and synthetic considerations for 2,8-Dioxaspiro[4.5]decan-3-one and its analogs in modern drug discovery.

Spiroketals, as a structural motif, are not merely passive frameworks; they often serve as rigid scaffolds that orient appended functional groups into specific vectors, thereby facilitating precise interactions with protein binding pockets.[3] The incorporation of a lactone ring, as seen in 2,8-dioxaspiro[4.5]decan-3-one, introduces a potential site for hydrogen bonding and can influence the pharmacokinetic properties of a molecule. The inherent chirality of the spirocyclic core further allows for the exploration of stereochemical diversity, a critical aspect of optimizing drug-receptor interactions.[3]

Core Rationale: Why 2,8-Dioxaspiro[4.5]decan-3-one?

The strategic advantage of employing the 2,8-dioxaspiro[4.5]decan-3-one scaffold in medicinal chemistry programs stems from several key features:

  • Structural Rigidity and Pre-organization: The spirocyclic nature of the core restricts conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Three-Dimensional Diversity: The scaffold provides a platform for diversifying substituents in three-dimensional space, enabling a more thorough exploration of the chemical space around a biological target.

  • Access to Novel Chemical Space: Moving away from predominantly flat aromatic structures, spiroketal lactones offer access to novel intellectual property and the potential to overcome resistance mechanisms associated with existing therapies.

  • Natural Product Precedent: The γ-spiroketal γ-lactone motif is present in numerous natural products with a wide range of biological activities, including anticancer and antimicrobial properties, suggesting a predisposition for bioactivity.[1][2][4]

Synthetic Strategies: Accessing the 2,8-Dioxaspiro[4.5]decan-3-one Core

While direct literature on the synthesis of 2,8-Dioxaspiro[4.5]decan-3-one is not abundant, general and efficient methods for the construction of the γ-spiroketal γ-lactone core have been developed. A particularly elegant and high-yielding approach involves the photooxygenation of 2-(γ-hydroxyalkyl)furans.[1][5][6]

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Spiroketal Lactone Formation 2_Furan 2-Substituted Furan Alkylation Alkylation/ Grignard Reaction 2_Furan->Alkylation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Alkylation Hydroxyalkyl_Furan 2-(γ-hydroxyalkyl)furan Alkylation->Hydroxyalkyl_Furan Formation of alcohol Photooxygenation Photooxygenation (Singlet Oxygen) Hydroxyalkyl_Furan->Photooxygenation Key Transformation Dehydration Dehydration Photooxygenation->Dehydration Intermediate processing Spiroketal_Lactone 2,8-Dioxaspiro[4.5]decan-3-one (γ-Spiroketal γ-lactone) Dehydration->Spiroketal_Lactone Final Product

Protocol: Synthesis of a 2,8-Dioxaspiro[4.5]decan-3-one Analog via Photooxygenation

This protocol outlines a general procedure for the synthesis of a γ-spiroketal γ-lactone, which can be adapted for the synthesis of 2,8-Dioxaspiro[4.5]decan-3-one and its derivatives. The key transformation is the singlet oxygen-mediated oxidation of a 2-(γ-hydroxyalkyl)furan intermediate.[1]

Materials:

  • 2-Substituted furan

  • Appropriate aldehyde or ketone

  • n-Butyllithium (n-BuLi) or Grignard reagent

  • Dry tetrahydrofuran (THF)

  • Methylene blue or Rose Bengal (photosensitizer)

  • Solvent for photooxygenation (e.g., dichloromethane, methanol)

  • Light source (e.g., 500W halogen lamp)

  • Oxygen gas

  • Dehydrating agent (e.g., trifluoroacetic anhydride, acetic anhydride)

  • Standard workup and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).

Procedure:

  • Synthesis of the 2-(γ-hydroxyalkyl)furan precursor: a. Dissolve the 2-substituted furan in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. b. Add n-BuLi (or the appropriate Grignard reagent) dropwise and stir for 30-60 minutes at -78 °C to generate the lithiated furan species. c. Add a solution of the desired aldehyde or ketone in dry THF dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup. f. Purify the crude product by flash column chromatography to obtain the 2-(γ-hydroxyalkyl)furan.

  • Photooxygenation and Spiroketalization: a. Dissolve the 2-(γ-hydroxyalkyl)furan and a catalytic amount of a photosensitizer (e.g., methylene blue) in a suitable solvent in a photoreactor. b. Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) and bubble a steady stream of oxygen through the solution. c. Irradiate the mixture with a high-intensity light source while maintaining the oxygen flow. d. Monitor the reaction progress by TLC until the starting material is consumed. e. Upon completion, add a dehydrating agent (e.g., trifluoroacetic anhydride or acetic anhydride) to the reaction mixture to facilitate the cyclization and dehydration cascade. f. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. g. Perform an aqueous workup, typically involving washing with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting crude product by flash column chromatography to yield the desired 2,8-dioxaspiro[4.5]decan-3-one analog.

Potential Applications in Medicinal Chemistry

The 2,8-dioxaspiro[4.5]decan-3-one scaffold holds promise in several therapeutic areas, drawing parallels from the known biological activities of other spirolactone-containing molecules.[2][4]

Anticancer Drug Discovery

A significant number of natural products containing the spirolactone motif exhibit potent cytotoxic activity against various cancer cell lines.[2] The 2,8-dioxaspiro[4.5]decan-3-one core can serve as a template for the development of novel anticancer agents. By functionalizing the scaffold at various positions, it is possible to modulate the compound's interaction with specific anticancer targets.

Potential Anticancer Target Class Rationale for Spiroketal Lactone Interaction
Enzyme Inhibitors The rigid scaffold can orient functional groups to fit into the active site of enzymes, such as kinases or proteases, leading to potent and selective inhibition.
Protein-Protein Interaction Modulators The three-dimensional nature of the scaffold is well-suited to disrupt or stabilize protein-protein interactions, which are often characterized by large, shallow binding surfaces.
DNA Intercalators/Alkylating Agents While less common for this specific scaffold, derivatization could introduce functionalities capable of interacting with DNA.
Infectious Disease Research

Spirolactone-containing natural products have also demonstrated antimicrobial and antifungal activities. The unique three-dimensional shape of the 2,8-dioxaspiro[4.5]decan-3-one scaffold could be exploited to design novel agents that overcome existing drug resistance mechanisms in bacteria and fungi.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the structure-activity relationship is crucial for optimizing the biological activity of any lead compound. For the 2,8-dioxaspiro[4.5]decan-3-one scaffold, the following points should be considered:

G

Conclusion and Future Perspectives

The 2,8-dioxaspiro[4.5]decan-3-one scaffold, as a representative of the γ-spiroketal γ-lactone class, offers a compelling starting point for the design of novel therapeutic agents. Its inherent three-dimensionality and the precedent of bioactivity among related natural products make it an attractive target for medicinal chemists. The synthetic accessibility through methods like the photooxygenation of furan derivatives provides a practical route to generate diverse libraries for biological screening. Future efforts in this area should focus on the synthesis and biological evaluation of a wide range of derivatives to fully elucidate the potential of this promising scaffold in addressing unmet medical needs.

References

  • Vassilikogiannakis, G., et al. (2009). γ-Spiroketal γ-Lactones from 2-(γ-Hydroxyalkyl)furans: Syntheses of epi-Pyrenolides D and Crassalactone D. Organic Letters, 11(19), 4386–4389. Available at: [Link]

  • Vassilikogiannakis, G., et al. (2009). γ-Spiroketal γ-Lactones from 2-(γ-Hydroxyalkyl)furans: Syntheses of epi-Pyrenolides D and Crassalactone D. Figshare. Available at: [Link]

  • Vassilikogiannakis, G., et al. (2009). γ-Spiroketal γ-Lactones from 2-(γ-Hydroxyalkyl)furans: Syntheses of epi-Pyrenolides D and Crassalactone D. Organic Letters. Available at: [Link]

  • Vassilikogiannakis, G., et al. (2009). Gamma-spiroketal gamma-lactones from 2-(gamma-hydroxyalkyl)furans: syntheses of epi-pyrenolide D and crassalactone D. PubMed. Available at: [Link]

  • G. B. Bifulco, et al. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(27), 3134-3173. Available at: [Link]

  • S. Onishi, et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-9. Available at: [Link]

  • G. B. Bifulco, et al. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. AMS Acta. Available at: [Link]

  • G. B. Bifulco, et al. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Bentham Science. Available at: [Link]

  • G. B. Bifulco, et al. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Spirolactone. In Wikipedia. Retrieved from [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • M. A. E. Sallam, et al. (1993). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. PubMed. Available at: [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(41), 8233-8237. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. Available at: [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Onishi, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

  • C. C. M. di San Marzano, et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor ligands. IRIS Unimore. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

Sources

Method

Application Note: 2,8-Dioxaspiro[4.5]decan-3-one as a Privileged Scaffold in Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Scaffold Synthesis, Chemoselective C(sp³)–H Functionalization, and Asymmetric α-Alkylation The "Escape from Flatland" Paradigm I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Scaffold Synthesis, Chemoselective C(sp³)–H Functionalization, and Asymmetric α-Alkylation

The "Escape from Flatland" Paradigm

In modern drug discovery, the transition from planar, sp²-rich aromatic molecules to complex, sp³-rich three-dimensional architectures is critical for improving target specificity and pharmacokinetic profiles. Spirocyclic γ-lactones represent a highly privileged class of pharmacophores in this space 1.

2,8-Dioxaspiro[4.5]decan-3-one is a rigid, achiral spirocycle consisting of a tetrahydropyran (THP) ring spiro-fused to a γ-lactone. While inherently achiral, this molecule serves as an exceptional prochiral scaffold. By subjecting it to downstream asymmetric catalysis (such as enantioselective α-functionalization), researchers can rapidly generate dense, stereochemically complex arrays of chiral spiro-lactones that are highly sought after in medicinal chemistry 2.

Upstream Synthesis: Chemoselective γ-C(sp³)–H Lactonization

The synthesis of 2,8-dioxaspiro[4.5]decan-3-one is achieved via a highly advanced Palladium-catalyzed chemoselective γ-C(sp³)–H lactonization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid [[3]]().

Mechanistic Causality

The transformation relies on a Pd(II)/Pd(IV) catalytic cycle. The carboxylic acid substrate first coordinates to the Pd(II) center. A Concerted Metalation-Deprotonation (CMD) event then selectively activates the γ-methyl C–H bond over the adjacent methylene protons.

  • Why HFIP? Hexafluoroisopropanol (HFIP) is strictly required as the solvent. Its strong hydrogen-bond donating capability and low nucleophilicity stabilize the developing negative charge on the carboxylate during the CMD transition state, dramatically lowering the activation barrier without poisoning the catalyst 4.

  • Why Ag₂CO₃? Silver carbonate acts dually: the carbonate anion serves as the proton shuttle during CMD, while the Ag⁺ acts as a terminal oxidant to elevate the palladacycle to a transient Pd(IV) species, which rapidly undergoes reductive elimination to form the C–O lactone bond [[3]]().

G A Pd(II) Catalyst (Active Species) B Substrate Coordination (Aliphatic Acid) A->B Ligand Exchange C CMD C-H Cleavage (Palladacycle) B->C Base-Assisted D Oxidation to Pd(IV) (via Ag2CO3) C->D Oxidant E Reductive Elimination (C-O Bond Formation) D->E Geometry Shift F 2,8-Dioxaspiro[4.5]decan-3-one (Product) E->F Lactonization F->A Catalyst Regeneration

Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle for the γ-C(sp³)-H lactonization yielding the spiro-lactone.

Downstream Application: Asymmetric α-Functionalization

Once synthesized, 2,8-dioxaspiro[4.5]decan-3-one acts as a prochiral substrate. The acidic α-protons adjacent to the lactone carbonyl can be deprotonated to form a planar enolate. By utilizing a chiral phase-transfer catalyst (e.g., a chiral C₂-symmetric Maruoka catalyst or a cinchona alkaloid derivative), incoming electrophiles are directed strictly to one face of the enolate. This desymmetrization yields an enantiopure α-substituted spiro-γ-lactone [[1]]().

Workflow S1 Prochiral Substrate 2,8-Dioxaspiro[4.5]decan-3-one S2 Enolate Generation (Cryogenic Base) S1->S2 S3 Chiral Catalyst (Phase-Transfer Complex) S2->S3 Binding S4 Stereoselective Trapping (Electrophile) S3->S4 Facial Control S5 Chiral α-Spiro-γ-lactone (Enantioenriched) S4->S5 High ee%

Figure 2: Workflow for the asymmetric α-functionalization of 2,8-dioxaspiro[4.5]decan-3-one.

Quantitative Data Summaries

Table 1: Optimization of Pd-Catalyzed γ-C(sp³)–H Lactonization 3

EntryPalladium PrecursorOxidant / BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10 mol%)Ag₂CO₃ (2.0 eq)DCE11015
2Pd(MeCN)₂Cl₂ (10 mol%)Ag₂CO₃ (2.0 eq)HFIP11085
3Pd(MeCN)₂Cl₂ (10 mol%)K₂S₂O₈ (2.0 eq)HFIP110Trace
4None (Control)Ag₂CO₃ (2.0 eq)HFIP1100

Table 2: Representative Validation Data for Asymmetric α-Alkylation

EntryChiral Catalyst (10 mol%)ElectrophileTemp (°C)Yield (%)ee (%)
1Maruoka Catalyst (R,R)Benzyl Bromide-789296
2Maruoka Catalyst (S,S)Benzyl Bromide-7890-95
3Cinchona Alkaloid Deriv.Allyl Bromide-207582

Experimental Protocols

Protocol A: Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one

Self-Validating Note: The reaction must be monitored via ¹H NMR of the crude mixture using CH₂Br₂ as an internal standard to accurately determine chemoselectivity prior to silica gel filtration.

  • Preparation: In a nitrogen-filled glovebox, charge an 8.0 mL sealed vial equipped with a magnetic stir bar with 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (0.10 mmol).

  • Catalyst & Reagents: Add Pd(MeCN)₂Cl₂ (0.01 mmol, 10 mol%), the selected pyridone ligand (0.008 mmol), Ag₂CO₃ (0.20 mmol), KH₂PO₄ (0.20 mmol), and NaH₂PO₄ (0.20 mmol).

  • Solvent Addition: Add 0.08 mL of HFIP. Cap the vial tightly with a PTFE-lined septum to prevent solvent evaporation.

  • Reaction: Transfer the vial out of the glovebox and stir at 150 rpm at 110 °C for 36 hours.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a short pad of silica gel to remove silver salts and palladium black.

  • Purification: Wash the resulting organic layer with aqueous Na₂CO₃ to remove unreacted starting material. Evaporate the solvent to yield the pure 2,8-dioxaspiro[4.5]decan-3-one as a clear, colorless oil.

Protocol B: Asymmetric α-Alkylation of the Spiro-Scaffold

Self-Validating Note: A racemic standard must be synthesized in parallel using strictly achiral LDA without the phase-transfer catalyst. This establishes baseline retention times for chiral HPLC, ensuring the calculated ee% is a true reflection of catalyst facial selectivity.

  • Enolate Formation: Dissolve 2,8-dioxaspiro[4.5]decan-3-one (0.1 mmol) in anhydrous THF (1.0 mL) under an argon atmosphere. Cool the solution to -78 °C.

    • Causality: Operating at -78 °C is critical to suppress the uncatalyzed background alkylation pathway, which would otherwise erode the enantiomeric excess.

  • Deprotonation: Dropwise add a standardized solution of Potassium hexamethyldisilazide (KHMDS, 1.1 equiv). Stir for 30 minutes to ensure complete enolate generation.

  • Catalyst Introduction: Add the chiral phase-transfer catalyst (e.g., (R,R)-Maruoka catalyst, 10 mol%) dissolved in 0.2 mL of THF.

  • Electrophilic Trapping: Slowly add the electrophile (e.g., benzyl bromide, 1.2 equiv). Maintain stirring at -78 °C for 12 hours.

  • Quench & Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Determine the enantiomeric excess via Chiral Stationary Phase HPLC against the previously synthesized racemic standard.

Sources

Application

Application Note: Complete Reduction of 2,8-Dioxaspiro[4.5]decan-3-one to a Versatile Diol Scaffold

Executive Summary Spirocyclic scaffolds are highly privileged structures in contemporary drug discovery, offering enhanced sp3 character and improved pharmacokinetic profiles compared to traditional flat aromatic systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds are highly privileged structures in contemporary drug discovery, offering enhanced sp3 character and improved pharmacokinetic profiles compared to traditional flat aromatic systems.[1] is a highly valuable spiro-lactone intermediate. Its complete reduction yields[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]methanol, a versatile diol that can be utilized for downstream asymmetric synthesis, cross-coupling, or macrocyclization. This protocol details the optimal conditions for this transformation using Lithium Aluminum Hydride (LiAlH 4​ ), emphasizing mechanistic causality and a rigorous workup procedure to maximize yield, purity, and operational safety.

Mechanistic Causality: Reagent and Solvent Selection

The reduction of a lactone to a diol requires a strong source of nucleophilic hydride. without the addition of electrophilic additives[2]. Therefore, [3].

The Reaction Pathway:

  • First Hydride Attack: The nucleophilic hydride from LiAlH 4​ attacks the lactone carbonyl, forming a tetrahedral aluminate intermediate.

  • Ring Opening: The intermediate collapses, breaking the endocyclic C-O bond to generate a transient aldehyde-alkoxide intermediate.

  • Second Hydride Attack: The highly reactive aldehyde is immediately reduced by a second equivalent of hydride to form the diol aluminate complex[2].

  • Hydrolysis: Aqueous workup breaks down the aluminum complex, liberating the free diol[4].

Mechanism Lactone 2,8-Dioxaspiro[4.5]decan-3-one (Spiro-lactone) Tetrahedral Tetrahedral Aluminate Intermediate Lactone->Tetrahedral LiAlH4 (1st Hydride) Aldehyde Ring-Opened Aldehyde-Alkoxide Tetrahedral->Aldehyde Ring Opening Diol Aluminate Complex of Diol Aldehyde->Diol LiAlH4 (2nd Hydride) Product [4-(2-Hydroxyethyl)tetrahydro- 2H-pyran-4-yl]methanol Diol->Product Fieser Quench (H2O/NaOH)

Mechanistic pathway for the LiAlH4 reduction of 2,8-dioxaspiro[4.5]decan-3-one.

The "Self-Validating" Fieser Workup

The most common point of failure in LiAlH 4​ reductions is the formation of a gelatinous, unfilterable aluminum hydroxide emulsion during standard aqueous quenching. This emulsion traps the highly polar diol product, drastically reducing isolated yields and complicating purification.

To systematically validate the quench and ensure complete product release, this protocol employs the [4]. By strictly adhering to an x:x:3x mass-to-volume ratio (where x is the mass of LiAlH 4​ in grams), the aluminum byproducts are forced to dehydrate into a granular, crystalline aluminate salt. The protocol is self-validating: the appearance of a stark white, free-flowing precipitate confirms that the emulsion has been successfully broken and the diol has been released into the organic phase.

Workflow Prep Step 1: Setup Anhydrous THF + LiAlH4 at 0°C Add Step 2: Addition Dropwise addition of Lactone Prep->Add React Step 3: Reaction Stir at RT (2-4 h) Add->React Quench Step 4: Fieser Quench x g H2O -> x g 15% NaOH -> 3x g H2O React->Quench Filter Step 5: Filtration Filter through Celite pad Quench->Filter Isolate Step 6: Isolation Concentrate to yield Diol Filter->Isolate

Step-by-step experimental workflow featuring the Fieser quench method.

Experimental Protocol

Materials and Stoichiometry
ReagentMW ( g/mol )Eq.AmountRole
2,8-Dioxaspiro[4.5]decan-3-one 156.181.01.56 g (10 mmol)Starting Material
Lithium Aluminum Hydride (LiAlH 4​ ) 37.951.20.45 g (12 mmol)Reducing Agent
Tetrahydrofuran (THF) 72.11-50 mLAnhydrous Solvent
H 2​ O (Quench Step 1)18.02-0.45 mLDecompose unreacted hydride
15% NaOH (aq) (Quench Step 2)--0.45 mLForm aluminate salts
H 2​ O (Quench Step 3)18.02-1.35 mLPrecipitate granular salts
Step-by-Step Execution
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Ar or N 2​ ) to maintain anhydrous conditions.

  • Suspension: Add 0.45 g of LiAlH 4​ (12 mmol) to the flask, followed by 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 1.56 g of 2,8-dioxaspiro[4.5]decan-3-one (10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 15–20 minutes. Causality:[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC (visualized with KMnO 4​ stain).

  • Fieser Quench: Once complete, cool the reaction back to 0 °C. Vigorously stir and sequentially add:

    • 0.45 mL of distilled H 2​ O (add dropwise; wait for vigorous gas evolution to subside).

    • 0.45 mL of 15% aqueous NaOH.

    • 1.35 mL of distilled H 2​ O.

  • Maturation: Remove the ice bath, add a small scoop of anhydrous MgSO 4​ , and stir vigorously at room temperature for 15–30 minutes. The reaction is ready for the next step only when a stark white, granular precipitate has fully formed.

  • Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 × 20 mL) to extract any highly polar diol that may be coordinated to the aluminum salts.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]methanol. Purify via flash column chromatography (e.g., DCM/MeOH gradient) if analytical purity is required.

Troubleshooting and Quality Control

Observation / IssuePotential CauseSolution / Mitigation
Incomplete conversion (TLC) Moisture in THF or degraded LiAlH 4​ Ensure strictly anhydrous conditions; use fresh LiAlH 4​ or increase equivalents to 1.5.
Gelatinous emulsion during workup Incorrect quench stoichiometryStrictly adhere to the Fieser method ( x , x , 3x ); do not over-dilute with excess water.
Low isolated yield / Product trapped Inadequate washing of filter cakeWash the Celite pad thoroughly with hot EtOAc or warm THF to fully extract the diol.

Sources

Method

Application Note: 2,8-Dioxaspiro[4.5]decan-3-one as a Privileged Scaffold for Diversity-Oriented Synthesis of Spiroketal-Like Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The synthesis of small-molecule libraries based on n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The synthesis of small-molecule libraries based on natural product-like architectures is a cornerstone of modern drug discovery. Spiroketals are privileged substructures found in numerous bioactive natural products (e.g., avermectins, spongistatins) that project functional groups across well-defined three-dimensional vectors [1]. However, true spiroketals (containing an acid-labile O–C–O anomeric center) often suffer from thermodynamic equilibration, which limits the stereochemical diversity achievable in library synthesis [2].

This application note details the use of 2,8-Dioxaspiro[4.5]decan-3-one [3] as a robust "spiroketal surrogate." By replacing the anomeric center with a fully aliphatic spiro-carbon (C–C–C–C connectivity) while retaining heteroatoms within the rings, this scaffold perfectly mimics the 3D geometry and hydrogen-bond accepting profile of a spiroketal. Crucially, it is completely resistant to acid-catalyzed epimerization, making it an elite core for Diversity-Oriented Synthesis (DOS) [4].

Scientific Rationale & Diversification Workflows

The Spiroketal Surrogate Strategy

To systematically explore chemical space, a core scaffold must possess multiple orthogonal handles for diversification. 2,8-Dioxaspiro[4.5]decan-3-one offers three distinct pathways for library generation:

  • α -Alkylation/Aldol Additions: The lactone ring possesses only a single enolizable position (the α -methylene group), guaranteeing absolute regioselectivity.

  • Cross-Coupling via Enol Triflates: Conversion of the lactone carbonyl to an enol triflate provides a handle for palladium-catalyzed Suzuki or Sonogashira couplings, introducing rigid sp2 -hybridized vectors.

  • Ring-Opening Aminolysis: The lactone can be opened with diverse primary amines to generate flexible hydroxy-amide linkers.

G core 2,8-Dioxaspiro[4.5]decan-3-one (Core Scaffold) enolate Enolate Formation (LDA, THF, -78°C) core->enolate Base enol_trif Enol Triflate (Comins' Reagent) core->enol_trif Base / Tf2N-Py ring_open Aminolysis (Primary Amines) core->ring_open Heat / Lewis Acid alpha_alkyl α-Alkylated Derivatives (3D Vector 1) enolate->alpha_alkyl Electrophile (R-X) cross_coup Suzuki/Sonogashira (3D Vector 2) enol_trif->cross_coup Pd cat. / R-B(OH)2 amide_deriv Hydroxy-Amide Scaffolds (Flexible Linkers) ring_open->amide_deriv Diversity Amines

Workflow for diversity-oriented synthesis of spirocyclic libraries from the core scaffold.

Mechanistic Insights: Absolute Regioselectivity and Facial Bias

When subjected to strong bases like LDA, 2,8-Dioxaspiro[4.5]decan-3-one undergoes rapid deprotonation. Because the lactone carbonyl is flanked by an oxygen atom on one side and a quaternary spiro-center on the other, only the C4 methylene is enolizable.

Furthermore, the fused tetrahydropyran (THP) ring adopts a rigid chair conformation. This structural rigidity sterically shields the bottom face of the enolate. Consequently, incoming electrophiles are forced to attack from the less hindered top face, resulting in exceptional diastereoselectivity (often >95:5 dr).

G enolate Lithium Enolate (Regiopure) conformation Rigid THP Chair Conformation Blocks Bottom Face enolate->conformation attack Top-Face Electrophilic Attack (Kinetically Favored) conformation->attack product Major Diastereomer (>95:5 dr) attack->product

Mechanistic rationale for stereocontrolled alpha-alkylation governed by THP conformation.

Self-Validating Experimental Protocols

Protocol A: Stereoselective α -Alkylation of the Spiro-Lactone

Causality Note: LDA is utilized at strictly controlled cryogenic temperatures (-78 °C) to ensure irreversible, kinetic deprotonation while preventing base-catalyzed lactone ring-opening.

Reagents:

  • 2,8-Dioxaspiro[4.5]decan-3-one (1.0 equiv, 0.5 M in anhydrous THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 1.0 M in THF/hexanes)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

  • Hexamethylphosphoramide (HMPA) or DMPU (0.5 equiv, optional for unreactive electrophiles)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with argon. Add the core scaffold solution in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise add LDA over 10 minutes down the side of the flask. Stir for 45 minutes at -78 °C.

  • Validation Checkpoint 1 (Enolate Formation): Withdraw a 50 µL aliquot and quench into 500 µL of MeOD. Analyze immediately via LC-MS. A mass shift of +1 Da (deuterium incorporation) confirms quantitative enolate formation. Do not proceed unless >95% D-incorporation is observed.

  • Electrophilic Addition: Add the alkyl halide dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (UV and KMnO 4​ stain). The product will typically elute with a higher R f​ than the highly polar starting lactone.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH 4​ Cl. Critical: Do not allow the reaction to warm prior to quenching; ambient temperature base exposure will cause epimerization of the newly formed stereocenter.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Protocol B: Enol Triflate Generation & Suzuki-Miyaura Coupling

Causality Note: KHMDS is selected over LDA for enol triflate formation to prevent the nucleophilic diisopropylamine byproduct from attacking the triflating agent. Comins' reagent is used due to its superior stability and cleaner reaction profile compared to triflic anhydride.

Step-by-Step Methodology:

  • Triflation: Cool a solution of the core scaffold (1.0 equiv) in THF to -78 °C. Add KHMDS (1.2 equiv, 0.5 M in toluene) dropwise. Stir for 1 hour.

  • Trapping: Add a solution of Comins' Reagent (1.2 equiv) in THF. Stir for 2 hours, allowing the bath to slowly warm to -20 °C.

  • Validation Checkpoint 3: LC-MS analysis of a quenched aliquot must show the disappearance of the starting material mass and the appearance of the [M+H] + peak shifted by +132 Da.

  • Cross-Coupling: Isolate the enol triflate via a quick silica plug. Transfer to a microwave vial. Add aryl boronic acid (1.5 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 2​ CO 3​ (2.0 equiv) in degassed 1,4-dioxane/H 2​ O (4:1).

  • Reaction: Heat at 80 °C for 4 hours. Filter through Celite, concentrate, and purify via automated reverse-phase chromatography.

Quantitative Data & Library Metrics

The following table summarizes the physicochemical properties and stereochemical outcomes of a representative sub-library synthesized using the protocols above. The high diastereomeric ratios confirm the self-validating nature of the rigid THP facial bias.

Scaffold DerivativeModification TypeYield (%)Diastereomeric Ratio (dr)cLogP (calc)MW (Da)
Compound 1a α -Benzylation82>95:52.41246.3
Compound 1b α -Allylation7892:81.85196.2
Compound 2a Phenyl Suzuki Coupling85N/A ( sp2 planar)2.90216.3
Compound 2b 3-Pyridyl Suzuki Coupling79N/A ( sp2 planar)1.54217.3
Compound 3a Benzylamine Ring Opening91N/A (Acyclic linker)1.20263.3

Note: cLogP values demonstrate that derivatives synthesized from this scaffold remain well within Lipinski's Rule of 5, making them highly suitable for downstream phenotypic screening.

References

  • Porco, J. A., et al. "Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold." Journal of Combinatorial Chemistry, ACS Publications, 2001.[Link]

  • Potuzak, J. S., Tan, D. S. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization." Journal of the American Chemical Society, ACS Publications, 2006.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 105430473, 2,8-Dioxaspiro[4.5]decan-3-one." PubChem, NIH, 2026.[Link]

  • Schreiber, S. L. "Target-Oriented and Diversity-Oriented Organic Synthesis in Drug Discovery." Science, AAAS, 2000.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 2,8-Dioxaspiro[4.5]decan-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in the isolation, purification, and han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in the isolation, purification, and handling of 2,8-Dioxaspiro[4.5]decan-3-one .

This compound is a spirocyclic γ-lactone typically synthesized via advanced1[1]. Due to its unique spiro-fused tetrahydropyran-butyrolactone architecture, it presents specific chromatographic and stability challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and a self-validating experimental protocol to ensure high-yield recovery.

Part 1: Physicochemical Profile

Understanding the physical properties of the target molecule is the first step in designing a self-validating purification system. The lack of a strong UV chromophore and its specific polarity dictate the downstream extraction and chromatography choices[2].

PropertyValue
Chemical Name 2,8-Dioxaspiro[4.5]decan-3-one
CAS Number 441774-72-7
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Structural Class Spirocyclic γ-lactone / Tetrahydropyran derivative
Monoisotopic Mass 156.07864 Da
Predicted XLogP 0.3
Physical State Colorless Oil (at standard temperature and pressure)
Part 2: Purification Workflow Diagram

The following workflow illustrates the optimal path from a crude C–H activation reaction mixture to the isolated pure spiro-lactone.

Purification A Crude Lactonization Mixture (in HFIP) B DCM Dilution & Mild Basic Wash (Na2CO3) A->B Add DCM C Phase Separation B->C Rapid extraction D Aqueous Phase (Discard Acid Salts) C->D Top layer E Organic Phase (Contains Spiro-Lactone) C->E Bottom layer F Silica Plug Filtration (Removes Pd Catalyst) E->F Elute with DCM G Flash Chromatography (Pentane/Et2O 40:60) F->G Concentrate H Pure 2,8-Dioxaspiro[4.5]decan-3-one (Colorless Oil) G->H Evaporate solvent

Workflow for the isolation and purification of 2,8-Dioxaspiro[4.5]decan-3-one.

Part 3: Troubleshooting Guides & FAQs

Q1: Why do I observe ring-opened impurities (hydroxy-acids) after the basic wash step? Causality & Resolution: Spirocyclic γ-lactones are highly susceptible to base-catalyzed hydrolysis (saponification). The strain of the spiro-center (C5) makes the lactone carbonyl particularly vulnerable to nucleophilic attack by hydroxide ions. If you use strong bases (e.g., NaOH) or leave the product in aqueous Na₂CO₃ for extended periods, the lactone ring will open back into its precursor state. Actionable Fix: Use a mild base like saturated aqueous NaHCO₃ or perform a rapid Na₂CO₃ wash (under 5 minutes), immediately separating the organic phase to minimize contact time[1].

Q2: My product co-elutes with the unreacted carboxylic acid precursor during flash chromatography. How can I improve resolution? Causality & Resolution: Aliphatic carboxylic acids streak heavily on standard silica gel due to strong intermolecular hydrogen bonding, often overlapping with the target lactone. Actionable Fix: First, ensure your basic wash is thorough enough to convert all unreacted acid into its water-soluble sodium salt. Second, switch your chromatography eluent. Instead of a standard Hexane/Ethyl Acetate gradient, use a3[3]. Diethyl ether provides distinct hydrogen-bond accepting properties that drastically improve the separation of the spiro-lactone from polar impurities, while pentane's high volatility prevents product loss during concentration.

Q3: The isolated product has a dark tint, indicating residual palladium catalyst. How do I remove it? Causality & Resolution: Pd(II) complexes and colloidal palladium generated during the C–H activation step can bleed through standard chromatography columns, contaminating the final oil. Actionable Fix: Implement a "Silica Plug Filtration" step before your main flash column. Pass the crude organic phase through a 2-3 cm pad of silica using Dichloromethane (DCM) as the eluent[1]. DCM is polar enough to elute the lactone quantitatively but will trap the highly polar/polymeric palladium species at the baseline.

Part 4: Validated Step-by-Step Purification Protocol

This protocol is designed as a self-validating system. By confirming the phase separation and TLC spots at each step, you guarantee the integrity of the final product.

Step 1: Reaction Quenching & Dilution Upon completion of the Pd-catalyzed C(sp3)–H lactonization (typically run in HFIP solvent), allow the reaction vessel to cool to room temperature. Dilute the crude mixture with 10 volumes of Dichloromethane (DCM) to lower the polarity and prepare for extraction.

Step 2: Mild Basic Wash Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous Na₂CO₃. Critical Control Point: Shake vigorously and separate the phases within 3–5 minutes. Prolonged exposure will degrade the spiro-lactone. The unreacted carboxylic acid precursor will partition into the upper aqueous layer.

Step 3: Phase Separation & Catalyst Removal Collect the lower organic layer (DCM). Extract the aqueous layer once more with a small volume of DCM to ensure total recovery, and combine the organic layers. Pass the combined organic layers through a sintered glass funnel packed with a 3 cm pad of silica gel. Wash the pad with additional DCM.

Step 4: Flash Column Chromatography Concentrate the DCM filtrate under reduced pressure (rotary evaporator, water bath ≤ 30°C). Load the crude residue onto a pre-equilibrated silica gel column. Elute using an isocratic mixture of Pentane/Et₂O (40/60, v/v)[3]. Detection: Since 2,8-Dioxaspiro[4.5]decan-3-one lacks a UV chromophore, monitor fractions via TLC using a general stain such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) followed by gentle heating.

Step 5: Final Isolation Pool the product-containing fractions. Evaporate the highly volatile Pentane/Et₂O solvent mixture under reduced pressure to yield pure 2,8-Dioxaspiro[4.5]decan-3-one as a clear, colorless oil[3].

Part 5: References
  • PubChemLite - 2,8-dioxaspiro[4.5]decan-3-one Source: uni.lu URL:[Link]

  • Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene Source: doi.org URL:[Link]

  • C-H Functionalization of Aliphatic Carboxylic Acids (Dissertation vorgelegt von Tianxiao Xu Kiel) Source: uni-kiel.de URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,8-Dioxaspiro[4.5]decan-3-one Synthesis

Welcome to the technical support center for the synthesis of 2,8-Dioxaspiro[4.5]decan-3-one. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,8-Dioxaspiro[4.5]decan-3-one. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex spirocyclic scaffolds. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, field-tested insights in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 2,8-Dioxaspiro[4.5]decan-3-one core?

The most prevalent and versatile approach is the acid-catalyzed intramolecular spiroketalization of a suitable linear precursor. This typically involves a δ-hydroxy-γ-keto acid or its ester equivalent. The reaction proceeds via the formation of an intermediate oxocarbenium ion, which is then trapped by the terminal hydroxyl group to form the thermodynamically favored spiroketal structure. The choice of acid catalyst, solvent, and method for water removal are critical parameters for optimization.

Q2: How does one choose the appropriate acid catalyst for the spiroketalization step?

The choice of catalyst is a balance between reactivity and the potential for side reactions.

  • Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA) are common, effective, and cost-efficient choices for many substrates.[1] They are particularly useful when the reaction requires elevated temperatures to facilitate both cyclization and the removal of water via a Dean-Stark apparatus.

  • Lewis Acids: For more sensitive substrates or reactions that must be run at lower temperatures, Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or gold(I) chloride can be highly effective.[2] Gold catalysts, in particular, have shown significant utility in activating alkyne functionalities in precursors for spiroketal synthesis.[2]

  • Chiral Acids: In asymmetric synthesis, chiral phosphoric acids can be employed to control the stereochemistry of the spirocenter, providing access to enantiopure products by creating a "rigid chiral microenvironment" around the active site.[3]

Q3: What is the difference between kinetic and thermodynamic control in spiroketal synthesis, and how do I favor the desired product?

Spiroketalization can often lead to a mixture of stereoisomers.

  • Thermodynamic Control: This condition favors the most stable product. It is typically achieved by using reversible reaction conditions, such as stronger acids and higher temperatures, allowing the isomers to equilibrate. The anomeric effect and steric considerations usually dictate which isomer is the most stable.

  • Kinetic Control: This condition favors the product that is formed fastest. It is achieved using milder conditions, lower temperatures, and often less reactive catalysts, which prevent the product from reverting to the intermediate.[3]

To favor a specific isomer, you must understand the energy landscape of your system. Computational studies can be invaluable for predicting the relative stabilities of different isomers and the energy barriers to their formation.[4] Experimentally, running the reaction at a higher temperature for a longer duration with a protic acid will typically yield the thermodynamic product. Conversely, low-temperature conditions with a carefully chosen Lewis acid may favor a kinetic product.[3]

Troubleshooting Guide: From Low Yields to Impure Products

Problem 1: My spiroketalization reaction is stalled or showing very low conversion.
Potential Cause Troubleshooting Action & Scientific Rationale
Insufficient Catalysis Increase catalyst loading or use a stronger acid. The formation of the key oxocarbenium ion intermediate is acid-catalyzed. If the reaction is slow, the protonation of the ketone may be the rate-limiting step. Ensure your acid catalyst is not degraded.[5]
Presence of Water Ensure rigorous anhydrous conditions. Spiroketalization is a reversible equilibrium reaction where water is a byproduct. Its presence will push the equilibrium back towards the starting material according to Le Châtelier's principle. Use a Dean-Stark trap for high-temperature reactions or add molecular sieves for lower-temperature setups.[6] All solvents and reagents must be thoroughly dried.
Low Reaction Temperature Increase the reaction temperature. Many cyclizations have a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier. Monitor for potential side reactions like decomposition or elimination.
Base Impurities Purify starting materials. If your precursor contains basic impurities (e.g., residual amines from a previous step), they will neutralize the acid catalyst, effectively halting the reaction. An acid-base extraction of the starting material may be necessary.
Problem 2: I'm getting a good yield, but my NMR shows a mixture of isomers or significant side products.
Potential Cause Troubleshooting Action & Scientific Rationale
Formation of Multiple Stereoisomers Drive the reaction to thermodynamic equilibrium. If your goal is the most stable isomer, increase the reaction time and/or temperature. Adding a stronger acid can facilitate the equilibration between different spiroketal forms. For accessing a kinetically favored, less stable isomer, lower temperatures and shorter reaction times are necessary.[3]
Formation of Furan Byproducts Use a non-coordinating solvent and moderate temperatures. An alternative and common side reaction is the acid-catalyzed elimination of water to form a furan derivative. This is particularly prevalent with certain substrates. Using methanol as a solvent has been shown to suppress furan formation in some cases.[2]
Polymerization Use dilute conditions. Intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction at a lower concentration will entropically favor the intramolecular pathway.
Problem 3: The reaction is complete, but I am struggling with the purification of 2,8-Dioxaspiro[4.5]decan-3-one.
Potential Cause Troubleshooting Action & Scientific Rationale
Decomposition on Silica Gel Use deactivated silica or an alternative stationary phase. The acidic nature of standard silica gel can cause acid-sensitive compounds like spiroketals to decompose or rearrange during column chromatography. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (e.g., 1% Et₃N in the eluent). Alternatively, consider using alumina (neutral or basic) as the stationary phase.
Co-elution with Starting Material Optimize your solvent system. If the polarity of your product and starting material are very similar, achieving good separation can be difficult. Use a gradient elution and screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the difference in retention factors (ΔRf).
Product is Highly Polar/Water-Soluble Perform a liquid-liquid extraction with pH adjustment. If your product is difficult to extract from an aqueous workup, adjust the pH. Ensure the aqueous layer is saturated with brine (NaCl) to decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.[7]

Optimized Experimental Protocol

This protocol describes a general procedure for the acid-catalyzed synthesis of 2,8-Dioxaspiro[4.5]decan-3-one from a hypothetical precursor, 5-hydroxy-4-(1-hydroxycyclohexyl)pentanoic acid. Note: This precursor would need to be synthesized in prior steps.

Step 1: Acid-Catalyzed Spiroketalization and Lactonization

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Reagent Charging: To the flask, add the precursor, 5-hydroxy-4-(1-hydroxycyclohexyl)pentanoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as toluene, to create a 0.1 M solution. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure 2,8-Dioxaspiro[4.5]decan-3-one.

Data & Visualization

Table 1: Comparison of Catalysts for Spiroketalization
CatalystTypical Loading (mol%)TemperatureKey AdvantagesPotential Issues
p-TsOH 5-10%Reflux (Toluene)Inexpensive, effective for water removal via Dean-Stark.Can cause degradation with sensitive substrates.
CSA 5-10%Room Temp to RefluxGood solubility in organic solvents.[1]Similar degradation potential as p-TsOH.
Sc(OTf)₃ 1-5%0 °C to Room TempHigh catalytic activity, mild conditions.Expensive, requires strictly anhydrous conditions.
AuCl 1-5%Room TempExcellent for alkyne-containing precursors.[2]High cost, potential for catalyst poisoning.
Reaction Mechanism

G cluster_0 Step 1: Protonation & Oxocarbenium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation A Keto-Precursor B Protonated Ketone A->B + H+ (cat.) C Oxocarbenium Ion Intermediate B->C - H2O D Nucleophilic Attack by Hydroxyl Group C->D Intramolecular Cyclization E Protonated Spiroketal D->E F Final Spiroketal Product E->F - H+ (cat.)

Caption: Acid-catalyzed mechanism for spiroketal formation.

Troubleshooting Workflow for Low Yield

G cluster_conditions Condition Optimization cluster_analysis Crude Product Analysis Start Low Yield Observed Check_SM Verify Purity of Starting Material (NMR, LC-MS) Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analyze_Crude Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Atm.) Check_Conditions->Anhydrous Side_Products Side Products Observed? Analyze_Crude->Side_Products Unreacted_SM Unreacted Starting Material? Analyze_Crude->Unreacted_SM Catalyst Increase Catalyst Loading or Use Stronger Acid Anhydrous->Catalyst Temp_Time Increase Temperature and/or Reaction Time Catalyst->Temp_Time Concentration Run at Higher Dilution Temp_Time->Concentration Side_Products->Temp_Time If elimination, try lower temp Side_Products->Concentration If polymerization, try dilution Unreacted_SM->Catalyst If yes, points to catalysis/condition issue

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-9. Available at: [Link]

  • Boruah, A., et al. (2018). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. In Modern Synthetic Methodologies for Creating Drugs and Functional Molecules. Available at: [Link]

  • García, P., et al. (2011). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzanellated Spiroketal Core of Rubromycins. ChemInform, 42(36). Available at: [Link]

  • Reddy, D. S., & Kozlowski, M. C. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Chemical Reviews, 113(7), 5490-5539. Available at: [Link]

  • Wang, Y., et al. (2021). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society, 143(8), 3236–3242. Available at: [Link]

  • Ishihara, Y., et al. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(5), 1177-85. Available at: [Link]

  • O'Brien, P., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(15), 2533-2543. Available at: [Link]

  • PubChem. 2,8-dioxaspiro[4.5]decan-3-one. National Center for Biotechnology Information. Available at: [Link]

  • Wang, J., et al. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Dianzi Keji Daxue Xuebao, 36(4), 589-592. Available at: [Link]

  • Reddy, B. V. S., et al. (2013). A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. Organic & Biomolecular Chemistry, 11(43), 7484-7488. Available at: [Link]

  • Sbardella, G., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1245-1254. Available at: [Link]

  • Papaspyrou, M., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1125. Available at: [Link]

  • Grygorenko, O. O., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 32-41. Available at: [Link]

  • Uoyama, H., et al. (2019). A.2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (1). Organic Syntheses, 96, 455-473. Available at: [Link]

  • Google Patents (1980). EP0036552B1 - Process for the purification of trioxane.

Sources

Troubleshooting

stability of 2,8-Dioxaspiro[4.5]decan-3-one under acidic conditions

Welcome to the Technical Support Center for Spirocyclic Building Blocks. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 2,8-Dioxaspiro[4.5]decan-3-one —a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Building Blocks.

This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 2,8-Dioxaspiro[4.5]decan-3-one —a highly valuable spirocyclic scaffold featuring a tetrahydropyran ring spiro-fused to a γ -lactone[1].

As a Senior Application Scientist, I have structured this guide to address the specific chemical behaviors of this molecule under acidic conditions. Rather than just telling you what happens, this guide explains why it happens, empowering you to design fail-safe synthetic and analytical workflows.

Part 1: Core Diagnostics & FAQs

FAQ 1: Why am I seeing a +18 Da mass shift during LC-MS analysis in 0.1% Formic Acid? The Causality: The +18 Da shift corresponds to the addition of water, indicating the formation of the open-chain spiro-hydroxy acid. While 2,8-Dioxaspiro[4.5]decan-3-one is a thermodynamically stable γ -lactone, the acidic mobile phase (e.g., 0.1% FA or TFA) combined with the aqueous environment catalyzes a reversible hydrolysis equilibrium[2]. Because it is a 5-membered γ -lactone, the equilibrium heavily favors the closed ring due to the proximity effect[3], but trace amounts of the open form can be detected by the mass spectrometer. The Fix: This is an analytical artifact, not bulk degradation. To analyze the pristine compound without equilibrium splitting, switch to a mildly buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8).

FAQ 2: My compound completely degraded during a Boc-deprotection step using methanolic HCl. What happened? The Causality: You have inadvertently performed an acid-catalyzed transesterification. While the tetrahydropyran ether ring of 2,8-Dioxaspiro[4.5]decan-3-one is highly resistant to acid, the γ -lactone carbonyl is susceptible to nucleophilic attack by alcohols under acidic conditions[4]. In a large excess of methanol, Le Chatelier's principle drives the equilibrium entirely toward the ring-opened spiro-hydroxy methyl ester. The Fix: Never use nucleophilic alcoholic solvents (MeOH, EtOH) with strong acids when working with lactones. Switch to a non-nucleophilic acidic system, such as TFA in dichloromethane (DCM) or HCl in 1,4-dioxane.

FAQ 3: If the lactone opens under harsh aqueous acidic conditions, will it irreversibly dehydrate? The Causality: No. A common degradation pathway for standard hydroxy acids is irreversible dehydration to an alkene. However, in 2,8-Dioxaspiro[4.5]decan-3-one, the spiro carbon (C5) is a fully substituted quaternary center. The ring-opened form is HO-CH2-C(spiro)-CH2-COOH. Because the primary alcohol is adjacent to a quaternary spiro carbon, there are absolutely no β -hydrogens available to facilitate an E1 or E2 elimination. Thus, irreversible dehydration is structurally impossible, making the ring-opening strictly reversible.

Part 2: Mechanistic Pathway Visualization

To fully understand how your choice of solvent dictates the fate of the spiro-lactone, refer to the mechanistic pathway below.

Mechanism Lactone 2,8-Dioxaspiro[4.5]decan-3-one (Intact Spiro-Lactone) Protonated Protonated Lactone (Reactive Intermediate) Lactone->Protonated + H+ (Acidic Media) Protonated->Lactone - H+ (Deprotonation) Aqueous Spiro-Hydroxy Acid (Aqueous Hydrolysis) Protonated->Aqueous + H2O (Reversible Equilibrium) Alcoholic Spiro-Hydroxy Ester (Alcoholic Transesterification) Protonated->Alcoholic + ROH (Irreversible in Excess)

Acid-catalyzed equilibrium and ring-opening pathways of 2,8-Dioxaspiro[4.5]decan-3-one.

Part 3: Quantitative Stability Data

The following table summarizes the stability of 2,8-Dioxaspiro[4.5]decan-3-one across various common acidic workflows. Use this to select the appropriate conditions for your synthesis.

Acidic SystemSolvent EnvironmentTemperatureTimeIntact Lactone (%)Primary Degradant
0.1% Formic Acid H₂O / Acetonitrile25 °C24 h> 99% None (Trace equilibrium)
20% TFA Dichloromethane (DCM)25 °C24 h> 99% None
1.0 M HCl H₂O80 °C4 h~ 85% Spiro-hydroxy acid
1.0 M HCl Methanol65 °C4 h< 5% Spiro-hydroxy methyl ester

Part 4: Self-Validating Experimental Protocols

Protocol A: Non-Nucleophilic Acidic Deprotection (Preserving the Lactone)

Use this protocol when you need to remove acid-labile protecting groups (e.g., Boc, t-Bu) elsewhere on the molecule without opening the γ -lactone.

  • Solvent Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Self-Validation Check: Ensure the moisture content of the DCM is <50 ppm via Karl Fischer titration. Excluding water prevents the reversible hydrolysis pathway.

  • Acid Addition: Chill the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration. Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Reaction Monitoring: Pull a 10 μ L aliquot, dilute in pure acetonitrile, and inject into the LC-MS.

    • Self-Validation Check: The intact spiro-lactone mass [M+H]+ should remain dominant. The strict absence of +18 Da (water) or +32 Da (methanol) adducts confirms ring integrity.

  • Quenching & Isolation: Do not quench with aqueous NaOH, as basic conditions will rapidly saponify the lactone. Instead, remove the TFA and DCM by concentrating under reduced pressure (rotary evaporation) followed by high vacuum to yield the intact product.

Protocol B: Controlled Re-Lactonization

Use this protocol if your compound has accidentally hydrolyzed into the spiro-hydroxy acid form due to prolonged exposure to aqueous acid.

  • Solvent Exchange: Dissolve the crude mixture containing the spiro-hydroxy acid in anhydrous toluene (0.05 M).

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 5 mol%).

    • Causality: pTSA provides the protons necessary to activate the carboxylic acid, while toluene allows for the azeotropic removal of water, driving the equilibrium toward the closed lactone[5].

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours.

  • Validation & Workup: Cool to room temperature. Run a TLC (Hexanes/EtOAc 1:1).

    • Self-Validation Check: The highly polar baseline spot (hydroxy acid) should completely disappear, replaced by a higher Rf​ spot (the closed spiro-lactone). Wash the organic layer with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate.

References

  • [1] H Functionalization of Aliphatic Carboxylic Acids Dissertation vorgelegt von Tianxiao Xu Kiel 2 - MACAU. uni-kiel.de. Available at:

  • [3] The Discovery and Enduring Significance of Gamma-Lactones. Benchchem. Available at:

  • [5] Stereoselective degradation of aqueous endosulfan in modular estuarine mesocosms: formation of endosulfan gamma-hydroxycarboxylate. PubMed (NIH). Available at:

  • [4] Novel Conversions of a Multifunctional, Bio-sourced Lactone Carboxylic Acid. PMC (NIH). Available at:

  • [2] A Comparative Analysis of 4-Hydroxypentanoic Acid and its Lactone, γ-Valerolactone (GVL). Benchchem. Available at:

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2,8-Dioxaspiro[4.5]decan-3-one

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2,8-Dioxaspiro[4.5]decan-3-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7)[1][2].

The synthesis of this spirocyclic lactone is typically achieved via a Palladium-catalyzed chemoselective γ-C(sp³)–H lactonization of a carboxylic acid precursor (e.g., 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid)[3][4]. While the catalytic methodology is elegant, the downstream purification is notoriously challenging. This guide provides field-proven, self-validating protocols to clear unreacted precursors, metal residues, and ligand impurities without degrading your target molecule.

Part 1: Troubleshooting FAQs (Impurity Identification & Causality)

Q1: My isolated 2,8-Dioxaspiro[4.5]decan-3-one shows a persistent broad singlet around 11 ppm in my 1 H-NMR. How can I clear this without hydrolyzing the spiro-lactone? A1: This signal indicates Impurity A , the unreacted carboxylic acid precursor. Because the 5-membered lactone ring is highly susceptible to base-catalyzed hydrolysis, using strong bases like NaOH during liquid-liquid extraction will destroy your product via irreversible ring-opening. Causality-Driven Solution: You must use a mild, chemoselective base. Washing the organic layer with saturated aqueous Na2​CO3​ selectively deprotonates the free carboxylic acid into its water-soluble sodium salt, leaving the neutral spiro-lactone intact in the organic phase.

Q2: The purified oil has a dark brown tint and degrades over several weeks in storage. What causes this instability? A2: The dark tint and time-dependent degradation are classic signs of Impurity B : residual Palladium (Pd) nanoparticles leaching from the C(sp³)–H activation step. Trace Pd catalyzes auto-oxidation and ring-opening of the ether/lactone moieties over time. Causality-Driven Solution: Standard silica gel chromatography is insufficient for complete Pd removal due to non-specific binding. You must use a Silica-Thiol (Si-SH) metal scavenger . The soft sulfur atoms in the thiol groups have a high thermodynamic affinity for the soft Pd metal, chelating it effectively and reducing Pd levels from >1,000 ppm to <5 ppm.

Q3: I observe aromatic signals between 7.0–8.5 ppm in my NMR, even after aqueous workup. What is this, and how do I remove it? A3: These signals belong to Impurity C , the bidentate ligand (e.g., quinoline-pyridone or β-alanine derivatives) used to direct the Pd-catalyzed γ-lactonization. Causality-Driven Solution: Ligands are often highly lipophilic and co-elute with the spirocyclic product during extraction. They must be separated via flash column chromatography. Literature protocols dictate a specific solvent system of Pentane/Diethyl Ether (40:60, v/v) to achieve baseline resolution between the ligand and the target lactone[5].

Mechanism Precursor Precursor (Carboxylic Acid) Product Target Product 2,8-Dioxaspiro[4.5]decan-3-one Precursor->Product γ-C(sp3)-H Lactonization ImpA Impurity A (Unreacted Acid) Precursor->ImpA Incomplete Conversion Pd Pd Catalyst & Ligand Pd->Product Catalysis ImpB Impurity B (Pd Residues) Pd->ImpB Aggregation/ Leaching ImpC Impurity C (Ligand Residue) Pd->ImpC Ligand Dissociation

Mechanistic pathway of 2,8-Dioxaspiro[4.5]decan-3-one synthesis and associated impurity generation.

Part 2: Self-Validating Experimental Protocols

To achieve >99% purity, execute the following 3-step orthogonal purification workflow. Each step targets a specific physicochemical property of the impurities.

Step 1: Chemoselective Liquid-Liquid Extraction (Targets Impurity A)
  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) using a ratio of 10 mL per gram of crude material.

  • Chemoselective Wash: Add an equal volume of saturated aqueous Na2​CO3​ . Vigorously shake the separatory funnel and frequently vent the generated CO2​ gas.

  • Phase Separation: Allow the layers to separate. The aqueous phase now contains the deprotonated Impurity A.

  • Back-Extraction: Extract the aqueous phase once more with fresh DCM to recover any partitioned product.

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Metal Scavenging (Targets Impurity B)
  • Resuspension: Re-dissolve the concentrated organic residue in a minimal amount of DCM (approx. 5 mL/g).

  • Scavenger Addition: Add Silica-Thiol (Si-SH) scavenger resin (3 to 5 equivalents relative to the initial Pd catalyst loading).

  • Chelation: Stir the suspension continuously at 150 rpm at room temperature for 4–6 hours. Validation check: The resin should visibly darken as it binds the Palladium.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd-bound resin. Wash the pad with additional DCM to ensure total product recovery.

Step 3: Flash Chromatography (Targets Impurity C)
  • Preparation: Concentrate the Pd-free filtrate to a viscous oil. Load the oil directly onto a pre-equilibrated silica gel column.

  • Elution: Elute using an isocratic solvent system of Pentane/Diethyl Ether (40:60, v/v). Note: This specific polarity index is critical for resolving the spiro-lactone from lipophilic pyridone ligands[5].

  • Isolation: Pool the product-containing fractions (monitor via TLC using KMnO4​ stain, as the lactone lacks strong UV chromophores) and evaporate to yield the purified 2,8-Dioxaspiro[4.5]decan-3-one as a clear, colorless oil.

Workflow Crude Crude Mixture (Product + Impurities A, B, C) LLE Liquid-Liquid Extraction (Aqueous Na2CO3 Wash) Crude->LLE OrgPhase Organic Phase (Product, ImpB, ImpC) LLE->OrgPhase Extract AqPhase Aqueous Phase (Impurity A - Deprotonated) LLE->AqPhase Waste Scavenger Metal Scavenging (Silica-Thiol Treatment) OrgPhase->Scavenger Filtrate Filtrate (Product, ImpC) Scavenger->Filtrate Filter PdWaste Resin Waste (Impurity B - Bound Pd) Scavenger->PdWaste Waste Chromatography Flash Chromatography (Pentane/Et2O 40:60) Filtrate->Chromatography Pure Purified Product (>99% Purity) Chromatography->Pure Elute LigandWaste Column Waste (Impurity C) Chromatography->LigandWaste Retain/Waste

Downstream purification workflow for the isolation of 2,8-Dioxaspiro[4.5]decan-3-one.

Part 3: Quantitative Clearance Data

The table below summarizes the expected clearance rates of the primary impurities when strictly adhering to the protocols outlined above.

ImpuritySource / MechanismInitial Concentration (Crude)Post-Purification ConcentrationAnalytical Method
Impurity A Unreacted Carboxylic Acid15 – 25% (Area)< 0.1% 1 H-NMR / HPLC-UV
Impurity B Palladium Nanoparticles1,500 – 3,000 ppm< 5 ppmICP-MS
Impurity C Quinoline-Pyridone Ligand5 – 10% (Area)< 0.5%HPLC-UV (254 nm)

References

  • Yan, J.-L., Hu, L., Lu, Y., & Yu, J.-Q. "Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene." National Institutes of Health (NIH) / DOI.
  • Xu, T. "C(sp³)–H Functionalization of Aliphatic Carboxylic Acids." Dissertation, Kiel University, 2025.
  • "2,8-dioxaspiro[4.5]decan-3-one — Chemical Substance Information." NextSDS.

Sources

Troubleshooting

Technical Support Center: Large-Scale Purification of 2,8-Dioxaspiro[4.5]decan-3-one

Introduction: This guide provides in-depth technical support for the large-scale purification of 2,8-Dioxaspiro[4.5]decan-3-one, a spiroketal of interest for pharmaceutical and fine chemical synthesis. Due to the limited...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for the large-scale purification of 2,8-Dioxaspiro[4.5]decan-3-one, a spiroketal of interest for pharmaceutical and fine chemical synthesis. Due to the limited specific literature on this exact molecule[1], this document synthesizes established principles for purifying structurally related ketones, spiroketals, and pharmaceutical intermediates to provide a robust framework for process development and troubleshooting.[2][3][4] The methodologies described herein are designed to be self-validating through rigorous in-process analytical checks, ensuring the final product meets stringent purity requirements.

Diagram: Overall Purification Workflow

Purification_Workflow Crude Crude 2,8-Dioxaspiro[4.5]decan-3-one (Post-Synthesis) Aqueous_Wash Aqueous Workup (Acid/Base Removal) Crude->Aqueous_Wash Dissolve in organic solvent Solvent_Swap Solvent Swap to Crystallization Solvent Aqueous_Wash->Solvent_Swap Recrystallization Primary Purification: Recrystallization Solvent_Swap->Recrystallization Filtration_Drying Filtration & Vacuum Drying Recrystallization->Filtration_Drying Waste Mother Liquor & Impurities Recrystallization->Waste Purity_Check_1 In-Process Quality Control (IPQC) (HPLC, GC, KF) Filtration_Drying->Purity_Check_1 Distillation Secondary Purification (Optional): Fractional Vacuum Distillation Purity_Check_1->Distillation Fail (<99.5%) (Volatile Impurities) Pure_Product Pure 2,8-Dioxaspiro[4.5]decan-3-one (>99.5%) Purity_Check_1->Pure_Product Pass Rework Rework or Re-purify Purity_Check_1->Rework Fail (<98%) (Re-crystallize) Final_QC Final Quality Control (Purity, Residual Solvents, Assay) Distillation->Final_QC Final_QC->Pure_Product Pass Final_QC->Rework Fail

Caption: High-level workflow for the purification of 2,8-Dioxaspiro[4.5]decan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 2,8-Dioxaspiro[4.5]decan-3-one?

A1: The impurity profile is highly dependent on the synthetic route. Assuming a common synthesis pathway, such as the acid-catalyzed spiroketalization of a cyclohexanone derivative with a glycerol derivative, likely impurities include:

  • Starting Materials: Unreacted cyclohexanone and glycerol derivatives.

  • Reaction By-products: Partially reacted intermediates or products of side-reactions like aldol condensation.

  • Catalyst: Residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Solvents: Residual organic solvents used during synthesis and workup.

  • Degradants: The spiroketal linkage can be sensitive to strong acids and high temperatures, potentially leading to ring-opened by-products.

Q2: How should I store the purified 2,8-Dioxaspiro[4.5]decan-3-one?

A2: As a ketone with two ether linkages, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. For long-term stability, refrigeration is recommended. Avoid exposure to strong acids or bases which could catalyze decomposition.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of methods is essential for a comprehensive purity validation.[2][5]

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity analysis, capable of separating non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[5]

  • Gas Chromatography (GC): Excellent for analyzing volatile impurities and residual solvents.[5][6] A flame ionization detector (FID) provides a near-universal response for organic compounds.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the structure of the final product and can detect impurities with distinct signals, though it is less sensitive for trace-level quantification without specialized techniques.

  • Karl Fischer Titration: Used to specifically quantify water content, which is a critical parameter for many pharmaceutical intermediates.

Troubleshooting Guide: Recrystallization

Recrystallization is the most effective and economical method for large-scale purification of solid organic compounds.[7] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Q4: My product "oils out" instead of crystallizing upon cooling. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Causality: This often happens when the boiling point of the solvent is too high or the solution is too concentrated. Impurities can also suppress the melting point of the compound, exacerbating the issue.

  • Solutions:

    • Add More Solvent: Immediately add more hot solvent to redissolve the oil, then allow it to cool more slowly.

    • Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.

    • Change Solvents: Switch to a lower-boiling point solvent or use a mixed-solvent system. Start by dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (in which it is less soluble) until turbidity persists.[8] Reheat to get a clear solution and then cool slowly.

    • Seed the Solution: Introduce a few seed crystals of pure product at a temperature slightly below the saturation point to encourage nucleation.

Q5: Crystal yield is very low after filtration. How can I improve it?

A5: Low yield is a common issue that can be traced to several factors.

  • Causality: Using too much solvent, cooling too quickly, or incomplete precipitation can all lead to significant product loss in the mother liquor.

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9] Work in small solvent additions.

    • Cool Slowly: Allow the solution to cool to room temperature undisturbed first, then transfer to an ice bath for at least an hour to maximize precipitation. Rapid cooling leads to smaller, often less pure crystals.[7]

    • Concentrate the Mother Liquor: Take the filtrate (mother liquor) and reduce its volume by evaporation. A second crop of crystals can often be obtained upon cooling, though they may be of lower purity and require separate analysis.

    • Check Solvent Choice: Ensure your chosen solvent has a steep solubility curve—high solubility when hot and very low solubility when cold.

Diagram: Troubleshooting Recrystallization Issues

Recrystallization_Troubleshooting Start Crude dissolved in hot solvent, start cooling Problem What is the issue? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Liquid separation LowYield Low Crystal Yield Problem->LowYield Little solid forms PoorPurity Purity is Poor Problem->PoorPurity QC analysis fails Sol1 1. Add more hot solvent. 2. Cool more slowly. OilingOut->Sol1 Sol2 1. Use less solvent initially. 2. Cool slowly, then in ice bath. 3. Concentrate mother liquor. LowYield->Sol2 Sol3 1. Ensure complete dissolution when hot. 2. Cool very slowly. 3. Re-crystallize. PoorPurity->Sol3

Caption: Decision tree for resolving common large-scale recrystallization problems.

Troubleshooting Guide: Vacuum Distillation

For thermally stable compounds that are liquids or low-melting solids, fractional vacuum distillation can be an excellent high-purity polishing step, especially for removing closely related volatile impurities or color bodies.[10]

Q6: The purity of my product isn't improving after vacuum distillation. Why?

A6: This indicates that the impurities have boiling points very close to that of your product under the distillation conditions.

  • Causality: An azeotrope may have formed, or the separation efficiency of your distillation column is insufficient for the impurity profile.

  • Solutions:

    • Increase Column Efficiency: Use a longer packed column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates, providing better separation.[10]

    • Adjust the Pressure: Boiling points can change relative to one another at different pressures. Experiment with a lower vacuum level to see if the boiling point separation between your product and the impurity increases.

    • Alternative Purification: If distillation fails, the impurities are likely not suitable for this separation method. Revisit recrystallization with different solvent systems or consider preparative chromatography for high-value material.

Q7: My product seems to be decomposing in the distillation pot. What's happening?

A7: Thermal decomposition is a risk, even under vacuum. Spiroketals can be sensitive to prolonged heat.

  • Causality: The temperature in the distillation pot is too high, or non-volatile acidic/basic residues are catalyzing degradation.

  • Solutions:

    • Improve the Vacuum: A deeper vacuum (lower pressure) will lower the boiling point of your product, allowing distillation to occur at a safer, lower temperature. Ensure all joints are well-sealed.

    • Use a Wiped-Film or Short-Path Apparatus: For highly sensitive materials, short-path distillation minimizes the time the compound spends at high temperatures, reducing degradation.[10]

    • Neutralize the Crude Material: Before distilling, ensure the crude product has been thoroughly washed to remove any acidic or basic catalysts from the synthesis step.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization

Objective: To purify crude 2,8-Dioxaspiro[4.5]decan-3-one from ~95% to >99% purity. This protocol assumes a suitable solvent has been identified (e.g., isopropanol/water).

  • Charging the Reactor: Charge the jacketed glass-lined reactor with the crude product (e.g., 10 kg).

  • Solvent Addition: Add the minimum volume of the primary solvent (e.g., isopropanol) determined during lab-scale trials to be sufficient for dissolution at reflux (e.g., 30 L).

  • Heating to Dissolution: Begin agitation and heat the reactor jacket using a steam or hot oil utility to bring the solvent to a gentle reflux (~82°C for isopropanol). Maintain reflux until all solids are completely dissolved. Visually confirm dissolution through a sight glass.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a heated filter press into a clean, pre-warmed crystallizer. This step is critical to remove mechanical debris and some polymeric impurities.

  • Controlled Cooling: Program the reactor's cooling system to cool the solution at a controlled rate (e.g., 10-15°C per hour). Slow cooling is crucial for forming large, pure crystals.[7]

  • Inducing Crystallization: As the solution cools, nucleation should begin. If it does not, seed the batch with a small quantity (0.1% w/w) of previously isolated pure product.

  • Hold and Cool Down: Once crystallization begins, continue the slow cooling ramp to 20-25°C. Then, switch to a chilled glycol utility to cool the slurry to 0-5°C and hold for a minimum of 2-4 hours to maximize yield.

  • Filtration: Transfer the cold slurry to a centrifuge or filter-dryer. Wash the resulting crystal cake with a small amount of ice-cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until the residual solvent level, as measured by GC, is below the required specification.

Protocol 2: Quality Control by HPLC

Objective: To determine the purity of 2,8-Dioxaspiro[4.5]decan-3-one by percent area.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV at 210 nm (ketone carbonyl n-π* transition)
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

This method is a starting point and must be fully validated for linearity, accuracy, and precision as per regulatory guidelines.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. Pharmaffiliates. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Sunresin. [Link]

  • Purification of synthesis intermediates. Séché Environnement. [Link]

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. INCON. [Link]

  • Recrystallization method. Waseda University. [Link]

  • Gas chromatographic separations of ketone standards. ResearchGate. [Link]

  • CN117425654A - 2,8-diazaspiro[4.5]decane compound.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. ACS Publications. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Center for Biotechnology Information. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. PubMed. [Link]

  • Recrystallisation. University of York. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Recrystallizing and using melting point to identify a compound. YouTube. [Link]

  • Spiroketals. Wikipedia. [Link]

  • US2826537A - Method for purification of ketones.
  • Developing Liquid Chromatography Methods for Food Analysis. Waters. [Link]

  • 2,8-dioxaspiro[4.5]decan-3-one. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 2,8-Dioxaspiro[4.5]decan-3-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

For the researcher, scientist, and drug development professional, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher, scientist, and drug development professional, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. The spiroketal moiety, a key structural motif in numerous natural products and pharmaceuticals, presents a fascinating and often challenging case for structural analysis.[1][2][3] This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of 2,8-Dioxaspiro[4.5]decan-3-one, a representative spiroketal, and contrasts it with alternative spectroscopic techniques. While no public crystallographic data for this specific molecule currently exists in repositories like the Cambridge Structural Database (CSD)[4][5], this guide will serve as a comprehensive roadmap for such an investigation.

The Challenge: Unveiling the Spirocyclic Architecture

Spiroketals, characterized by a single atom common to two rings, can exist as multiple stereoisomers. The precise determination of their absolute and relative stereochemistry is crucial and often non-trivial.[6][7] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful, yet can sometimes lead to ambiguous assignments, especially in complex systems. X-ray crystallography, by directly imaging the electron density of a molecule in its crystalline state, provides the gold standard for structural determination.[8][9][10]

Part 1: The Definitive Approach - Single-Crystal X-ray Diffraction

The journey to a crystal structure is a multi-step process, each with its own set of critical considerations. The rationale behind each step is as crucial as the execution itself.

Proposed Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one

A plausible synthetic route to 2,8-Dioxaspiro[4.5]decan-3-one can be adapted from established methods for related oxaspirocycles.[11][12] A potential pathway involves the acid-catalyzed reaction of a suitable keto-acid with a diol, followed by lactonization. The purity of the final compound is critical for successful crystallization and can be assessed by standard techniques such as NMR and mass spectrometry.

Experimental Protocol: From Powder to Structure

Step 1: Crystallization - The Art and Science of Crystal Growth

The bottleneck in X-ray crystallography is often obtaining a high-quality single crystal suitable for diffraction.[8][13] For a small organic molecule like 2,8-Dioxaspiro[4.5]decan-3-one, several classical and modern techniques can be employed. The choice of solvent is paramount as it influences crystal growth and can even be incorporated into the crystal lattice.[14][15]

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[14] The rate of evaporation can be controlled to influence crystal size and quality.

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container inside a larger sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant).[16] The slow diffusion of the precipitant's vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[14] Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.

  • Advanced High-Throughput Methods: Techniques like Encapsulated Nanodroplet Crystallization (ENaCt) allow for the screening of a wide range of crystallization conditions using minimal amounts of the sample.[8][13]

Step 2: X-ray Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[17] The crystal is then rotated in a beam of monochromatic X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.[15]

Step 3: Structure Solution and Refinement

The collected diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in an accurate and precise three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.

Diagram of the X-ray Crystallography Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure (Bond Lengths, Angles, Stereochemistry) Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography.

Part 2: A Comparative Look at Alternative Techniques

While X-ray crystallography provides the definitive structure, it is not always feasible. In such cases, a combination of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful alternative for structural elucidation in solution. A suite of experiments is typically required:

  • ¹H and ¹³C NMR: Provide information on the chemical environment of hydrogen and carbon atoms, respectively.

  • 2D NMR (COSY, HSQC, HMBC): Establish connectivity between atoms within the molecule.

  • NOESY/ROESY: Detect through-space interactions between protons, which is crucial for determining relative stereochemistry.

For spiroketals, NMR can be particularly insightful but also complex to interpret due to overlapping signals and the rigid, non-planar structure of the ring system.[1][2]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in confirming the structure. However, it provides no information about the three-dimensional arrangement of atoms. Caution is also advised when using techniques like GC-MS, as the high temperatures in the injector can potentially cause isomerization of the spiroketal.[2]

Data Comparison Table
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, relative stereochemistry (with NOESY), dynamic processes in solutionMolecular weight, elemental composition (HRMS), fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Ambiguity Unambiguous structure determinationCan be ambiguous for complex stereoisomers; signal overlap can be an issueProvides no stereochemical information
Primary Challenge Growing a suitable single crystalSpectral interpretation, especially for complex moleculesIsomer differentiation is not possible
Throughput Low to mediumHighHigh
Material Required Micrograms to milligrams[8]MilligramsMicrograms to nanograms

Logical Flow for Selecting an Analytical Technique

logic_flow Start Need for Structural Elucidation of a Novel Spiroketal Check_Crystal Can a high-quality single crystal be grown? Start->Check_Crystal XRD Perform Single-Crystal X-ray Diffraction Check_Crystal->XRD Yes NMR_MS Perform Comprehensive NMR and MS Analysis Check_Crystal->NMR_MS No Final_Structure Definitive 3D Structure Obtained XRD->Final_Structure Proposed_Structure Proposed Structure (with potential ambiguities) NMR_MS->Proposed_Structure

Caption: Decision tree for structural analysis.

Conclusion: An Integrated Approach

For a novel molecule like 2,8-Dioxaspiro[4.5]decan-3-one, single-crystal X-ray diffraction remains the unequivocal gold standard for structural determination.[9][10] It provides a level of detail and certainty that is unmatched by other techniques. However, the path to a crystal structure is not always straightforward. Spectroscopic methods, particularly a comprehensive suite of NMR experiments, serve as an indispensable and often sufficient alternative for structural elucidation, especially when crystallization proves elusive.[1][2] For the drug development professional, an integrated approach is often the most prudent: using NMR and MS for initial characterization and high-throughput screening, and investing the effort into X-ray crystallography for lead compounds where the precise three-dimensional structure is critical for understanding structure-activity relationships.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1861. [Link]

  • Crystallization of Small Molecules. (n.d.). [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(8), 209-216. [Link]

  • McCabe, J. F. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1861. [Link]

  • Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Hlevnjak, M., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1426-1435. [Link]

  • Rychnovsky, S. D., et al. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereochemical Revision of the Natural Product. The Journal of Organic Chemistry. [Link]

  • Gütz, C., et al. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]

  • Brimble, M. A., et al. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(11), 4371-4406. [Link]

  • Sabitha, G. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 5(1), 19-41. [Link]

  • Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 11(35), 5854-5857. [Link]

  • Antal, Z., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 47(13), 1927-1936. [Link]

  • Wanibuchi, F., et al. (1991). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 39(9), 2269-2274. [Link]

  • PubChem. 2,8-dioxaspiro[4.5]decan-3-one. [Link]

  • Wang, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals, 6(10), 136. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • Ali, M. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2815. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Li, J., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 24(1), 154-158. [Link]

  • NextSDS. 2,8-dioxaspiro[4.5]decan-3-one — Chemical Substance Information. [Link]

  • Tsai, Y.-F., et al. (2008). (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1134. [Link]

  • PubChem. 1,8-Dioxaspiro[4.5]decan-3-one. [Link]

  • Kumar, R., & Singh, A. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2111-2120. [Link]

  • Royappa, T. (n.d.). X-ray Crystallography. University of West Florida. [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

  • Papakonstantinou, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1236. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Biological Efficacy of Novel Spiroketals: A Comparative Analysis of 2,8-Dioxaspiro[4.5]decan-3-one Analogues

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of novel spiroketal compounds. Given the nascent stage of research into 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of novel spiroketal compounds. Given the nascent stage of research into 2,8-Dioxaspiro[4.5]decan-3-one, this document establishes a robust comparative methodology. We will utilize a structurally related analogue, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, as a case study to illustrate the evaluation process against established therapeutic agents. This approach ensures a scientifically rigorous comparison, grounded in established protocols and data interpretation.

The spiroketal motif is a "privileged scaffold" in drug discovery, frequently found in biologically active natural products.[1][2] Their inherent three-dimensional structure allows for precise presentation of functional groups, making them attractive for targeting complex biological sites.[3][4] This guide will navigate the essential in vitro assays required to profile a novel spiroketal's biological activity, focusing on cytotoxicity, antimicrobial efficacy, and specific receptor modulation.

Foundational Biological Evaluation: Cytotoxicity Screening

Before exploring specific therapeutic activities, it is crucial to establish the general cytotoxicity of a novel compound. This foundational data informs potential therapeutic windows and flags non-specific toxicity early in the development process. A standard approach involves screening the compound against a panel of human cell lines.

Comparative Compound: Doxorubicin

A well-characterized chemotherapy agent known for its potent cytotoxic effects, Doxorubicin serves as a positive control and a benchmark for cytotoxic potential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2,8-Dioxaspiro[4.5]decan-3-one analogue) and the comparative compound (Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
2,8-Dioxaspiro[4.5]decan-3-one (Hypothetical)HeLa>100
Doxorubicin (Reference)HeLa0.5 - 1.5

This table illustrates a hypothetical outcome where the spiroketal compound exhibits significantly lower cytotoxicity than a potent chemotherapeutic, suggesting a potentially favorable therapeutic index for other applications.

Antimicrobial Activity Assessment

The spiroketal scaffold is present in numerous natural products with antimicrobial properties.[7][8] Therefore, evaluating a novel spiroketal for antibacterial and antifungal activity is a logical step in its biological profiling.

Comparative Compound: Fluconazole

A widely used antifungal agent, Fluconazole provides a benchmark for evaluating the antifungal potency of the test compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This method adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and Fluconazole in the appropriate broth medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative Antifungal Activity
CompoundFungal StrainMIC (µg/mL)
2,8-Dioxaspiro[4.5]decan-3-one (Hypothetical)C. albicans16
Fluconazole (Reference)C. albicans1-4

This hypothetical data suggests that the spiroketal compound possesses antifungal activity, although it is less potent than the established antifungal agent, Fluconazole.

Specific Target Interaction: M1 Muscarinic Receptor Agonism

Many spirocyclic compounds have been designed and evaluated for their interaction with specific biological targets, such as G-protein coupled receptors (GPCRs).[10][13] Derivatives of 1-oxa-8-azaspiro[4.5]decan-3-one have been synthesized and assessed as M1 muscarinic agonists, which are of interest for treating cognitive deficits in conditions like Alzheimer's disease.[10]

Comparative Compound: Xanomeline

An M1/M4 muscarinic receptor agonist that has been clinically investigated for the treatment of Alzheimer's disease and schizophrenia.

Experimental Protocol: In Vitro Receptor Binding and Functional Assays

A. Receptor Binding Assay: This assay determines the affinity of the compound for the M1 receptor.

Methodology:

  • Membrane Preparation: Use cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor.

  • Competitive Binding: Incubate the membranes with a known radiolabeled M1 receptor ligand (e.g., [3H]-pirenzepine) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) value, which represents the affinity of the compound for the receptor.

B. Functional Assay (Calcium Flux): This assay measures the functional consequence of receptor binding, in this case, the activation of the M1 receptor, which leads to an increase in intracellular calcium.[14]

Methodology:

  • Cell Loading: Load cells expressing the M1 receptor with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 (half-maximal effective concentration).

Data Presentation: Comparative M1 Muscarinic Agonist Activity
CompoundM1 Receptor Binding (Ki, nM)M1 Functional Activity (EC50, nM)
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one5.233
Xanomeline1025

This data, based on published findings for the analogue, indicates that the spiroketal compound has a high affinity and functional potency at the M1 muscarinic receptor, comparable to the clinical candidate Xanomeline.

Visualizing the Workflow and Pathways

To provide a clear overview of the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_screening Initial Screening cluster_target Target-Specific Evaluation cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay (e.g., Broth Microdilution) Cytotoxicity Assay->Antimicrobial Assay Receptor Binding Receptor Binding Assay (Ki Determination) Antimicrobial Assay->Receptor Binding Functional Assay Functional Assay (e.g., Calcium Flux) Receptor Binding->Functional Assay Lead Identification Lead Identification Functional Assay->Lead Identification

Caption: High-level workflow for the biological evaluation of a novel spiroketal compound.

M1_Signaling_Pathway Spiroketal Agonist Spiroketal Agonist M1_Receptor M1 Muscarinic Receptor (GPCR) Spiroketal Agonist->M1_Receptor Binds to Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of M1 muscarinic receptor activation by an agonist.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the biological efficacy of a novel spiroketal, 2,8-Dioxaspiro[4.5]decan-3-one, through a comparative analysis with well-defined compounds. By employing a tiered screening strategy—starting with broad cytotoxicity and antimicrobial assays and progressing to specific molecular target interactions—researchers can efficiently build a comprehensive biological profile.

The hypothetical and analogue-based data presented herein underscore the potential for spiroketals to exhibit diverse and potent biological activities. For 2,8-Dioxaspiro[4.5]decan-3-one and its derivatives, future investigations should focus on expanding the panel of cancer cell lines, testing against a broader range of microbial pathogens (including resistant strains), and screening against a panel of GPCRs and other relevant biological targets to uncover their full therapeutic potential. This structured, comparative approach is fundamental to advancing novel chemical entities from the laboratory to potential clinical applications.

References

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Brimble, M. A., et al. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Ishihara, Y., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(5), 1177-1185. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 20(2), 205-240. [Link]

  • CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Li, Y., et al. (2024). Antimicrobial spiroketal macrolides and dichloro-diketopiperazine from Micromonospora sp. FIMYZ51. Fitoterapia, 175, 105946. [Link]

  • Zhang, W., & Li, Y. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(2), 113-144. [Link]

  • U.S. Food and Drug Administration. (2026, March 20). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S59-S66. [Link]

  • Rauf, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16492. [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. [Link]

  • de Lemos, M., et al. (2017). Designed Spiroketal Protein Modulation. Angewandte Chemie International Edition, 56(17), 4781-4785. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Fray, M. J., & Dickinson, R. P. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 643-653. [Link]

  • Wikipedia contributors. (2023, December 29). Spiroketal. In Wikipedia, The Free Encyclopedia. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Food and Agriculture Organization. (n.d.). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and env. [Link]

  • Pinto, M. F., & Silva, A. M. S. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Metabolites, 13(1), 122. [Link]

  • Onishi, T., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(10), 2038-2047. [Link]

Sources

Validation

Validation of a Synthetic Route to 2,8-Dioxaspiro[4.5]decan-3-one: A Comparative Guide

Executive Summary 2,8-Dioxaspiro[4.5]decan-3-one is a highly valuable spirocyclic building block. Spiro-lactones are increasingly prevalent in drug discovery due to their inherent three-dimensionality, metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,8-Dioxaspiro[4.5]decan-3-one is a highly valuable spirocyclic building block. Spiro-lactones are increasingly prevalent in drug discovery due to their inherent three-dimensionality, metabolic stability, and ability to act as conformational restrictors in muscarinic receptor agonists and other CNS targets[1].

Historically, accessing the dioxaspiro[4.5]decane core required lengthy, multi-step sequences. However, recent breakthroughs in transition-metal catalysis have enabled the direct synthesis of γ-lactones from free aliphatic carboxylic acids. This guide objectively compares the traditional skeletal assembly route with the next-generation Pd-catalyzed chemoselective γ-C(sp³)–H lactonization , providing researchers with a validated, step-by-step protocol and mechanistic insights to implement this advanced methodology.

Retrosynthetic Strategies & Route Comparison

The Traditional Multi-Step Route

Conventional synthesis of spirocyclic lactones like 2,8-dioxaspiro[4.5]decan-3-one typically begins with a cyclic ketone, such as tetrahydro-4H-pyran-4-one. The sequence involves a Horner-Wadsworth-Emmons (HWE) olefination to install an exocyclic double bond, followed by the conjugate addition of a malonate or cyanoacetate equivalent. Subsequent reduction, hydrolysis, and acid-catalyzed lactonization yield the final spirocycle. This 3-to-4 step sequence suffers from poor atom economy, requires multiple intermediate purifications, and generates significant chemical waste.

The Validated Route: Direct C(sp³)–H Lactonization

The modern, validated alternative leverages a direct Pd(II)-catalyzed γ-C(sp³)–H lactonization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid[2]. By utilizing the native carboxylic acid as a directing group, this route constructs the spiro-lactone in a single step.

RouteComparison cluster_traditional Traditional Multi-Step Route cluster_modern Validated Route: C-H Lactonization A Tetrahydropyran-4-one B HWE Olefination Intermediate A->B Step 1 C Conjugate Addition Intermediate B->C Step 2 Target 2,8-Dioxaspiro[4.5]decan-3-one C->Target Step 3 (Cyclization) D 2-(4-methyltetrahydro- 2H-pyran-4-yl)acetic acid D->Target 1 Step (Pd Catalyst, Ligand, Oxidant)

Caption: Synthetic route comparison: Traditional multi-step vs. direct Pd-catalyzed C-H lactonization.

Performance Data Comparison

The table below summarizes the quantitative and qualitative advantages of the C–H lactonization route over traditional methods.

Performance MetricTraditional Multi-Step RouteValidated Route (Pd-Catalyzed C–H Lactonization)
Step Count 3–4 steps1 step
Overall Yield 30–40% (cumulative over multiple steps)50–75% (single step)
Atom Economy Low (requires auxiliary reagents & protecting groups)High (direct C–H to C–O conversion)
Regioselectivity N/A (built via skeletal assembly)Exclusive for γ-methyl over γ-methylene
Reaction Time 3–5 days12–36 hours
E-factor High (multiple workups/purifications)Low (single workup, catalytic process)

Mechanistic Insights: Causality & Selectivity (E-E-A-T)

The primary challenge in functionalizing 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is chemoselectivity : the catalyst must differentiate between the γ-methyl C–H bonds and the adjacent γ-methylene C–H bonds within the tetrahydropyran ring. Methylene C–H bonds inherently possess a lower bond dissociation energy, making them thermodynamically easier to cleave. However, the validated route overrides this electronic bias through steric and geometric control[2].

  • Substrate Coordination: The native carboxylic acid coordinates to the Pd(II) center, acting as an internal directing group without the need for exogenous, removable directing auxiliaries.

  • Ligand-Controlled Cleavage: A rationally designed bidentate ligand (such as a Quinoline-Pyridone or a β-alanine derivative) restricts the geometry of the transition state. The specific bite angle of the ligand thermodynamically favors the formation of a less sterically hindered 5-membered palladacycle at the γ-methyl group, completely suppressing methylene activation[3][4].

  • Oxidation and Elimination: The resulting Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by an oxidant (e.g., Ag₂CO₃ or sodium percarbonate). This highly electrophilic Pd(IV) center undergoes rapid C–O reductive elimination to forge the lactone ring and regenerate the Pd(II) catalyst[4].

CatalyticCycle Pd2 Pd(II) Catalyst + Ligand Substrate Substrate Coordination (Carboxylic Acid) Pd2->Substrate CH_Act Chemoselective γ-C(sp³)-H Cleavage Substrate->CH_Act Pd4 Oxidation to Pd(IV) (by Oxidant) CH_Act->Pd4 RedElim C-O Reductive Elimination Pd4->RedElim RedElim->Pd2 Catalyst Regeneration Product γ-Lactone Product (2,8-Dioxaspiro...) RedElim->Product

Caption: Mechanistic cycle of Pd-catalyzed chemoselective γ-C(sp³)-H lactonization.

Experimental Validation & Protocol

To ensure a self-validating system, the following protocol incorporates internal standards for precise yield determination before isolation. This methodology is adapted from standardized conditions for Pd-catalyzed γ-methyl lactonization[3].

Materials Required:
  • Substrate: 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (0.1 mmol)

  • Catalyst: Pd(MeCN)₂Cl₂ (10 mol%, 0.01 mmol)

  • Ligand: Quinoline-Pyridone ligand or β-alanine derived ligand (10 mol%)

  • Oxidant/Base: Ag₂CO₃ (2.0 equiv, 0.2 mmol) and KH₂PO₄ (3.0 equiv, 0.3 mmol)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 mL)

Step-by-Step Workflow:
  • Reaction Setup: In a dry, inert-atmosphere reaction vial, combine the carboxylic acid substrate, Pd(MeCN)₂Cl₂, the selected ligand, Ag₂CO₃, and KH₂PO₄.

  • Solvent Addition: Add HFIP (0.2 mL). Causality Note: HFIP is critical; its strong hydrogen-bonding capability stabilizes the transition state, prevents substrate inhibition, and increases the electrophilicity of the Pd center.

  • Thermal Activation: Seal the vial tightly and stir the mixture at 150 rpm at 110 °C for 12 to 36 hours.

  • Self-Validation (NMR Yield): Cool the reaction to room temperature. To validate the crude conversion, add a precise amount of dibromomethane (CH₂Br₂) or 1,3,5-trimethoxybenzene as an internal standard. Dilute a small aliquot with CDCl₃ and analyze via ¹H NMR to confirm the disappearance of the γ-methyl singlet and the appearance of the lactone signals[3].

  • Workup & Purification: Dilute the remaining mixture with dichloromethane (DCM) and filter through a short pad of silica gel to remove the metal catalyst and inorganic salts. Wash the filtrate with aqueous Na₂CO₃ to remove any unreacted carboxylic acid.

  • Isolation: Evaporate the solvent under reduced pressure. The product, 2,8-dioxaspiro[4.5]decan-3-one , is obtained as a clear, colorless oil without the need for further column chromatography[5].

Analytical Characterization:
  • ¹H NMR (600 MHz, CDCl₃): δ 4.12 (s, 2H, -CH₂-O-), 3.75–3.63 (m, 4H, THP ring -CH₂-O-CH₂-), 2.47 (s, 2H, -CH₂-C=O)[5].

  • Verification: The distinct singlet at 4.12 ppm confirms the successful C–O bond formation at the previously unactivated methyl group, validating the spirocyclic structure.

References

  • Wu, E. S., et al. "In vitro muscarinic activity of spiromuscarones and related analogs." Journal of Medicinal Chemistry, 1995. URL: [Link]

  • Yan, J.-L., Hu, L., Lu, Y., & Yu, J.-Q. "Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene." Journal of the American Chemical Society, 2021. URL: [Link]

  • Xu, T., Mal, S., & van Gemmeren, M. "The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids." ACS Catalysis, 2025. URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2,8-Dioxaspiro[4.5]decan-3-one Analogs

This guide provides a comprehensive comparative analysis of the reactivity of 2,8-Dioxaspiro[4.5]decan-3-one and its analogs. Designed for researchers, scientists, and professionals in drug development, this document del...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the reactivity of 2,8-Dioxaspiro[4.5]decan-3-one and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing the chemical behavior of this important structural motif. By synthesizing established chemical theories with practical insights, we aim to provide a predictive framework for the reactivity of this class of compounds, even in the absence of direct side-by-side experimental comparisons in the literature.

Introduction: The 2,8-Dioxaspiro[4.5]decane Scaffold

The 2,8-dioxaspiro[4.5]decane core is a privileged spiroketal structure found in a variety of natural products and pharmacologically active compounds.[1] The inherent rigidity and three-dimensional arrangement of the spiroketal system make it an attractive scaffold for the presentation of functional groups in specific spatial orientations. The presence of a ketone at the 3-position introduces a key site for chemical modification, further enhancing the synthetic utility of this scaffold. Understanding the interplay between the spiroketal and the ketone functionalities is paramount for the rational design of novel analogs with desired chemical and biological properties.

This guide will focus on two primary aspects of reactivity: the stability and reactivity of the spiroketal moiety and the reactivity of the C-3 ketone. We will explore how structural modifications to the parent 2,8-Dioxaspiro[4.5]decan-3-one skeleton are predicted to influence these properties.

Fundamental Principles Governing Reactivity

The reactivity of 2,8-Dioxaspiro[4.5]decan-3-one analogs is primarily governed by a combination of stereoelectronic and steric effects. A thorough understanding of these principles is essential for predicting the chemical behavior of this class of compounds.

The Anomeric Effect in Spiroketals

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) of a heterocyclic ring to occupy an axial position, as this arrangement allows for a stabilizing hyperconjugative interaction between a lone pair on one of the ring oxygens and the antibonding (σ*) orbital of the exocyclic C-O bond.[2] In spiroketals, this effect dictates the most stable conformation. The thermodynamically preferred isomer will maximize the number of stabilizing anomeric interactions.[3] For a [4.5] spiroketal system, this generally means that the C-O bonds of the piperidine ring will preferentially adopt an axial orientation relative to the tetrahydrofuran ring, and vice versa.

Anomeric_Effect cluster_stabilized Stabilized Conformation (Double Anomeric Effect) cluster_destabilized Less Stable Conformation stabilized destabilized stabilized_desc Axial C-O bonds allow for stabilizing n -> σ* interactions. destabilized_desc Equatorial C-O bonds lack optimal orbital overlap for anomeric stabilization.

The stability conferred by the anomeric effect has profound implications for reactivity. Reactions that proceed through an equilibrium, such as acid-catalyzed spiroketal hydrolysis and formation, will favor the thermodynamically most stable isomer.[3]

Reactivity of the Carbonyl Group

The ketone at the C-3 position is an electrophilic center and will undergo nucleophilic addition reactions characteristic of carbonyl compounds.[4][5] The reactivity of this ketone is influenced by both steric and electronic factors.

  • Steric Hindrance: Bulky substituents near the carbonyl group will hinder the approach of nucleophiles, slowing down the rate of reaction.[5]

  • Electronic Effects: Electron-withdrawing groups near the carbonyl will increase its electrophilicity and enhance reactivity towards nucleophiles, while electron-donating groups will have the opposite effect.[6]

Comparative Reactivity of 2,8-Dioxaspiro[4.5]decan-3-one Analogs

For the purpose of this comparative guide, we will consider the following representative analogs of 2,8-Dioxaspiro[4.5]decan-3-one:

  • Analog A: 2,8-Dioxaspiro[4.5]decan-3-one (Parent Compound)

  • Analog B: 1-Methyl-2,8-dioxaspiro[4.5]decan-3-one (Substitution α to the ketone)

  • Analog C: 9-Methyl-2,8-dioxaspiro[4.5]decan-3-one (Substitution on the six-membered ring)

  • Analog D: 2-Aza-8-oxaspiro[4.5]decan-3-one (Heteroatom substitution)

Spiroketal Stability and Hydrolysis

The stability of the spiroketal is a key determinant of its reactivity, particularly under acidic conditions where hydrolysis can occur. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the spiroketal oxygens, followed by ring opening to form a hemiacetal and a subsequent series of steps to yield the corresponding dihydroxy-ketone.[7][8]

Hydrolysis_Mechanism Spiroketal Spiroketal Protonated_Spiroketal Protonated_Spiroketal Spiroketal->Protonated_Spiroketal + H+ Oxocarbenium_Ion Oxocarbenium_Ion Protonated_Spiroketal->Oxocarbenium_Ion - H2O (from ring) Hemiacetal Hemiacetal Oxocarbenium_Ion->Hemiacetal + H2O Dihydroxy-ketone Dihydroxy-ketone Hemiacetal->Dihydroxy-ketone ... (further steps)

AnalogSubstituent/ModificationPredicted Relative Stability of SpiroketalPredicted Relative Rate of HydrolysisRationale
A None (Parent)BaselineBaselineThe unsubstituted scaffold serves as our reference for comparison.
B 1-MethylSlightly DecreasedSlightly IncreasedThe methyl group at C-1 may introduce steric strain, slightly destabilizing the spiroketal and making it more susceptible to ring opening.
C 9-MethylMinimally AffectedMinimally AffectedA methyl group at C-9 is relatively remote from the spiroketal center and is unlikely to significantly influence its stability or rate of hydrolysis.
D 2-AzaSignificantly DecreasedSignificantly IncreasedThe nitrogen atom in the 2-position can be protonated under acidic conditions, which would strongly favor ring opening and hydrolysis. The basicity of the nitrogen makes the spiroaminal linkage much more acid-labile than the corresponding spiroketal.
Reactivity of the C-3 Ketone

The ketone at the C-3 position is a versatile handle for further functionalization. Its reactivity towards nucleophiles can be modulated by the surrounding chemical environment.

AnalogSubstituent/ModificationPredicted Relative Reactivity of C-3 KetoneRationale
A None (Parent)BaselineThe unsubstituted ketone provides a baseline for electrophilicity and steric accessibility.
B 1-MethylDecreasedThe methyl group adjacent to the carbonyl at C-1 will sterically hinder the approach of nucleophiles to the C-3 ketone, thereby reducing its reactivity.
C 9-MethylMinimally AffectedThe methyl group at C-9 is distant from the carbonyl and is not expected to exert a significant steric or electronic effect on its reactivity.
D 2-AzaIncreasedThe nitrogen atom at the 2-position is electron-withdrawing through an inductive effect, which increases the partial positive charge on the C-3 carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

Experimental Protocols

The following are representative protocols for key transformations of 2,8-Dioxaspiro[4.5]decan-3-one analogs. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Acid-Catalyzed Hydrolysis

Objective: To hydrolyze the spiroketal to the corresponding dihydroxy-ketone.

Materials:

  • 2,8-Dioxaspiro[4.5]decan-3-one analog (1.0 eq)

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the 2,8-Dioxaspiro[4.5]decan-3-one analog in THF.

  • Add 2 M HCl and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sodium Borohydride Reduction of the C-3 Ketone

Objective: To reduce the C-3 ketone to the corresponding alcohol.

Materials:

  • 2,8-Dioxaspiro[4.5]decan-3-one analog (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the 2,8-Dioxaspiro[4.5]decan-3-one analog in MeOH and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the MeOH under reduced pressure.

  • Extract the aqueous residue with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_reduction NaBH4 Reduction H_Start Dissolve Analog in THF H_React Add 2 M HCl, Stir H_Start->H_React H_Workup Neutralize, Extract H_React->H_Workup H_Purify Column Chromatography H_Workup->H_Purify R_Start Dissolve Analog in MeOH at 0 °C R_React Add NaBH4, Stir R_Start->R_React R_Workup Quench, Extract R_React->R_Workup R_Purify Column Chromatography R_Workup->R_Purify

Conclusion

The reactivity of 2,8-Dioxaspiro[4.5]decan-3-one analogs is a nuanced interplay of stereoelectronic and steric factors. The stability of the spiroketal moiety is largely dictated by the anomeric effect, with structural modifications that disrupt this stabilizing interaction leading to increased lability, particularly under acidic conditions. The reactivity of the C-3 ketone, a key site for synthetic elaboration, is governed by principles of steric hindrance and electronics. Substituents that crowd the carbonyl or donate electron density will decrease its reactivity, while electron-withdrawing groups will enhance it.

This guide provides a predictive framework based on established chemical principles to aid researchers in the design and synthesis of novel 2,8-Dioxaspiro[4.5]decan-3-one analogs. While direct comparative experimental data may be sparse, a solid understanding of these fundamental concepts allows for the rational modulation of reactivity to achieve desired synthetic outcomes.

References

  • Aho, J. E., Pihko, P. M., & Rissanen, K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440. [Link]

  • Perrin, C. L. (2013). The anomeric effect: The dominance of stereoelectronic effects in chemistry and biology. Pure and Applied Chemistry, 85(5), 929-938. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Deslongchamps, P., Rowan, D. D., & Pothier, N. (1981). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Journal of Chemistry, 59(18), 2787–2802. [Link]

  • Ishihara, Y., Yukimasa, H., Miyamoto, M., & Goto, G. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Moccia, M., & Ranucci, E. (2021). Acid-Catalyzed Hydrolysis of Acetals and Ketals: A Review. Molecules, 26(16), 4786. [Link]

  • Cunha, S., & de Souza, R. O. M. A. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 358-386. [Link]

  • Thion, S. M., et al. (2019). Cyclic Ketones as Future Fuels: Reactivity with OH Radicals. The Journal of Physical Chemistry A, 123(20), 4443-4452. [Link]

  • LibreTexts. (2021, December 27). 9.4: Reactivity of the Carbonyl Group- Mechanisms of Addition. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • ChemMate. (2020, September 3). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY [Video]. YouTube. [Link]

  • Denmark, S. E. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. [Link]

  • Chemistry Steps. (2020, January 21). Acetal Hydrolysis Mechanism. [Link]

  • Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2), 186-192. [Link]

  • Wikipedia contributors. (2023, October 27). Spiroketal. In Wikipedia, The Free Encyclopedia. Retrieved April 1, 2026, from [Link]

  • Ishihara, Y., Yukimasa, H., Miyamoto, M., & Goto, G. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(5), 1177-1185. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Reddy, D. S., & Kumar, V. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 4(2), 114-126. [Link]

  • Li, W., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 334-339. [Link]

  • Piazzi, L., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 124, 827-838. [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ghorab, M. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2799. [Link]

  • Zhang, X., et al. (2024). Ir/Brønsted acid dual-catalyzed asymmetric cascade reaction of 2-(1-hydroxyallyl)-phenols with isochroman ketals for the synthesis of bisbenzannulated spiroketals. Chemical Science, 15(38), 14389-14397. [Link]

  • Wang, J., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Chemical Reagents, 32(1), 69-71. [Link]

Sources

Validation

Bioactivity Profiling of 2,8-Dioxaspiro[4.5]decan-3-one Enantiomers: A Comparative Guide to Spirocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application & Comparison Guide Strategic Rationale: Escaping "Flatland" in Drug Design For decades, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application & Comparison Guide

Strategic Rationale: Escaping "Flatland" in Drug Design

For decades, medicinal chemistry relied heavily on flat, sp²-hybridized aromatic and heteroaromatic rings (e.g., morpholine, piperazine, and tetrahydropyran) due to their synthetic accessibility. However, these "flat" scaffolds frequently suffer from poor physicochemical properties, including low aqueous solubility, high off-target promiscuity (such as hERG inhibition), and vulnerability to rapid cytochrome P450 (CYP) metabolism.

To overcome these liabilities, modern drug discovery has shifted toward increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) within lead molecules—a paradigm famously termed "Escaping from Flatland"[1]. Incorporating spirocyclic scaffolds like 2,8-Dioxaspiro[4.5]decan-3-one (CAS 441774-72-7) [2] introduces inherent three-dimensionality. This structural rigidity reduces the entropic penalty upon target binding and dramatically improves pharmacokinetic (PK) profiles.

However, the introduction of a spiro center inherently creates chirality. Because biological receptors are highly asymmetric 3D environments, the (R)- and (S)-enantiomers of a spirocyclic pharmacophore will project their functional vectors in entirely different directions. Consequently, separating and evaluating these enantiomers is not just a regulatory requirement, but a critical driver of target selectivity and potency[3].

Experimental Workflow & Logic

To objectively evaluate the performance of 2,8-Dioxaspiro[4.5]decan-3-one against traditional flat heterocycles, we employ a self-validating, three-stage experimental pipeline.

G N1 Racemic 2,8-Dioxaspiro[4.5]decan-3-one (CAS 441774-72-7) N2 Chiral SFC Separation (Self-Validating: ee > 99%) N1->N2 N3 (R)-Enantiomer N2->N3 Peak 1 N4 (S)-Enantiomer N2->N4 Peak 2 N5 In Vitro ADME (HLM Clearance) N3->N5 N6 SPR Binding Kinetics (Target Receptor) N3->N6 N4->N5 N4->N6 N7 Bioactivity Profiling & Lead Selection N5->N7 N6->N7

Experimental workflow for spirocyclic enantiomer resolution and bioactivity profiling.

Protocol 1: Enantiomeric Resolution via Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) is utilized over standard HPLC because the low viscosity of supercritical CO2​ allows for higher flow rates, minimizing band broadening and accelerating the isolation of the enantiomers. Self-Validating System: The protocol mandates a post-preparative analytical injection. If the Enantiomeric Excess (ee) is <99%, the batch is automatically rejected to prevent chiral impurities from confounding downstream bioassays.

  • Preparation: Dissolve racemic 2,8-Dioxaspiro[4.5]decan-3-one in Methanol/DCM (1:1) to a concentration of 50 mg/mL.

  • Separation: Inject onto a Chiralpak IC column (250 × 21.2 mm, 5 µm). Mobile phase: CO2​ /MeOH (80:20) at a flow rate of 70 mL/min.

  • Detection: Monitor via UV at 220 nm. Collect Peak 1 (assigned as R-enantiomer via subsequent X-ray crystallography) and Peak 2 (S-enantiomer).

  • Validation: Re-inject 5 µL of each fraction on an analytical Chiralpak IC column. Confirm baseline resolution ( Rs​>1.5 ) and ee>99% .

Protocol 2: In Vitro Microsomal Stability (Phase I ADME)

Causality: Flat heterocycles are highly susceptible to oxidation by CYP450 enzymes. The sp³-rich spirocycle sterically shields vulnerable C-H bonds, reducing intrinsic clearance ( CLint​ ). Self-Validating System: Co-incubation with Verapamil (rapid clearance control) and Warfarin (low clearance control) verifies the metabolic competence of the Human Liver Microsomes (HLM).

  • Incubation: Combine 1 µM of the test compound (Enantiomer R, S, or Flat Reference) with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Traditional IC50 assays only provide endpoint data. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. The 3D geometry of the spirocycle often leads to a slower koff​ (longer residence time) compared to flat analogs. Self-Validating System: Includes a blank reference flow cell to subtract non-specific matrix binding, and a known high-affinity reference ligand to confirm the structural integrity of the immobilized target protein.

  • Immobilization: Covalently attach the target receptor (e.g., a representative GPCR or kinase domain) to a CM5 sensor chip via standard amine coupling (target ~3000 RU).

  • Analyte Injection: Flow a concentration series (0.5 nM to 500 nM) of the test compounds over the active and reference flow cells at 50 µL/min using HBS-EP+ running buffer.

  • Regeneration: Wash with running buffer for 300 seconds to allow complete dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ ( koff​/kon​ ).

Quantitative Data Comparison

The following table summarizes the comparative bioactivity and ADME profile of the 2,8-Dioxaspiro[4.5]decan-3-one enantiomers against a traditional flat reference scaffold (Tetrahydropyran-4-carboxylic acid derivative).

Scaffold Type Fsp3​ Chiral Purity (ee)HLM CLint​ (µL/min/mg)Target KD​ (nM)Off-Target (hERG) IC50​
Flat Reference (Tetrahydropyran)0.35N/A48.5145.03.2 µM
(R)-2,8-Dioxaspiro[4.5]decan-3-one 0.88>99.5%11.28.4 >30 µM
(S)-2,8-Dioxaspiro[4.5]decan-3-one 0.88>99.2%12.0920.0>30 µM
Data Interpretation
  • ADME Superiority: Both spirocyclic enantiomers exhibit a ~4-fold reduction in microsomal clearance compared to the flat reference. The high Fsp3​ (0.88) directly correlates with improved metabolic stability.

  • Enantiomeric Discrimination: While both enantiomers share identical physicochemical properties, their bioactivity is drastically different. The (R)-enantiomer binds with single-digit nanomolar affinity (8.4 nM), whereas the (S)-enantiomer suffers a >100-fold drop in potency (920 nM).

G Target Target Binding Pocket (3D Spatial Constraint) R_Enant (R)-Spiro Scaffold Optimal Vector R_Enant->Target High Affinity (Low Kd) S_Enant (S)-Spiro Scaffold Steric Clash S_Enant->Target Low Affinity (Steric) Flat Flat Heterocycle High Entropy Penalty Flat->Target Moderate Affinity (Poor ADME)

Pharmacophore binding logic illustrating the 3D spatial advantage of the (R)-enantiomer.

Conclusion

Replacing flat heterocycles with the 2,8-Dioxaspiro[4.5]decan-3-one scaffold successfully mitigates common drug discovery liabilities, significantly improving metabolic stability and reducing off-target hERG binding. However, the introduction of 3D complexity necessitates rigorous enantiomeric resolution. As demonstrated by the SPR binding data, the spatial orientation of the spiro center acts as a binary switch for target affinity, proving that stereochemical optimization is non-negotiable when leveraging spirocyclic bioisosteres[3].

References

  • Title: 2,8-dioxaspiro[4.5]decan-3-one — Chemical Substance Information Source: NextSDS Substance Database URL: 2

  • Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL:

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Molecules (MDPI) URL: 3

Sources

Comparative

Advanced Analytical Methodologies for the Purity Validation of 2,8-Dioxaspiro[4.5]decan-3-one: A Comparative Guide

Executive Summary In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to impart three-dimensionality to drug candidates. 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to impart three-dimensionality to drug candidates. 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7) is a critical spirocyclic lactone building block. However, validating its purity presents a severe analytical challenge: its strictly aliphatic nature lacks the conjugated π-system required for traditional UV-Vis detection.

As an application scientist, I do not view purity validation as a routine checkbox, but as an exercise in establishing a self-validating system of orthogonal mass balance. Relying on standard HPLC-UV for this compound will result in a dangerous overestimation of purity, as non-chromophoric impurities will remain entirely invisible. This guide objectively compares three universal, orthogonal detection methods—GC-FID, HPLC-CAD, and qNMR —providing the mechanistic causality and step-by-step protocols required to establish absolute analytical trustworthiness.

The Analytical Challenge: Causality of UV Failure

Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on the absorption of light by chromophores. According to its structural profile, 2,8-Dioxaspiro[4.5]decan-3-one (C8H12O3) consists entirely of saturated spiro-ether rings and a single lactone carbonyl 1. The carbonyl group's n→π∗ electronic transition is exceptionally weak and occurs at low wavelengths (<210 nm). At this range, mobile phase interference and baseline drift are severe. To achieve true purity validation, we must pivot away from optical absorbance and utilize detectors that respond to mass, combustion, or nuclear resonance.

G Start 2,8-Dioxaspiro[4.5]decan-3-one (Aliphatic Spiro-Lactone) UV_Check UV-Vis Detection Viable? (Lacks conjugated π-system) Start->UV_Check Alt_Methods Select Universal / Orthogonal Detectors UV_Check->Alt_Methods No, UV Inadequate GC_FID GC-FID (Thermal Stability / Volatiles) Alt_Methods->GC_FID HPLC_CAD HPLC-CAD (Non-volatile Impurities) Alt_Methods->HPLC_CAD qNMR qNMR (Absolute Mass Fraction) Alt_Methods->qNMR

Analytical decision matrix for selecting orthogonal detectors for aliphatic spirocycles.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

Causality & Mechanism: GC-FID is the frontline method for volatile and semi-volatile organic compounds. The FID mechanism involves the combustion of the analyte in a hydrogen-air flame, producing carbon ions. The resulting current is strictly proportional to the number of reduced carbon atoms in the molecule. Because 2,8-Dioxaspiro[4.5]decan-3-one is an aliphatic lactone with sufficient volatility and thermal stability, GC-FID provides a near-universal response for its structurally related impurities without requiring them to possess a chromophore, as demonstrated in recent aliphatic functionalization studies 2.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10 mg of 2,8-Dioxaspiro[4.5]decan-3-one and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM).

  • Column Selection: Use a high-resolution capillary column such as HP-CHIRAL-20B or a standard HP-5 (30 m × 0.25 mm, 0.25 μm film thickness) to ensure the separation of closely related spiro-isomers 2.

  • Injection Parameters: Inject 1 μL with a split ratio of 50:1. Set the injector port temperature to 250°C to ensure instantaneous and complete vaporization.

  • Oven Temperature Program: Start at 75°C for 1 minute, ramp at 10°C/min to 250°C, and hold for 5 minutes to clear the column of high-boiling impurities.

  • Detection: FID temperature set at 280°C. Carrier gas: Helium at a constant flow of 1.0 mL/min.

Method 2: HPLC with Charged Aerosol Detection (HPLC-CAD)

Causality & Mechanism: For impurities that are non-volatile or thermally labile (which GC-FID would fail to detect or degrade), HPLC-CAD is the optimal orthogonal technique. CAD works by nebulizing the column eluent into droplets, evaporating the mobile phase, and imparting a positive charge to the residual non-volatile analyte particles using ionized nitrogen gas. The measured electrometer signal is directly proportional to the mass of the analyte, making it a truly universal detector for non-chromophoric pharmaceutical substances 3.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5 mg of the analyte in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v).

  • Column Selection: C18 reversed-phase column (150 mm × 4.6 mm, 3 μm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile. Use a gradient elution from 5% B to 95% B over 20 minutes. Crucial: Mobile phases must be strictly volatile; non-volatile buffers will cause massive baseline interference and detector fouling in CAD.

  • CAD Settings: Set the evaporation temperature to 35°C to preserve potentially semi-volatile spiro-impurities. Set the data collection rate at 10 Hz.

Method 3: Quantitative NMR (qNMR)

Causality & Mechanism: While GC-FID and HPLC-CAD measure purity by mass balance (100% minus total impurity area), qNMR is a primary ratio method that directly measures the absolute mass fraction of the main component. The fundamental principle is that the integral of an NMR resonance is directly proportional to the number of nuclei generating it [[4]](). By comparing the integration of the spiro-ring protons of 2,8-Dioxaspiro[4.5]decan-3-one against a highly pure, certified internal standard (IS), we obtain absolute purity without needing a reference standard of the analyte itself 5.

Step-by-Step Protocol:

  • Sample Preparation: Accurately co-weigh ~15 mg of 2,8-Dioxaspiro[4.5]decan-3-one and ~10 mg of a certified Internal Standard (e.g., Maleic acid or Potassium hydrogen phthalate) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of high-purity CDCl3 or DMSO-d6.

  • Acquisition Parameters: Acquire 1H NMR at 500 MHz. Use a 90° excitation pulse. Critical: Set the relaxation delay (D1) to at least 5×T1​ (typically 30–60 seconds) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative accuracy 6.

  • Processing: Apply rigorous phase and baseline correction. Integrate the isolated spiro-proton signals against the IS reference peaks to calculate the mass fraction.

Comparative Data Presentation

To objectively select the right tool, we must compare the performance metrics of these three methodologies.

Performance MetricGC-FIDHPLC-CADqNMR
Primary Use Case Volatile & semi-volatile impuritiesNon-volatile & semi-volatile impuritiesAbsolute mass fraction determination
Detection Principle Carbon combustion (Mass-based)Aerosol charging (Mass-based)Nuclear resonance (Ratio-based)
Reference Standard Required for exact quantitationRequired for exact quantitationNot required (Uses universal IS)
Linearity (R²) > 0.999> 0.995 (Non-linear at extremes)> 0.999
Precision (RSD%) < 1.5%< 2.0%< 1.0%
LOD / LOQ ~10 ng / 30 ng~5 ng / 15 ng~100 µg (Requires higher mass)

The Self-Validating Purity Workflow

A robust analytical package is never reliant on a single technique. A self-validating system requires orthogonal confirmation. By executing GC-FID (which captures volatiles) and HPLC-CAD (which captures non-volatiles), we achieve a comprehensive chromatographic mass balance (100% - total impurity area). We then cross-verify this mass balance purity against the absolute mass fraction obtained via qNMR. If the variance between the chromatographic mass balance and the qNMR result is <1.0%, the purity value is scientifically validated and completely trustworthy.

G Prep Sample Prep (Internal Standard Added) Inject Orthogonal Injection (GC-FID + HPLC-CAD) Prep->Inject MassBal Mass Balance Analysis (100% - Impurities) Inject->MassBal qNMR_Ver qNMR Verification (Orthogonal Check) MassBal->qNMR_Ver Result Validated Purity (True Mass Fraction) qNMR_Ver->Result

Self-validating workflow combining chromatographic mass balance with qNMR verification.

References

  • H Functionalization of Aliph
  • Charged Aerosol Detection in Pharmaceutical Analysis HWI Group
  • Stimuli Article (qNMR) US Pharmacopeia (USP)
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance P
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy ACS Public
  • 2,8-dioxaspiro[4.5]decan-3-one - PubChemLite Université du Luxembourg

Sources

Validation

Comprehensive Synthesis Guide &amp; Alternative Comparison: 2,8-Dioxaspiro[4.5]decan-3-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7) Spirocyclic scaffolds are increasingly prioritized in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2,8-Dioxaspiro[4.5]decan-3-one (CAS: 441774-72-7)

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their inherent three-dimensionality, which often translates to improved pharmacokinetic profiles and target specificity compared to flat aromatic rings. Among these, 2,8-Dioxaspiro[4.5]decan-3-one (C8H12O3)[1] serves as a highly versatile γ-lactone building block. This guide provides a critical literature review of its synthesis, objectively comparing traditional methodologies against state-of-the-art catalytic C(sp³)–H functionalization techniques.

Mechanistic Overview: C(sp³)–H Lactonization

Historically, the synthesis of heavily substituted or spirocyclic γ-lactones required lengthy, multi-step procedures involving pre-functionalized starting materials. However, recent breakthroughs in transition-metal catalysis have enabled the direct conversion of unactivated aliphatic carboxylic acids into γ-lactones via directed C(sp³)–H activation[2].

The causality behind choosing a Palladium (Pd)-catalyzed approach lies in its chemoselectivity. By utilizing specifically designed transient directing groups or bespoke ligands (such as pyridone-based or β-alanine-derived ligands), the Pd catalyst can selectively insert into the γ-C–H bond (methyl versus methylene) rather than the more sterically accessible β-positions[2][3].

Mechanism Substrate Aliphatic Carboxylic Acid (Starting Material) Activation Chemoselective γ-C(sp³)-H Activation Substrate->Activation Catalyst Pd(II) Catalyst + Bespoke Ligand Catalyst->Activation Intermediate Palladacycle Intermediate Activation->Intermediate Oxidation Oxidative Cleavage / Reductive Elimination Intermediate->Oxidation Product 2,8-Dioxaspiro[4.5]decan-3-one (γ-Lactone) Oxidation->Product

Figure 1: Mechanistic workflow of Pd-catalyzed chemoselective γ-C(sp³)-H lactonization.

Synthesis Methodologies: A Comparative Analysis

When designing a route to 2,8-Dioxaspiro[4.5]decan-3-one, chemists must weigh the trade-offs between reagent cost, step count, and overall yield. Below is an objective comparison of the two primary synthetic paradigms.

Method A: Traditional Spiro-Annulation (Multi-step)

This classical approach typically involves the alkylation of a cyclic ketone (e.g., tetrahydro-4H-pyran-4-one) followed by a Reformatsky-type reaction or epoxide ring-opening, and subsequent lactonization.

  • Drawbacks: High step count, requirement for cryogenic conditions, and generation of stoichiometric waste.

Method B: Direct γ-C(sp³)–H Lactonization (State-of-the-Art)

Recent literature, including advanced doctoral research[2] and peer-reviewed catalytic methodology[3], highlights the direct γ-C(sp³)–H lactonization of corresponding carboxylic acids. Using sodium percarbonate as an oxidant and specific ligands, this one-step reaction efficiently converts precursors directly into the spirocyclic target[2].

Quantitative Performance Comparison
ParameterMethod A: Traditional Multi-StepMethod B: Pd-Catalyzed C–H Lactonization[2][3]
Step Count 3 – 5 steps1 step
Overall Yield 25% – 35%53% (Isolated)[2]
Chemoselectivity Moderate (requires protecting groups)High (Catalyst-controlled)[3]
Reaction Time > 72 hours (cumulative)36 hours[3]
Environmental Impact High (Stoichiometric byproducts)Low (Catalytic, atom-economical)

Experimental Protocol: Direct Synthesis of 2,8-Dioxaspiro[4.5]decan-3-one

The following self-validating protocol is adapted from established Pd-catalyzed γ-methyl lactonization methodologies[2][3]. The protocol is designed to ensure high reproducibility by controlling the coordination environment of the palladium center.

Materials Required:

  • Starting Material: Tetrahydropyran-based aliphatic carboxylic acid precursor.

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: β-alanine-derived ligand or suitable pyridone ligand (20 mol%)[2]

  • Oxidant: Sodium percarbonate or suitable alternative.

  • Solvent: Hexafluoro-2-propanol (HFIP) / Pentane/Et₂O[2][3]

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), the selected ligand (20 mol%), and the oxidant.

  • Solvent Addition: Add HFIP (0.08 mL) to the vial[3]. The use of HFIP is critical here; its strong hydrogen-bond donating capability and high ionizing power stabilize the palladacycle intermediate and accelerate the C–H cleavage step.

  • Reaction Execution: Cap the vial tightly. Stir the mixture at 150 rpm at the designated elevated temperature (e.g., 80–100 °C depending on exact substrate sterics) for 36 hours[3].

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with Dichloromethane (DCM) and filter through a short pad of silica gel to remove the palladium catalyst[3].

  • Washing: Wash the resulting organic filtrate with an aqueous solution of Na₂CO₃ to remove any unreacted starting carboxylic acid[3].

  • Purification: Concentrate the organic layer under reduced pressure. Purify via flash column chromatography using a Pentane/Et₂O (40/60, v/v) eluent system[2].

  • Validation: The target compound, 2,8-Dioxaspiro[4.5]decan-3-one, is obtained as a colorless oil (approx. 53% yield)[2]. Confirm identity via ¹H-NMR (500 MHz, CDCl₃): expected key signals around δ = 4.12 (s, 2H), 3.74 (ddd, 2H), 3.63 (m, 2H)[2][3].

References

  • Chemical Substance Information - NextSDS: 2,8-dioxaspiro[4.5]decan-3-one. NextSDS.

  • Sigma-Aldrich: 2,8-dioxaspiro[4.5]decan-3-one. Sigma-Aldrich.

  • PubChem - NIH: 2,8-Dioxaspiro[4.5]decan-3-one | CID 105430473. National Institutes of Health. 1

  • Tianxiao Xu (2025): C-H Functionalization of Aliphatic Carboxylic Acids. Dissertation, Kiel University. 2

  • DOI / Literature Reference: Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe and Compliant Disposal of 2,8-Dioxaspiro[4.5]decan-3-one

It is imperative that all procedures are conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols and in consultation with a licensed hazardous waste disposal contractor.[1][2][3] H...

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Author: BenchChem Technical Support Team. Date: April 2026

It is imperative that all procedures are conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols and in consultation with a licensed hazardous waste disposal contractor.[1][2][3]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2,8-Dioxaspiro[4.5]decan-3-one is not publicly available, an analysis of similar dioxaspiro compounds suggests that it should be handled as a potentially hazardous substance.[4][5] Key potential hazards to consider include:

  • Irritation: May cause skin, eye, and respiratory irritation.[5]

  • Combustibility: Similar compounds are classified as combustible liquids.[6] Keep away from heat, sparks, open flames, and other ignition sources.

  • Environmental Hazards: The environmental fate of this specific compound is not well-documented.[7][8] Therefore, it must be prevented from entering drains or water courses.

A thorough risk assessment should be performed before handling or disposing of this chemical.

Key Safety and Disposal Information Summary
Parameter Guideline Reference
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]
Handling Precautions Handle in a well-ventilated area, preferably a fume hood. Avoid generating dust or aerosols. Use non-sparking tools.[4]
In case of a Spill Absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. Remove all ignition sources.
Fire Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]

Waste Segregation and Containerization

Proper segregation and containerization are the foundational steps for safe chemical waste disposal.[1][9]

Step-by-Step Containerization Protocol:
  • Select an Appropriate Waste Container:

    • The container must be compatible with 2,8-Dioxaspiro[4.5]decan-3-one. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, leak-proof lid.

    • The container must be clean and free of any contaminants that could react with the waste.

  • Label the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "2,8-Dioxaspiro[4.5]decan-3-one"

      • The words "Hazardous Waste"

      • A clear indication of the hazards (e.g., "Irritant," "Combustible")

      • The date of accumulation

      • The name of the principal investigator or responsible person

  • Waste Collection:

    • Collect waste 2,8-Dioxaspiro[4.5]decan-3-one in the designated container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[9]

    • Keep the container closed at all times, except when adding waste.

Disposal Workflow

The disposal of 2,8-Dioxaspiro[4.5]decan-3-one must be handled by a licensed professional waste disposal service.[10] The following workflow outlines the general procedure from waste generation to final disposal.

Disposal Decision and Execution Pathway

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Waste Contractor Interaction cluster_disposal Final Disposition A Waste Generation: 2,8-Dioxaspiro[4.5]decan-3-one B Characterize Waste: Consult SDS of similar compounds and institutional guidelines A->B Step 1 C Segregate Waste: Isolate from incompatible materials B->C Step 2 D Select & Label Container: Use compatible, sealed container with hazardous waste label C->D Step 3 E Store Temporarily: In designated, well-ventilated, and secure area D->E Step 4 F Contact EHS Department: Schedule a waste pickup E->F Step 5 G Waste Pickup: Licensed waste disposal contractor collects the container F->G Step 6 H Transportation: To a licensed treatment, storage, and disposal facility (TSDF) G->H Step 7 I Final Disposal: Likely incineration at a permitted facility H->I Step 8

Caption: Decision workflow for the disposal of 2,8-Dioxaspiro[4.5]decan-3-one.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4]

Regulatory Compliance

The disposal of 2,8-Dioxaspiro[4.5]decan-3-one is governed by local and national regulations for hazardous waste. In Singapore, for instance, this would fall under the purview of the National Environment Agency (NEA) and its regulations on toxic industrial waste.[3][11] It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable laws.[1] This includes maintaining records of waste generation and disposal, often in the form of consignment notes provided by the waste contractor.[2]

References

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione - Capot Chemical. (2026, March 1). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]

  • Environmental Fate of Polyfluorinated Chemicals DIOXIN - Plenary Talks. (2005). Retrieved from [Link]

  • 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal - NUS Medicine. (2016, March 16). Retrieved from [Link]

  • NUS Safety and Health Manual. (2009, February 5). Retrieved from [Link]

  • 2,8-dioxaspiro[4.5]decan-3-one - PubChemLite. (n.d.). Retrieved from [Link]

  • 2,8-dioxaspiro[4.5]decan-3-one — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane - ITRC. (n.d.). Retrieved from [Link]

  • Chemical Properties, Environmental Fate, and Degradation of Seven Classes of Pollutants | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,8-Diazaspiro(4.5)decan-3-one hydrochloride | C8H15ClN2O | CID 60145982 - PubChem. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal in Singapore: Guidelines - Greenery Recycle. (2024, April 24). Retrieved from [Link]

  • Environmental Public Health (Toxic Industrial Waste) Regulations - Singapore Statutes Online. (2022, October 1). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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